Product packaging for Azido-PEG2-C6-OH(Cat. No.:)

Azido-PEG2-C6-OH

Cat. No.: B11933168
M. Wt: 231.29 g/mol
InChI Key: JYPHRIPOUIAYSV-UHFFFAOYSA-N
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Description

Azido-PEG2-C6-OH is a useful research compound. Its molecular formula is C10H21N3O3 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N3O3 B11933168 Azido-PEG2-C6-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N3O3

Molecular Weight

231.29 g/mol

IUPAC Name

6-[2-(2-azidoethoxy)ethoxy]hexan-1-ol

InChI

InChI=1S/C10H21N3O3/c11-13-12-5-8-16-10-9-15-7-4-2-1-3-6-14/h14H,1-10H2

InChI Key

JYPHRIPOUIAYSV-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCCOCCN=[N+]=[N-])CCO

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Azido-PEG2-C6-OH

Introduction

This compound is a heterobifunctional, PEG-based linker molecule commonly employed in the fields of bioconjugation and drug development. Its linear structure and distinct terminal functional groups make it a versatile tool for covalently linking different molecular entities. This is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1] The specific composition of this compound—comprising an azide, a polyethylene glycol (PEG) spacer, a hexyl chain, and a hydroxyl group—imparts desirable properties such as increased solubility and optimized spatial orientation between the linked moieties.

Detailed Chemical Structure

The chemical structure of this compound can be systematically deconstructed into its four primary components: the azido group, the di-ethylene glycol (PEG2) spacer, the hexyl (C6) chain, and the terminal hydroxyl group.

  • Azido Group (N₃): At one terminus of the molecule is an azide functional group. This group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[2] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the straightforward and stable conjugation to molecules containing an alkyne group.[1]

  • Polyethylene Glycol (PEG) Linker (-PEG2-): Adjacent to the azido group is a short polyethylene glycol linker consisting of two ethylene glycol units. The chemical structure of this segment is - (OCH₂CH₂)₂ -. The inclusion of the PEG moiety enhances the aqueous solubility and reduces the aggregation of the resulting conjugate. The flexibility of the PEG chain can also be critical for allowing the two linked molecules to adopt an optimal orientation for biological activity.

  • Hexyl Chain (-C6-): The PEG linker is connected to a six-carbon aliphatic chain, also known as a hexyl group. This -(CH₂)₆- chain provides spacing and can influence the lipophilicity of the molecule. The length of this alkyl chain is a critical parameter in applications like PROTAC design, as the overall distance between the two ends of the linker affects the ternary complex formation and subsequent biological activity.

  • Hydroxyl Group (-OH): The molecule terminates with a primary hydroxyl group. This functional group provides a reactive site for further chemical modifications. For instance, it can be activated or converted into other functional groups, such as an aldehyde, carboxylic acid, or a leaving group for nucleophilic substitution, enabling a variety of conjugation strategies.

The IUPAC name for this compound is 6-(2-(2-azidoethoxy)ethoxy)hexan-1-ol .[3] Its linear chemical formula can be represented as N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₆-OH .[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₂₁N₃O₃[3][4]
Molecular Weight 231.29 g/mol [4]
Exact Mass 231.1600 u[3]
Elemental Analysis C: 51.93%, H: 9.15%, N: 18.17%, O: 20.75%[3]

Molecular Structure Visualization

The logical relationship and connectivity of the constituent parts of this compound can be represented in the following diagram.

Azido_PEG2_C6_OH_Structure cluster_azido Azido Terminus cluster_peg PEG Spacer cluster_alkyl Alkyl Chain cluster_hydroxyl Hydroxyl Terminus azido N₃ peg2 O-CH₂-CH₂-O-CH₂-CH₂ azido->peg2 c6 (CH₂)₆ peg2->c6 oh OH c6->oh

Caption: Connectivity of functional groups in this compound.

Applications in Research and Development

The unique heterobifunctional nature of this compound makes it a valuable reagent in several research and drug development applications:

  • PROTAC Synthesis: As previously mentioned, this molecule is a widely used PEG-based PROTAC linker.[1] The azide and hydroxyl groups provide orthogonal handles for the sequential attachment of an E3 ligase ligand and a target protein ligand.

  • Bioconjugation: The azide group allows for its use in click chemistry to label or crosslink biomolecules such as proteins, peptides, and nucleic acids that have been modified to contain an alkyne group.

  • Surface Modification: The hydroxyl group can be used to immobilize the linker onto surfaces, which can then be further functionalized via the azide group for applications in diagnostics and biomaterials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG2-C6-OH

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling protocols for this compound, a heterobifunctional linker molecule. This information is intended to support researchers in its effective application, particularly in the fields of bioconjugation, proteomics, and drug discovery, such as in the development of Proteolysis-Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a chemical compound featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a terminal hydroxyl group on a hexyl chain. The azide group allows for covalent attachment to molecules containing alkyne or strained cycloalkyne groups via "click chemistry". The PEG spacer enhances solubility and provides flexibility, while the hydroxyl group offers a site for further chemical modification.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₂₁N₃O₃[1][2]
Molecular Weight 231.29 g/mol [1]
Exact Mass 231.1600 Da[2]
IUPAC Name 6-(2-(2-azidoethoxy)ethoxy)hexan-1-ol[2]
SMILES OCCCCCCOCCOCCN=[N+]=[N-][1][2]
Purity >98%[2]
Solubility 10 mM in DMSO[1]
Physical and Chemical Characteristics
  • Appearance: The physical form is to be determined but is likely a colorless oil, similar to other PEG compounds.[2][3]

  • Solubility: The presence of the hydrophilic PEG spacer increases solubility in aqueous media.[4][5] It is soluble in dimethyl sulfoxide (DMSO).[1] Similar PEGylated molecules are also soluble in other organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF).[3]

  • Storage and Stability: For short-term storage (days to weeks), it should be kept dry, dark, and at 0 - 4°C.[2] For long-term storage (months to years), it is recommended to store at -20°C.[2] The product is stable for several weeks during standard shipping conditions at ambient temperature.[2] If stored properly, its shelf life can exceed two years.[2]

Applications in Research and Drug Development

This compound is a versatile tool in chemical biology and drug development. Its primary application is as a PEG-based linker for the synthesis of PROTACs.[1][6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6]

The linker's properties, such as its length and composition, are critical as they connect the ligand that binds to the protein of interest with the ligand that binds to the E3 ligase, significantly influencing the efficacy of the resulting PROTAC.[7]

Role in Click Chemistry

This compound is a click chemistry reagent due to its azide group.[1][6] It can participate in two main types of azide-alkyne cycloaddition reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with molecules containing terminal alkyne groups in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][6]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with molecules containing strained cycloalkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a cytotoxic copper catalyst.[1][6]

cluster_0 This compound Reactions AzidoPEG This compound CuAAC_Product Stable Triazole Linkage (via CuAAC) AzidoPEG->CuAAC_Product  + Cu(I) catalyst SPAAC_Product Stable Triazole Linkage (via SPAAC) AzidoPEG->SPAAC_Product Alkyne Alkyne-containing molecule Alkyne->CuAAC_Product DBCO_BCN DBCO or BCN-containing molecule DBCO_BCN->SPAAC_Product

Diagram 1: Click chemistry reactions involving this compound.

Experimental Protocols and Methodologies

The heterobifunctional nature of this compound allows for the sequential and controlled assembly of complex molecules like PROTACs.[7] The azide and hydroxyl groups offer distinct reactive handles for conjugation.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the two different ligands.

G cluster_workflow General PROTAC Synthesis Workflow start Start with this compound step1 Step 1: Modify -OH Group (e.g., Activate for coupling) start->step1 step2 Step 2: Conjugate Ligand 1 (e.g., to Protein of Interest) step1->step2 step3 Step 3: Click Chemistry Reaction (CuAAC or SPAAC) step2->step3 step4 Step 4: Conjugate Ligand 2 (e.g., to E3 Ligase) step3->step4 end_node Final PROTAC Molecule step4->end_node

Diagram 2: General workflow for PROTAC synthesis.
Detailed Experimental Steps (Hypothetical Protocol)

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound can be activated for nucleophilic substitution. For example, it can be converted to a tosylate or mesylate, creating a good leaving group.

  • Conjugation to the First Ligand: The activated linker can then be reacted with a nucleophilic group (e.g., an amine or thiol) on the first ligand (either the target protein binder or the E3 ligase binder).

  • Purification: The resulting azide-linker-ligand conjugate is purified using standard chromatographic techniques (e.g., HPLC).

  • Click Chemistry Reaction: The purified conjugate is then reacted with the second ligand, which has been pre-functionalized with an alkyne or a strained cycloalkyne group.

    • For CuAAC: The reaction is carried out in the presence of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, and a copper-stabilizing ligand like TBTA.

    • For SPAAC: The reaction proceeds by simply mixing the azide-containing conjugate with the DBCO or BCN-functionalized ligand in a suitable solvent.

  • Final Purification: The final PROTAC molecule is purified to remove any unreacted starting materials and byproducts.

Safety and Handling

While specific hazard information for this compound is not extensively detailed, general safety precautions for handling similar chemical reagents should be followed. Safety Data Sheets (SDS) for related PEG-azide compounds provide general guidance.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[9][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not inhale dust or aerosols; use in a well-ventilated area or with local exhaust ventilation.[10] Wash hands thoroughly after handling.[8]

  • Incompatible Materials: Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[10]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water.[11]

    • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[11]

    • Inhalation: Move the person to fresh air.[8]

  • Disposal: Dispose of the chemical and its container according to approved waste disposal guidelines.[10]

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG2-C6-OH, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other applications in chemical biology. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, with the IUPAC name 6-(2-(2-azidoethoxy)ethoxy)hexan-1-ol, is a valuable heterobifunctional linker.[1] It incorporates a short polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility, an azide group for bioorthogonal "click" chemistry reactions, and a terminal hydroxyl group for further functionalization.[2] The azide moiety allows for facile conjugation with alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The terminal hydroxyl group can be modified or activated for attachment to other molecular entities. These characteristics make this compound a versatile building block in the construction of complex molecules, particularly in the field of targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 6-(2-(2-azidoethoxy)ethoxy)hexan-1-ol[1]
Synonyms This compound, HY-138471, CS-0148442[1]
Molecular Formula C10H21N3O3[1]
Molecular Weight 231.30 g/mol [1]
Exact Mass 231.1600[1]
Appearance To be determined (likely a liquid)
Purity >98% (typical for commercial products)[1]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from commercially available precursors. The overall synthetic workflow is depicted below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Diol Precursor cluster_1 Step 2: Selective Monotosylation cluster_2 Step 3: Azidation 1_6_Hexanediol 1,6-Hexanediol Diol_Precursor 6-(2-(2-Hydroxyethoxy)ethoxy)hexan-1-ol 1_6_Hexanediol->Diol_Precursor Williamson Ether Synthesis 2_2_Chloroethoxy_ethanol 2-(2-Chloroethoxy)ethanol 2_2_Chloroethoxy_ethanol->Diol_Precursor Tos_Intermediate 6-(2-(2-Tosyloxyethoxy)ethoxy)hexan-1-ol Diol_Precursor->Tos_Intermediate TsCl, Ag2O, KI Final_Product This compound Tos_Intermediate->Final_Product NaN3, DMF

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis and for the final purification.

Step 1: Synthesis of 6-(2-(2-Hydroxyethoxy)ethoxy)hexan-1-ol (Diol Precursor)

This procedure is based on a modified Williamson ether synthesis.

Materials:

  • 1,6-Hexanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(2-Chloroethoxy)ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1,6-hexanediol (excess, e.g., 5 equivalents) in anhydrous THF, slowly add sodium hydride (1 equivalent) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(2-chloroethoxy)ethanol (1 equivalent) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution.

  • Partition the mixture between water and dichloromethane. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure diol precursor.

Step 2: Selective Monotosylation

This protocol utilizes a silver(I) oxide-mediated method for improved selectivity of the monotosylation.

Materials:

  • 6-(2-(2-Hydroxyethoxy)ethoxy)hexan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Silver(I) oxide (Ag2O)

  • Potassium iodide (KI), catalytic amount

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the diol precursor (1 equivalent) in anhydrous DCM.

  • Add silver(I) oxide (1-1.5 equivalents) and a catalytic amount of potassium iodide.

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1-1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with DCM.

  • Wash the filtrate with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude mono-tosylated product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Step 3: Azidation

This step involves the nucleophilic substitution of the tosylate group with an azide.

Materials:

  • 6-(2-(2-Tosyloxyethoxy)ethoxy)hexan-1-ol (crude from Step 2)

  • Sodium azide (NaN3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether (Et2O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the crude mono-tosylated intermediate in anhydrous DMF.

  • Add sodium azide (excess, e.g., 3-5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and pour into deionized water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Flash column chromatography is the recommended method.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Purification workflow for this compound.

Materials and Method:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). The exact gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the ethyl acetate/hexanes gradient.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected characterization data.

NMR Data
Nucleus Expected Chemical Shifts (δ, ppm) Assignment
¹H NMR ~3.65 (m)PEG backbone (-O-CH₂-CH₂-O-)
~3.60 (t)-CH₂-OH
~3.50 (t)-CH₂-O- (from hexyl chain)
~3.38 (t)-CH₂-N₃
~1.55 (m)-CH₂-CH₂-OH and -CH₂-CH₂-O-
~1.35 (m)-(CH₂)₄-
¹³C NMR ~72.6-CH₂-OH
~71.4, ~70.7, ~70.0PEG backbone (-O-CH₂-CH₂-O-)
~50.6-CH₂-N₃
~32.8, ~29.5, ~26.2, ~25.7-(CH₂)₆-

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry Data
Technique Expected m/z Species
Electrospray Ionization (ESI-MS) 232.1656[M+H]⁺
254.1475[M+Na]⁺

Quantitative Data

The following table provides typical yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and optimization of conditions.

Reaction Step Product Typical Yield
1. Williamson Ether Synthesis 6-(2-(2-Hydroxyethoxy)ethoxy)hexan-1-ol40-60%
2. Selective Monotosylation 6-(2-(2-Tosyloxyethoxy)ethoxy)hexan-1-ol60-75%
3. Azidation This compound80-95%
Overall Yield This compound19-43%

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. The described protocols, based on established chemical transformations, provide a clear path for researchers to obtain this versatile linker in high purity. The provided characterization and quantitative data serve as a benchmark for successful synthesis. Careful execution of the experimental procedures and purification steps is essential for achieving the desired product quality for downstream applications in drug discovery and chemical biology.

References

An In-Depth Technical Guide to Azido-PEG2-C6-OH: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-C6-OH is a heterobifunctional linker molecule that has gained significant traction in the fields of chemical biology and drug discovery. Its unique architecture, featuring a terminal azide group, a diethylene glycol (PEG2) spacer, and a C6 alkyl chain terminating in a hydroxyl group, makes it an invaluable tool for the synthesis of complex biomolecules and targeted therapeutics. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

A clear understanding of the fundamental properties of this compound is essential for its effective application. The key molecular data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁N₃O₃[1][2]
Molecular Weight 231.29 g/mol [2]
IUPAC Name 6-(2-(2-azidoethoxy)ethoxy)hexan-1-ol
CAS Number Not broadly available
Appearance Typically a colorless to light yellow oil or liquid
Solubility Soluble in DMSO[3]

Synthesis and Functionalization

A plausible synthetic route would involve:

  • Monoprotection of a diol: Starting with a symmetric diol, such as 1,6-hexanediol, one of the hydroxyl groups is protected to allow for selective modification of the other.

  • PEGylation: The free hydroxyl group is then reacted with a suitable PEGylating agent, such as a tosylated diethylene glycol, to introduce the PEG2 moiety.

  • Azidation: The terminal hydroxyl group of the PEG moiety is then converted to an azide. This is often achieved via a two-step process: mesylation followed by nucleophilic substitution with sodium azide.[4]

  • Deprotection: Finally, the protecting group on the initial hexanediol is removed to yield the free hydroxyl group, resulting in the final this compound product.

The terminal azide and hydroxyl groups of this compound serve as orthogonal chemical handles for a variety of conjugation chemistries. The azide group is particularly useful for "click chemistry" reactions, while the hydroxyl group can be further modified, for instance, by activation to an NHS ester for reaction with amines.

Key Applications in Bioconjugation and Drug Delivery

The bifunctional nature of this compound makes it a versatile linker for a range of bioconjugation applications aimed at improving drug delivery and therapeutic efficacy.[1]

Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ternary complex formation and target degradation.[7] The PEG component of this compound offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds.[8]

  • Increased Flexibility: The flexibility of the PEG linker allows the PROTAC to adopt multiple conformations, potentially increasing the likelihood of productive ternary complex formation.[]

  • Tunable Length: The length of the PEG and alkyl components can be systematically varied to optimize the distance between the two ends of the PROTAC for efficient protein degradation.[7]

The azide group on this compound allows for its facile incorporation into a PROTAC scaffold using click chemistry. This is a highly efficient and bioorthogonal reaction, meaning it can be performed in the presence of other functional groups without causing unwanted side reactions.[7]

The general workflow for synthesizing a PROTAC using this compound is depicted in the following diagram:

PROTAC_Synthesis_Workflow Target_Ligand Target Protein Ligand (with alkyne group) PROTAC Final PROTAC Molecule Target_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand (with reactive group for hydroxyl) Intermediate Linker-E3 Ligase Conjugate E3_Ligase_Ligand->Intermediate Hydroxyl activation & conjugation Azido_PEG_Linker This compound Azido_PEG_Linker->Intermediate Intermediate->PROTAC Click Chemistry (CuAAC or SPAAC) PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex Downstream_Substrate Downstream Substrate Target_Protein->Downstream_Substrate Phosphorylation Pathway_Blocked Signaling Pathway Blocked E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Upstream_Signal Upstream Signal Upstream_Signal->Target_Protein Phosphorylated_Substrate Phosphorylated Substrate (Active Signal)

References

The Role of Azido-PEG2-C6-OH in PROTACs: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Azido-PEG2-C6-OH as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structural significance, its role in the synthesis of PROTACs, and its influence on the overall efficacy of these novel therapeutic agents. This guide will also present quantitative data for PROTACs with similar linker structures, detailed experimental protocols for their characterization, and visual representations of key pathways and workflows.

Introduction to PROTACs and the Central Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2]

The linker is not merely a passive spacer but plays a crucial role in the PROTAC's mechanism of action. Its length, composition, and flexibility are determining factors in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[] The formation of this ternary complex is the pivotal event that leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4]

This compound: A Versatile Linker Building Block

This compound is a bifunctional molecule commonly employed as a precursor for constructing PROTAC linkers. Its chemical structure consists of:

  • An azido group (-N3) : This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the linker to a ligand containing a terminal alkyne.[]

  • A polyethylene glycol (PEG) component (-PEG2-) : The two ethylene glycol units impart hydrophilicity to the PROTAC molecule. This is advantageous as it can improve solubility and bioavailability.[] The flexibility of the PEG chain can also be critical for allowing the PROTAC to adopt the optimal conformation for ternary complex formation.[6]

  • A hexyl chain (-C6-) : The six-carbon alkyl chain provides additional length and hydrophobicity to the linker, which can influence cell permeability and the overall geometry of the PROTAC.

  • A hydroxyl group (-OH) : This terminal hydroxyl group provides a reactive site for further chemical modification, allowing for the attachment of the other ligand of the PROTAC.

The "mechanism of action" of this compound in PROTACs is therefore indirect; it provides the chemical scaffold that, once incorporated into the final PROTAC molecule, dictates the spatial arrangement and physical properties that enable the efficient formation of the ternary complex and subsequent degradation of the target protein.

Quantitative Analysis of PROTACs with Short PEG Linkers

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
RC-1 BTKCRBNPEG6<1000~80Mino[7]
NC-1 BTKCRBNPEG-based2.297Mino[7]
Compound 9 HDAC1 / HDAC3VHLPEG-based550 / 530>80HCT116
Compound 22 HDAC3VHLPEG-based44077HCT116

Table 1: Degradation Potency and Efficacy of PROTACs with PEG-based Linkers. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

PROTACTarget ProteinE3 LigaseLinker CompositionBinding Affinity (Kd, nM)Reference
MT802 BTKCRBNPEG-basedNot specified[4]
SJF620 BTKVHLPEG-basedNot specified[4]

Table 2: Binding Affinities of PROTACs with PEG-based Linkers. While specific Kd values for these PROTACs were not provided in the source, their development focused on improving pharmacokinetic properties through linker and E3 ligase ligand modifications.

Visualizing the PROTAC Mechanism and Workflows

The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI & E3 POI Target Protein (POI) POI->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Recycling polyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->polyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome polyUb_POI->Proteasome Recognition Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

PROTAC Discovery and Optimization Workflow

PROTAC_Workflow start Target Selection & Ligand Identification synthesis PROTAC Synthesis (e.g., using this compound) start->synthesis in_vitro In Vitro Characterization synthesis->in_vitro biophysical Biophysical Assays (SPR, ITC) in_vitro->biophysical biochemical Biochemical Assays (FP, TR-FRET) in_vitro->biochemical cellular Cellular Assays in_vitro->cellular degradation Degradation Assays (Western Blot, MS) cellular->degradation phenotypic Phenotypic Assays (Viability, etc.) cellular->phenotypic optimization Lead Optimization cellular->optimization optimization->synthesis Iterative Design in_vivo In Vivo Studies optimization->in_vivo Lead Candidate

Caption: A typical workflow for the discovery and optimization of PROTAC molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PROTACs.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of protein degradation relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of the PROTAC to its target protein and the E3 ligase, both individually (binary interactions) and as a ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)

  • Purified target protein and E3 ligase complex

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure for Ternary Complex Analysis:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface. This can be done via amine coupling or by using a tag (e.g., His-tag with an NTA chip).

  • Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).

  • Ternary Complex Formation: To measure the binding of the target protein to the PROTAC-E3 ligase complex, co-inject a constant, saturating concentration of the PROTAC with a series of concentrations of the target protein.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for the ternary complex formation. The cooperativity of the ternary complex can be calculated by comparing the affinity of the target protein for the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).

Materials:

  • ITC instrument

  • Purified target protein and E3 ligase complex

  • PROTAC of interest

  • Dialysis buffer

Procedure for Ternary Complex Characterization:

  • Sample Preparation: Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titration (PROTAC into Protein): Load the protein (e.g., target protein) into the sample cell and the PROTAC into the injection syringe. Perform a series of injections of the PROTAC into the protein solution and measure the heat changes.

  • Ternary Titration: To characterize the ternary complex, saturate one of the proteins (e.g., the E3 ligase) with the PROTAC and place this binary complex in the sample cell. Then, titrate the target protein from the syringe into the cell.

  • Data Analysis: Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the thermodynamic parameters (KD, ΔH, ΔS, and stoichiometry) for the formation of the ternary complex.

Conclusion

This compound is a valuable and versatile chemical tool in the construction of PROTACs. Its defined length, inherent flexibility, and reactive handles for "click" chemistry enable the systematic and efficient synthesis of PROTAC libraries for optimization. The properties endowed by the resulting PEG-based linkers are critical for achieving favorable physicochemical characteristics and for facilitating the formation of a productive ternary complex, which is the cornerstone of the PROTAC mechanism of action. A thorough understanding and characterization of these linker properties, using the experimental approaches outlined in this guide, are essential for the successful development of potent and selective protein degraders for therapeutic applications.

References

The Pivotal Role of the PEG2 Spacer in Azido-PEG2-C6-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Azido-PEG2-C6-OH molecule, with a specific focus on the critical role of its diethylene glycol (PEG2) spacer. This bifunctional linker is a cornerstone in modern bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and click chemistry applications.

Core Concepts: Understanding the Molecular Architecture

This compound is a heterobifunctional linker composed of three key moieties:

  • Azide Group (-N3): This functional group is paramount for its participation in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, allowing for the covalent ligation of the linker to molecules containing an alkyne group under mild, aqueous conditions.

  • Hexyl Chain (-C6-): This six-carbon aliphatic chain provides a degree of separation between the PEG spacer and the terminal hydroxyl group.

  • Hydroxyl Group (-OH): The terminal hydroxyl group offers a versatile handle for further chemical modifications, such as esterification or etherification, enabling the attachment of a wide range of molecules.

  • PEG2 Spacer (-O-CH2-CH2-O-CH2-CH2-): The diethylene glycol spacer is the central focus of this guide. Its properties significantly influence the overall behavior and efficacy of the entire molecule in biological systems.

The Functional Significance of the PEG2 Spacer

The inclusion of the PEG2 spacer is a deliberate design choice that imparts several advantageous properties to the this compound linker and the resulting bioconjugates.

Enhanced Hydrophilicity and Solubility

One of the primary roles of the PEG2 spacer is to increase the hydrophilicity of the molecule.[1][2] This is crucial when conjugating hydrophobic drugs or moieties, as it can improve their solubility in aqueous biological environments, preventing aggregation and improving bioavailability.

Flexible Spacing and Steric Hindrance Reduction

The PEG2 spacer provides a flexible, hydrophilic arm that spatially separates the conjugated molecules. This separation is critical for minimizing steric hindrance, ensuring that the biological activity of the conjugated partners is retained. For instance, in a PROTAC molecule, the linker must be of an optimal length and flexibility to allow the two ends of the chimera to simultaneously bind to the target protein and the E3 ligase.

Impact on Binding Affinity and Pharmacokinetics

The length of the PEG spacer can modulate the binding affinity and pharmacokinetic properties of a bioconjugate. While longer PEG chains can sometimes decrease binding affinity due to steric hindrance, shorter PEG spacers like PEG2 can provide a balance between increased hydrophilicity and maintained or even enhanced binding.

Quantitative Data on PEG Spacer Length

The following table summarizes data from a study on bombesin antagonists, which demonstrates the impact of varying PEG spacer lengths on binding affinity (IC50) and hydrophilicity (logD). While this study does not use this compound directly, it provides valuable comparative data for a similar PEGylated molecule.

PEG Spacer LengthIC50 (nM)[3]logD[2]
PEG2 3.1 ± 0.2 -1.95
PEG45.4 ± 0.4-
PEG65.8 ± 0.3-
PEG12--2.22

Lower IC50 values indicate higher binding affinity. More negative logD values indicate higher hydrophilicity.

Experimental Protocols

General Synthesis of Heterobifunctional PEG Linkers

Step 1: Monotosylation of Diethylene Glycol

  • Dissolve diethylene glycol in a suitable solvent (e.g., dichloromethane).

  • Add one equivalent of p-toluenesulfonyl chloride (TsCl) and a base (e.g., triethylamine or pyridine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction to isolate the monotosylated diethylene glycol.

Step 2: Azidation

  • Dissolve the monotosylated diethylene glycol in a polar aprotic solvent (e.g., DMF).

  • Add an excess of sodium azide (NaN3).

  • Heat the reaction mixture to facilitate the SN2 reaction (e.g., 80-100 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the azido-PEG2-alcohol product.

Step 3: Introduction of the C6-OH Moiety

  • The azido-PEG2-alcohol can then be coupled to a protected 6-carbon chain with a terminal hydroxyl group, followed by deprotection. A more direct route would involve starting with a precursor that already contains the C6 chain.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of an azide-containing molecule, such as this compound, to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the alkyne-containing molecule and a slight excess of this compound in the chosen solvent.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and the ligand (TBTA or THPTA).

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product can be purified by chromatography.

Visualization of a PROTAC Application

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating a PROTAC using this compound.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow A Target Protein Ligand (with alkyne) D Click Chemistry (CuAAC) A->D B This compound B->D C E3 Ligase Ligand (e.g., for VHL or Cereblon) E PROTAC Molecule C->E Conjugation via OH group D->E F Cell-based Assays (e.g., Western Blot, DC50) E->F G Target Protein Degradation F->G

Caption: Workflow for PROTAC synthesis and validation.

PROTAC-mediated Degradation of KRAS G12C and Downstream Signaling

A notable application of PROTAC technology is the targeted degradation of oncogenic proteins like KRAS G12C. PROTACs utilizing a PEG linker can effectively induce the degradation of KRAS G12C, thereby inhibiting the downstream MAPK/ERK signaling pathway, which is crucial for cancer cell proliferation.[4][5]

KRAS_Pathway PROTAC-mediated Degradation of KRAS G12C cluster_PROTAC PROTAC Action cluster_Pathway MAPK Signaling Pathway PROTAC PROTAC (KRAS G12C Ligand-PEG2-E3 Ligase Ligand) KRAS KRAS G12C PROTAC->KRAS binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Proteasome Proteasome KRAS->Proteasome Degradation KRAS_active Active KRAS G12C E3->KRAS Ubiquitinates Ub Ubiquitin RAF RAF Proteasome->RAF Inhibition of Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation KRAS_active->RAF

Caption: PROTAC-induced degradation of KRAS G12C inhibits MAPK signaling.

Conclusion

The PEG2 spacer in this compound is not merely a passive linker; it is a critical component that significantly enhances the molecule's utility in bioconjugation and drug development. Its ability to improve solubility, provide optimal spacing, and influence pharmacokinetic properties makes this compound a powerful tool for researchers and scientists. The strategic application of this linker in advanced modalities like PROTACs underscores its importance in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Reactivity of the Azide Group in Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the azide group in the bifunctional linker, Azido-PEG2-C6-OH. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, featuring a terminal azide, a polyethylene glycol (PEG) spacer, and a hydroxyl group, allows for versatile applications in the construction of complex biomolecular conjugates.

Core Reactivity: The Azide Group in Click Chemistry

The azide functional group is the cornerstone of this linker's utility, primarily through its participation in "click chemistry" reactions. These reactions are characterized by their high efficiency, specificity, and biocompatibility. This compound is a reagent for two main types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Key Features of CuAAC:

  • High Reaction Rates: CuAAC reactions are generally fast, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹.[4]

  • High Yields: These reactions often proceed to near-quantitative yields.

  • Biocompatibility: The reaction can be performed in aqueous buffers, making it suitable for bioconjugation. However, the cytotoxicity of the copper catalyst can be a concern for in vivo applications.[4]

  • Ligand Acceleration: The use of copper-chelating ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), can accelerate the reaction and protect the biomolecules from copper-induced damage.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne.

Key Features of SPAAC:

  • Copper-Free: The absence of a copper catalyst makes SPAAC highly suitable for applications in living cells and in vivo.[4][6]

  • Bioorthogonality: The azide and cyclooctyne groups are bioorthogonal, meaning they do not react with native functional groups in biological systems.

  • Variable Reaction Rates: The reaction rate of SPAAC is dependent on the specific cyclooctyne used, with second-order rate constants ranging from approximately 10⁻³ to 1 M⁻¹s⁻¹.[4][7]

Quantitative Data on Azide Reactivity

Table 1: Representative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions

Reaction TypeAlkyne PartnerRepresentative Rate Constant (M⁻¹s⁻¹)Conditions
CuAACTerminal Alkyne10 - 100Aqueous buffer, room temperature, with Cu(I) catalyst
SPAACBCN~0.15 - 0.21DMSO or aqueous buffer, 20-37°C
SPAACDBCO10⁻² - 1Aqueous buffer, room temperature

Disclaimer: The data in this table are representative values for similar azide-containing molecules and may not reflect the exact kinetics of this compound.

Table 2: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCuAACSPAAC
Catalyst Copper(I)None
Reaction Rate Generally fasterVaries with cyclooctyne
Biocompatibility Limited by copper toxicityHigh
In vivo applications ChallengingWell-suited
Reaction Yield High to quantitativeHigh to quantitative
Alkyne Reagent Terminal alkynesStrained cyclooctynes (DBCO, BCN)

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound for the conjugation to an alkyne- or cyclooctyne-modified small molecule.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Prepare Reactants:

    • Dissolve this compound and the alkyne-modified molecule in the reaction buffer to the desired concentrations. A slight molar excess of one reactant (e.g., 1.2 equivalents of the azide) can be used to drive the reaction to completion.

  • Prepare Catalyst Solution:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:THPTA is commonly used.

  • Reaction Assembly:

    • In the reaction vessel, combine the solution of the alkyne-modified molecule and the this compound solution.

    • Add the pre-mixed copper-ligand solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification:

    • Upon completion, the product can be purified using standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) to remove the catalyst and any unreacted starting materials.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound

  • DBCO- or BCN-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4, or an organic solvent like DMSO or DMF)

Procedure:

  • Prepare Reactants:

    • Dissolve this compound and the cyclooctyne-modified molecule in the chosen solvent. Equimolar amounts or a slight excess of one component can be used.

  • Reaction Assembly:

    • Combine the solutions of the two reactants in the reaction vessel.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants. Monitor the reaction progress by TLC, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, purify the product using appropriate chromatographic methods.

Applications in Drug Development

This compound is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are commonly used to improve solubility and optimize the ternary complex formation.[3] this compound can be readily incorporated into a PROTAC synthesis workflow using click chemistry to connect the two ligand components.[9][10]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Target Binder-Alkyne Target Binder-Alkyne Intermediate Intermediate Target Binder-Alkyne->Intermediate CuAAC or SPAAC This compound This compound This compound->Intermediate PROTAC PROTAC Intermediate->PROTAC Coupling E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC

Caption: PROTAC Synthesis Workflow via Click Chemistry.

Androgen Receptor Degradation Pathway

A key application of PROTAC technology is in the targeted degradation of proteins implicated in disease, such as the Androgen Receptor (AR) in prostate cancer.[1][4][11] A PROTAC designed to target AR would consist of an AR ligand and an E3 ligase ligand joined by a linker like this compound. The PROTAC facilitates the formation of a ternary complex between AR and the E3 ligase, leading to the degradation of AR.

AR_Degradation_Pathway cluster_cell Cellular Environment AR_PROTAC AR-PROTAC-E3 Ligase Ternary Complex Ub_AR Polyubiquitinated AR AR_PROTAC->Ub_AR Ubiquitination AR Androgen Receptor (AR) AR->AR_PROTAC PROTAC PROTAC (with this compound linker) PROTAC->AR_PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->AR_PROTAC Ub Ubiquitin Ub->E3_Ligase E1, E2 enzymes Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degradation Degraded AR Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated Androgen Receptor Degradation.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its azide functionality allows for efficient and specific conjugation to a wide range of molecules through click chemistry. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates, making this linker particularly well-suited for the construction of complex therapeutic modalities such as PROTACs and ADCs. Understanding the reactivity and optimal reaction conditions for the azide group is key to successfully leveraging the full potential of this valuable chemical entity.

References

A Technical Guide to the Hydroxyl Group Functionalization of Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical strategies for the functionalization of the terminal hydroxyl group of Azido-PEG2-C6-OH. This heterobifunctional linker is a valuable tool in bioconjugation, chemical biology, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The azide moiety allows for facile and specific "click" chemistry reactions, while the terminal hydroxyl group, upon activation, provides a versatile handle for the attachment of a wide range of molecules.

The inherent low reactivity of the primary alcohol in the polyethylene glycol (PEG) chain necessitates its chemical activation or conversion into a more reactive functional group.[1] This guide details various methodologies to achieve this transformation, complete with generalized experimental protocols adapted for this compound, quantitative data from analogous systems, and workflow visualizations to aid in experimental design.

Core Functionalization Strategies

The functionalization of the terminal hydroxyl group of this compound can be broadly categorized into four main strategies:

  • Activation for Nucleophilic Substitution: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, rendering the terminal carbon susceptible to attack by a variety of nucleophiles.

  • Esterification and Amidation: The hydroxyl group can be directly esterified with carboxylic acids or, more commonly, converted into a carboxylic acid itself, which can then be activated (e.g., as an NHS ester) for efficient reaction with primary amines.

  • Etherification: Formation of a stable ether linkage by reacting the hydroxyl group (typically as an alkoxide) with an alkyl halide.

  • Carbamate Formation: Reaction of the hydroxyl group with an isocyanate to form a stable carbamate linkage.

The choice of strategy depends on the desired final functionality and the stability of the molecule to be conjugated.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key functionalization reactions. It is important to note that these values are derived from literature examples of similar short-chain PEG molecules and may require optimization for this compound.

Table 1: Activation of the Hydroxyl Group

ReactionReagentBaseSolventTypical Yield (%)Reference
Tosylation p-Toluenesulfonyl chloride (TsCl)Triethylamine (TEA), PyridineDichloromethane (DCM)>90[2][3][4]
Mesylation Methanesulfonyl chloride (MsCl)Triethylamine (TEA)Dichloromethane (DCM)>95[5][6]

Table 2: Functional Group Interconversion

Starting MaterialReactionReagentsSolventTypical Yield (%)Reference
Azido-PEG2-C6-OTsAzidation Sodium Azide (NaN₃)DMF or Ethanol>95[2]
Azido-PEG2-C6-OTsAmination Ammonia or AmineDMF, AcetonitrileVariable[7][8][9]
This compoundCarboxylation Succinic anhydride, DMAPDichloromethane (DCM)High[10]
Azido-PEG2-C6-COOHNHS Ester Formation NHS, EDC or DCCDCM, DMFHigh[11]
This compoundEtherification NaH, Alkyl HalideTHF, DMFVariable[12][13][14]
This compoundCarbamate Formation IsocyanateDCM, THFHigh[10][15]

Experimental Protocols

The following are detailed, generalized protocols for the key functionalization reactions of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Activation of the Hydroxyl Group - Tosylation

This two-step procedure first activates the terminal hydroxyl group by converting it to a p-toluenesulfonate (tosylate), a good leaving group for subsequent nucleophilic substitution reactions.

Step 1a: Tosylation of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (TEA) or pyridine (1.5 equivalents).

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Azido-PEG2-C6-OTs, can be purified by column chromatography on silica gel.

Step 1b: Nucleophilic Substitution of Azido-PEG2-C6-OTs with an Amine

  • Dissolution: Dissolve the purified Azido-PEG2-C6-OTs (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Nucleophile Addition: Add the desired primary or secondary amine (2-5 equivalents) to the solution. A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added if the amine is used as a salt.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or preparative HPLC.[1][16][17][18]

Protocol 2: Conversion to a Carboxylic Acid and NHS Ester Formation

This protocol converts the terminal hydroxyl group into a carboxylic acid, which is then activated as an N-hydroxysuccinimidyl (NHS) ester for efficient coupling to primary amines.

Step 2a: Conversion to Carboxylic Acid

  • Dissolution: Dissolve this compound (1 equivalent), succinic anhydride (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with 1 M HCl and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Azido-PEG2-C6-O-succinic acid. This product is often used in the next step without further purification.

Step 2b: NHS Ester Formation

  • Dissolution: Dissolve the Azido-PEG2-C6-O-succinic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DCM or DMF.

  • Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: If DCC was used, filter off the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting Azido-PEG2-C6-O-succinimidyl ester by column chromatography.

Protocol 3: Williamson Ether Synthesis

This method forms a stable ether linkage.

  • Alkoxide Formation: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) or DMF. Add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C and stir for 30-60 minutes at room temperature.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide or a functionalized alkyl iodide) (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Work-up: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the product by column chromatography.

Protocol 4: Carbamate Formation

This protocol creates a stable carbamate linkage.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM or THF.

  • Isocyanate Addition: Add the desired isocyanate (1.1 equivalents) to the solution. A catalyst such as dibutyltin dilaurate (DBTDL) can be added in a small amount.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the disappearance of the isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹).

  • Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The product is often pure enough for subsequent use, but can be purified by column chromatography if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.

G cluster_start Starting Material cluster_activation Activation cluster_products Functionalized Products cluster_intermediates Intermediates start This compound activated Azido-PEG2-C6-OTs/OMs (Activated Intermediate) start->activated TsCl or MsCl, Base ether Azido-PEG2-C6-Ether start->ether 1. NaH 2. R-X carbamate Azido-PEG2-C6-Carbamate start->carbamate R-NCO carboxylic_acid Azido-PEG2-C6-COOH start->carboxylic_acid Succinic Anhydride amine Azido-PEG2-C6-Amine activated->amine R-NH2 nhs_ester Azido-PEG2-C6-NHS Ester carboxylic_acid->nhs_ester NHS, EDC/DCC

Caption: Reaction pathways for the functionalization of this compound.

G start Start with This compound reaction Perform Functionalization Reaction (e.g., Tosylation, Esterification) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction, Washes) monitoring->workup Reaction Complete purification Purification (Column Chromatography, HPLC) workup->purification characterization Characterization (NMR, MS) purification->characterization product Pure Functionalized Product characterization->product

Caption: General experimental workflow for hydroxyl group functionalization.

Conclusion

The functionalization of the hydroxyl terminus of this compound is a critical step in harnessing its full potential as a heterobifunctional linker. The methods outlined in this guide—activation followed by nucleophilic substitution, esterification, etherification, and carbamate formation—provide a versatile toolkit for chemists and drug developers. Successful implementation of these protocols will enable the precise and efficient conjugation of a wide array of molecules, thereby facilitating the development of novel therapeutics and research tools. Careful optimization of reaction conditions and appropriate purification strategies are paramount to obtaining high-purity functionalized linkers for downstream applications.

References

Azido-PEG2-C6-OH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Azido-PEG2-C6-OH, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Due to its azide functionality, this compound requires careful handling to mitigate potential risks. This document outlines the known hazards, proper storage and handling procedures, disposal methods, and a sample experimental protocol.

Hazard Identification and Safety Precautions

Organic azides are energetic molecules that can be sensitive to heat, shock, and friction.[1][2] While the PEG chain in this compound generally improves stability compared to smaller organic azides, caution is still paramount.[3] The primary hazards are associated with the azide group, which can decompose explosively under certain conditions.[1][4]

General Stability Rules for Organic Azides:

To assess the stability of organic azides, two general rules are often applied:

  • Carbon to Nitrogen (C/N) Ratio: The number of carbon atoms should ideally be greater than the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities, stored at low temperatures, and used promptly.[1][3] For this compound (C10H21N3O3), the C/N ratio is 10/3, which is greater than 3, suggesting a relatively stable compound.

  • Rule of Six: There should be at least six carbon atoms for each energetic functional group (like azide).[1][3] this compound, with ten carbons and one azide group, satisfies this rule.

Potential Hazards:

  • Explosion Hazard: Can decompose violently when exposed to heat, shock, or friction.[1] Risk increases with concentration and in the absence of solvent.

  • Formation of Hydrazoic Acid: Contact with strong acids can produce hydrazoic acid (HN3), which is highly toxic and explosive.[1][4]

  • Formation of Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, silver, mercury, zinc) can form highly shock-sensitive and explosive metal azides.[1][4] This is particularly relevant for laboratory equipment and plumbing.

Quantitative Data Summary

Specific quantitative toxicological data for this compound is not publicly available. The following table provides general stability guidelines for organic azides.

ParameterGuidelineReference
Carbon to Nitrogen (C/N) Ratio(nC + nO) / nN ≥ 3 for better stability.[3]
Rule of SixAt least six carbon atoms per energetic functional group.[3]
Storage TemperatureRecommended: -20°C for long-term storage.[5]
Solution ConcentrationFor less stable azides, concentrations should not exceed 1 M.[1]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a typical "click chemistry" reaction involving an Azido-PEG linker. All work should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, compatible chemical-resistant gloves.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the alkyne-containing molecule.

    • Prepare a stock solution of CuSO4 (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of THPTA ligand (e.g., 100 mM in water).

  • Reaction Setup:

    • In a suitable reaction vessel, add the alkyne-containing molecule.

    • Add the this compound solution.

    • Add the THPTA ligand solution.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from a few minutes to several hours, depending on the substrates. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound via click chemistry.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound click Click Reaction (CuAAC) azide->click alkyne Alkyne-Molecule alkyne->click reagents CuSO4 Sodium Ascorbate Ligand reagents->click purification Purification (e.g., HPLC) click->purification analysis Analysis (e.g., LC-MS) purification->analysis product Bioconjugate analysis->product receiving Receiving storage Storage (-20°C, away from incompatibles) receiving->storage handling Handling (Fume hood, PPE, no metal spatulas) storage->handling reaction Use in Reaction (e.g., Click Chemistry) handling->reaction waste Waste Collection (Designated, labeled container) handling->waste reaction->waste disposal Disposal (Via institutional waste program) waste->disposal

References

The Core of the Chimera: An In-depth Technical Guide to Bifunctional Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a bifunctional linker that connects the two. While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties. This guide provides a deep dive into the technical aspects of bifunctional linkers, offering insights into their design, synthesis, and evaluation.

The Pivotal Role of the Linker in PROTAC Function

The primary function of the linker is to tether the POI-binding and E3 ligase-recruiting moieties, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] The characteristics of the linker—its length, composition, rigidity, and attachment points—profoundly influence the stability and conformation of this complex, which in turn dictates the efficiency of polyubiquitination and subsequent degradation of the target protein.[1][2] An optimized linker can lead to positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes.[3] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, leading to negative cooperativity and reduced degradation.[1]

Classification of Bifunctional Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The most common motifs are polyethylene glycol (PEG) and alkyl chains, often used in combination.[3][4]

  • Flexible Linkers:

    • Alkyl Chains: These are the simplest and most common linkers, offering a high degree of conformational flexibility. They are synthetically tractable and allow for systematic variation of length.[4]

    • PEG Chains: The inclusion of ethylene glycol units enhances the hydrophilicity and solubility of the PROTAC molecule.[4] PEG linkers can also provide conformational flexibility.[4]

  • Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, more rigid linkers have been developed. These include:

    • Alkynes and Triazoles: Often incorporated via "click chemistry," these moieties introduce rigidity and are metabolically stable.[4]

    • Piperazines/Piperidines: These saturated heterocycles can also impart rigidity to the linker.[4]

  • "Smart" Linkers: These are functional linkers that can respond to specific stimuli, allowing for conditional activation of the PROTAC.

    • Photoswitchable Linkers: Typically containing an azobenzene moiety, these linkers can undergo a conformational change upon exposure to light, enabling spatiotemporal control of PROTAC activity.[1]

    • Photocleavable Linkers: These linkers can be cleaved by light, leading to the activation of the PROTAC.[1]

Data Presentation: The Impact of Linker Properties on PROTAC Activity

The systematic variation of linker length and composition is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from published studies, illustrating the profound impact of the linker on degradation potency.

Linker Length and Composition in BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The following table presents data for a series of BRD4-targeting PROTACs, highlighting the effect of linker length and composition on their degradation potency (DC50) and inhibitory activity (IC50).

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)IC50 (pM)Cell LineE3 LigaseReference
PROTAC 1 PEG-<1-Burkitt's lymphomaCRBN[5]
PROTAC 3 --0.1-0.351RS4;11CRBN[5]
PROTAC 4 ---8.3MV-4-11CRBN[5]
PROTAC 17 --<1000--VHL[5]
CRBN PROTAC (0 PEG) Alkyne-<0.5 µM-H661CRBN[4]
CRBN PROTAC (1-2 PEG) PEGylated Alkyne->5 µM-H661CRBN[4]
CRBN PROTAC (4-5 PEG) PEGylated Alkyne-<0.5 µM-H661CRBN[4]
Linker Length in Estrogen Receptor (ER) Degraders

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of the estrogen receptor (ER). The results demonstrate the existence of an optimal linker length for maximal degradation.

PROTACLinker Length (atoms)ER DegradationIC50 (µM)Cell LineE3 LigaseReference
PROTAC with 9-atom linker 9Moderate>10MCF7VHL[6]
PROTAC with 12-atom linker 12High~5MCF7VHL[6]
PROTAC with 16-atom linker 16Very High~1MCF7VHL[6]
PROTAC with 19-atom linker 19Moderate>10MCF7VHL[6]
PROTAC with 21-atom linker 21Low>10MCF7VHL[6]

Experimental Protocols

The rational design and optimization of PROTAC linkers rely on a suite of robust experimental assays. This section provides detailed methodologies for key experiments.

In-Cell Target Protein Degradation Assay (Western Blot)

This assay is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to a vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Ternary Complex Formation Assays

Several biophysical and cell-based assays can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

Principle: This bead-based immunoassay measures the proximity of two molecules. Donor beads, upon laser excitation, release singlet oxygen, which can travel a short distance to activate Acceptor beads, resulting in light emission. If the POI and E3 ligase are brought into proximity by the PROTAC, a signal is generated.

Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., FLAG-tagged)

  • PROTAC of interest

  • AlphaLISA Donor beads (e.g., anti-GST)

  • AlphaLISA Acceptor beads (e.g., anti-FLAG)

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged POI, tagged E3 ligase, and PROTAC in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the POI, E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA Donor and Acceptor beads to each well.

  • Signal Detection: Incubate the plate in the dark and read the signal on an AlphaLISA-compatible plate reader.

Data Analysis:

  • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations is known as the "hook effect."

Principle: ITC directly measures the heat changes that occur upon binding of molecules. It can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interactions between the PROTAC, POI, and E3 ligase.

Materials:

  • Purified POI

  • Purified E3 ligase

  • PROTAC of interest

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

  • ITC Experiment:

    • Binary Interactions: Titrate the PROTAC into the POI solution and into the E3 ligase solution separately to determine the binary binding affinities.

    • Ternary Complex Formation: Titrate the POI into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.

  • Data Analysis:

    • Fit the ITC data to a suitable binding model to determine the thermodynamic parameters for each interaction.

    • Calculate the cooperativity factor (α), which is the ratio of the binding affinity of the POI to the E3 ligase-PROTAC complex versus its affinity to the E3 ligase alone. An α value greater than 1 indicates positive cooperativity.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PROTAC of interest

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Preparation: Prepare a solution of the PROTAC in PBS.

  • Assay Setup:

    • Add buffer to the acceptor plate wells.

    • Add the PROTAC solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * VA / (A * t) where [drug]acceptor is the drug concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin PolyUb_POI Polyubiquitinated POI Proteasome Proteasome Degraded_POI Degraded Peptides

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Antibody Incubation E->F G 7. Detection F->G H 8. Data Analysis (DC50) G->H

Ternary_Complex_Assays cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo AlphaLISA AlphaLISA ITC Isothermal Titration Calorimetry (ITC) FP Fluorescence Polarization (FP) SPR Surface Plasmon Resonance (SPR) NanoBRET NanoBRET Ternary_Complex Ternary Complex Formation Ternary_Complex->AlphaLISA Ternary_Complex->ITC Ternary_Complex->FP Ternary_Complex->SPR Ternary_Complex->NanoBRET

Conclusion

The bifunctional linker is a critical component of a PROTAC molecule, with a profound impact on its biological activity and physicochemical properties. A deep understanding of the principles governing linker design, coupled with robust experimental evaluation, is essential for the development of potent and selective protein degraders. This guide provides a technical foundation for researchers, scientists, and drug development professionals to navigate the complexities of PROTAC linker optimization and unlock the full therapeutic potential of this exciting new modality.

References

A Deep Dive into Click Chemistry for Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Bioconjugation

In the intricate world of biological research and drug development, the ability to selectively and efficiently attach molecules to biomacromolecules is paramount. This process, known as bioconjugation, is the cornerstone of numerous applications, from fluorescently labeling proteins for imaging to constructing antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] For decades, scientists relied on a limited toolkit of chemical reactions that often suffered from low yields, lack of specificity, and harsh reaction conditions that could compromise the integrity of the very biomolecules they sought to modify.

The turn of the 21st century witnessed a paradigm shift with the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[3] This philosophy emphasizes the use of reactions that are modular, wide in scope, give very high yields, generate only inoffensive byproducts, and are stereospecific.[3][4][5] At the heart of this concept lies a set of bioorthogonal reactions, chemical transformations that can occur inside of living systems without interfering with native biochemical processes.[1][2] This technical guide provides an in-depth exploration of the core principles of click chemistry and its transformative impact on the field of bioconjugation.

Core Principles of Click Chemistry

The elegance of click chemistry lies in its simplicity and efficiency. It mimics nature's approach of constructing complex molecules from simple, modular building blocks.[6] The key characteristics of a click reaction include:

  • High Yields: The reactions proceed to near-quantitative completion, minimizing the need for complex purification steps.[5]

  • Benign Byproducts: Any byproducts generated are non-toxic and easily removed.[5]

  • Mild Reaction Conditions: The reactions are typically performed in aqueous solutions at or near physiological pH and temperature, preserving the structure and function of sensitive biomolecules.[7]

  • High Specificity and Selectivity: The reacting functional groups are mutually reactive and do not cross-react with other functional groups present in a complex biological milieu.[3]

  • Thermodynamic Driving Force: The reactions are characterized by a large thermodynamic driving force, typically exceeding 20 kcal/mol, which ensures they proceed to completion.

These principles have made click chemistry an indispensable tool for researchers across various disciplines, including chemical biology, materials science, and drug discovery.[8]

Key Click Chemistry Reactions for Bioconjugation

Two major classes of click reactions have dominated the landscape of bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[5][7] This reaction is highly efficient and regiospecific, but its reliance on a copper(I) catalyst presented initial challenges for in vivo applications due to the cytotoxicity of copper.[1][6] However, the development of copper-chelating ligands has significantly mitigated this issue, expanding the utility of CuAAC in biological systems.[6]

Reaction Mechanism:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 (Azide) Triazole 1,4-disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole Catalyzes

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity concerns associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[] This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[] The relief of ring strain provides the thermodynamic driving force for the reaction.[] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC, making it a powerful tool for in vivo bioconjugation.[10][11][12]

Reaction Mechanism:

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Triazole 1,2,3-Triazole Azide->Triazole Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and biocompatibility being key considerations.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Second-Order Rate Constant (k₂) ~10 M⁻¹s⁻¹ (with 20 μM Cu(I))[11]1.2 x 10⁻³ M⁻¹s⁻¹ to >1 M⁻¹s⁻¹ (depending on the cyclooctyne)[13]
Biocompatibility Can be cytotoxic, but ligands can mitigate this.[6]Generally considered highly biocompatible.[]
Regioselectivity Highly regiospecific (forms 1,4-disubstituted triazole).[5]Can produce a mixture of regioisomers.[6]
Functional Group Size Small (azide and terminal alkyne).[11]Larger (strained cyclooctyne).[11]

Experimental Protocols

General Workflow for Bioconjugation using Click Chemistry

The following diagram illustrates a generalized workflow for labeling a protein of interest (POI) with a fluorescent dye using click chemistry.

Bioconjugation_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Analysis POI Protein of Interest (POI) Azide_Intro Introduce Azide or Alkyne (e.g., via unnatural amino acid incorporation) POI->Azide_Intro POI_Func Functionalized POI Azide_Intro->POI_Func Click_Reaction Click Chemistry Reaction (CuAAC or SPAAC) POI_Func->Click_Reaction Dye Fluorescent Dye with complementary functional group Dye->Click_Reaction Labeled_POI Labeled POI Click_Reaction->Labeled_POI Analysis Purification and Analysis (e.g., SDS-PAGE, Mass Spectrometry) Labeled_POI->Analysis

Caption: A generalized workflow for protein bioconjugation using click chemistry.

Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling

This protocol describes the site-specific labeling of an antibody with a fluorescent dye using SPAAC, adapted from a published method.[14]

Materials:

  • Antibody containing a genetically incorporated azide-bearing unnatural amino acid.

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Prepare a solution of the azide-functionalized antibody in PBS. The concentration will depend on the specific antibody and application.

  • Dye Preparation: Prepare a stock solution of the cyclooctyne-dye in a compatible solvent (e.g., DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the antibody solution with the cyclooctyne-dye solution. A typical molar ratio of dye to antibody is 5:1 to 10:1 to ensure complete labeling.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.

  • Purification: Remove the excess, unreacted dye from the labeled antibody using a suitable purification method, such as size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like UV-Vis spectroscopy (to measure both protein and dye concentration), SDS-PAGE with fluorescence imaging, and mass spectrometry.

Applications in Drug Development and Research

The versatility of click chemistry has led to its widespread adoption in various aspects of drug development and biomedical research.

  • Antibody-Drug Conjugates (ADCs): Click chemistry provides a robust method for attaching potent cytotoxic drugs to antibodies with a defined stoichiometry and at specific sites, leading to more homogeneous and effective ADCs.[1]

  • Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the labeling and identification of specific proteins in complex biological samples, facilitating the study of protein function and the discovery of new drug targets.

  • Imaging and Diagnostics: Biomolecules can be labeled with imaging agents (e.g., fluorophores, radioisotopes) using click chemistry for in vivo imaging and diagnostic applications.[8]

  • Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of compounds for high-throughput screening to identify new drug leads.[8]

Future Perspectives

Click chemistry continues to evolve, with the development of new bioorthogonal reactions and the refinement of existing ones. The future holds the promise of even faster, more efficient, and more selective reactions that will further expand the toolkit available to researchers. As our understanding of biological processes deepens, click chemistry will undoubtedly play an increasingly crucial role in unraveling the complexities of life and in the development of next-generation therapeutics and diagnostics.[3]

References

In-Depth Technical Guide to Azido-PEG2-C6-OH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Azido-PEG2-C6-OH, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and a detailed experimental protocol for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a cornerstone of modern bioconjugation strategies.

Core Compound Specifications

This compound, systematically named 6-(2-(2-azidoethoxy)ethoxy)hexan-1-ol, is a versatile linker molecule featuring an azide group for bioorthogonal conjugation and a terminal hydroxyl group for further functionalization. While a specific CAS number is not consistently assigned for this compound, it is widely recognized by its chemical structure and IUPAC name.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 6-(2-(2-azidoethoxy)ethoxy)hexan-1-ol[1]
Synonyms This compound, HY-138471, CS-0148442[1]
CAS Number Not consistently assigned[1]
Molecular Formula C10H21N3O3[1]
Molecular Weight ~231.30 g/mol [1]
Purity Typically >98%[1]
Appearance To be determined (often an oil or solid)[1]
Solubility Soluble in DMSO[2]
Storage Conditions Short-term: 0 - 4 °C; Long-term: -20 °C[1]

Supplier Information

This compound is available from several reputable suppliers of research chemicals and biochemicals. Researchers can source this linker from the following vendors, who often list it under the catalog number HY-138471.

  • MedchemExpress: A supplier of high-purity life-science and drug-like compounds.[3]

  • MedKoo Biosciences: Specializes in lab-use small molecule drugs and biochemical reagents.[1][4]

  • Immunomart: Provides a range of reference compounds for research.[2]

  • BroadPharm: A source for various PEG linkers and click chemistry reagents.[5]

Application in PROTAC Synthesis: Signaling Pathway and Mechanism

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The azide moiety of this compound is a key functional group for its incorporation into PROTACs via "click chemistry". Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole linkage between the azide-functionalized linker and an alkyne-modified binding ligand (either for the POI or the E3 ligase). This reaction is highly efficient, selective, and biocompatible.[6][]

The general mechanism of action for a PROTAC synthesized using this linker is depicted in the following signaling pathway diagram.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

Caption: PROTAC Mechanism of Action.

Experimental Protocol: Synthesis of a PROTAC via CuAAC Click Chemistry

This section provides a detailed methodology for the synthesis of a PROTAC molecule using this compound as the linker. This protocol is a representative example of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-functionalized Protein of Interest (POI) ligand

  • This compound (pre-activated on the hydroxyl group, e.g., as a mesylate or tosylate, for conjugation to the E3 ligase ligand)

  • E3 Ligase Ligand with a nucleophilic handle (e.g., amine or phenol)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Dimethylformamide (DMF) or a mixture of tert-butanol and water

  • Deionized water

  • Purification system (e.g., HPLC)

Experimental Workflow:

The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the hydroxyl group of the linker is activated to allow for conjugation with the E3 ligase ligand. Subsequently, the azide-functionalized E3 ligase-linker construct is reacted with the alkyne-functionalized POI ligand via a CuAAC reaction.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start Materials step1 Step 1: Activation of this compound (e.g., Mesylation or Tosylation) start->step1 step2 Step 2: Conjugation to E3 Ligase Ligand step1->step2 intermediate Azide-Linker-E3 Ligase Ligand step2->intermediate step3 Step 3: CuAAC Click Chemistry with Alkyne-POI Ligand intermediate->step3 product Final PROTAC Molecule step3->product purification Purification (e.g., HPLC) product->purification final_product Purified PROTAC purification->final_product

Caption: PROTAC Synthesis Workflow.

Detailed Methodologies:

Step 1: Activation of the Hydroxyl Group of this compound (Example: Mesylation)

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated linker.

Step 2: Conjugation of the Activated Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1 equivalent) and the mesylated Azido-PEG2-C6-linker (1.1 equivalents) in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (2-3 equivalents), to the mixture.

  • Heat the reaction mixture to a temperature appropriate for the specific E3 ligase ligand (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting azide-linker-E3 ligase ligand conjugate by column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve the azide-linker-E3 ligase ligand conjugate (1 equivalent) and the alkyne-functionalized POI ligand (1 equivalent) in a solvent system such as a 1:1 mixture of tert-butanol and water or DMF.

  • Prepare a stock solution of the copper catalyst. For example, mix copper(II) sulfate (0.1 equivalents) with THPTA or TBTA (0.5 equivalents) in water.

  • Add the copper catalyst solution to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate (1 equivalent) in water.

  • Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically carried out under an inert atmosphere to prevent the re-oxidation of Cu(I).

  • Monitor the formation of the triazole-linked PROTAC by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

This comprehensive guide provides the essential information for researchers to effectively utilize this compound in their drug discovery and development endeavors. The provided experimental protocol offers a solid foundation for the synthesis of novel PROTACs, enabling the exploration of targeted protein degradation as a therapeutic modality.

References

An In-depth Technical Guide on the Theoretical Properties of Short PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for targeted protein degradation.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately, the efficiency of protein degradation.[1][3][4]

Among the various linker types, short polyethylene glycol (PEG) chains are frequently employed in early-stage PROTAC discovery due to their unique properties.[3][] This guide delves into the theoretical properties of these short PEG linkers, providing a comprehensive overview for researchers in the field.

Theoretical Properties of Short PEG Linkers

Short PEG linkers offer a unique combination of properties that make them attractive for PROTAC design, including hydrophilicity, flexibility, and biocompatibility.[2][6][7]

Conformational Dynamics and Flexibility

The flexibility of the linker is a double-edged sword. A degree of flexibility is necessary to allow the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.[8][9][] Short PEG linkers, with their rotatable C-O bonds, provide this conformational freedom, allowing the warhead and E3 ligase ligand to orient themselves optimally for ternary complex formation.[6][] However, excessive flexibility can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[12]

Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to model the conformational behavior of PROTACs and predict how different linkers will influence the stability of the ternary complex.[8][13] These simulations can help rationalize the observed structure-activity relationships and guide the design of linkers with optimal flexibility.[13]

Impact on Ternary Complex Formation

The length and composition of the linker are paramount for the formation of a stable and productive ternary complex.[][12][14]

  • Linker Length: An optimal linker length is crucial. If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase.[][14] Conversely, if the linker is too long, it may not effectively bring the two proteins into proximity for efficient ubiquitination, or it could lead to the formation of non-productive ternary complexes.[9][][14] Studies have shown that even a single ethylene glycol unit difference can abolish the degradation of a target protein.[3]

  • Cooperativity: The linker plays a significant role in the cooperativity of ternary complex formation. Positive cooperativity, where the formation of one binary complex enhances the affinity for the other protein, is a hallmark of efficient PROTACs. The linker can mediate this by establishing favorable interactions with either the POI or the E3 ligase, thereby stabilizing the ternary complex.[15]

  • The "Hook Effect": This phenomenon, where the degradation efficacy decreases at high PROTAC concentrations, is often attributed to the formation of inactive binary complexes (POI-PROTAC or E3 ligase-PROTAC).[16] The properties of the linker, including its length and solubility, can influence the concentration at which the hook effect is observed.

Physicochemical Properties

The linker significantly impacts the drug-like properties of a PROTAC.

  • Solubility: PEG is a hydrophilic polymer due to the hydrogen bonding capacity of its ether oxygens.[2][17] Incorporating short PEG units into the linker can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for bioavailability and formulation.[2][][12][17]

  • Cell Permeability: While hydrophilicity aids solubility, it can hinder cell permeability. However, studies have shown that the flexible nature of PEG linkers can allow PROTACs to adopt folded conformations that mask their polar surface area, thereby facilitating passive diffusion across the cell membrane.[18] The balance between hydrophilicity and hydrophobicity, often tuned by the length of the PEG chain, is a key consideration in linker design.[12]

  • Metabolic Stability: The ether backbone of PEG is generally more resistant to oxidative metabolism compared to alkyl chains, which can improve the metabolic stability and in vivo half-life of the PROTAC.[]

Quantitative Data Summary

The optimization of linker length is often an empirical process, but several studies have provided quantitative data correlating the number of PEG units with PROTAC activity. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

PROTAC SystemLinker CompositionOptimal Linker Length (atoms)Key FindingsReference
Estrogen Receptor α (ERα) DegraderPEG16A 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities.[19][20][21][22]
CRBN Homo-PROTACPEG8A short, 8-atom PEG linker was found to be optimal for inducing the self-degradation of CRBN.[14][15][22]
BTK DegradersPEG≥ 4 PEG units (≥ 12 atoms)Shorter linkers (e.g., 2-3 PEG units) resulted in up to a 20-fold impairment in binary binding affinity.[3]
TBK1 DegradersNot specified> 12 atomsPROTACs with linkers shorter than 12 atoms showed no apparent degradation activity.[14][15][22]

Experimental Protocols

A variety of biophysical and cell-based assays are employed to characterize the properties of PROTACs and the influence of the linker.

Biophysical Assays for Ternary Complex Characterization

These assays provide quantitative data on the binding affinities and kinetics of binary and ternary complex formation.[16][23][24]

  • Surface Plasmon Resonance (SPR):

    • Principle: Measures changes in the refractive index at the surface of a sensor chip upon macromolecular binding.

    • Methodology:

      • Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.

      • Inject the PROTAC at various concentrations to measure the binary binding affinity.

      • To measure ternary complex formation, inject the second protein (the POI) pre-incubated with varying concentrations of the PROTAC over the immobilized E3 ligase.

      • Analyze the sensorgrams to determine association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).[16][24]

    • Key Outputs: Binary and ternary KD values, kinetic parameters, cooperativity assessment.[16][24]

  • Isothermal Titration Calorimetry (ITC):

    • Principle: Measures the heat change associated with a binding event.

    • Methodology:

      • Place one binding partner (e.g., the E3 ligase) in the sample cell.

      • Titrate in the PROTAC from a syringe.

      • To measure ternary complex formation, the sample cell would contain the E3 ligase and the POI, and the PROTAC is titrated in.

      • The heat released or absorbed is measured after each injection.

    • Key Outputs: Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[16][24]

  • Fluorescence Resonance Energy Transfer (FRET):

    • Principle: Measures the non-radiative energy transfer between two fluorophores (a donor and an acceptor) when they are in close proximity.

    • Methodology:

      • Label the POI with a donor fluorophore and the E3 ligase with an acceptor fluorophore.

      • In the presence of an effective PROTAC, the two proteins are brought into close proximity, resulting in a FRET signal.

      • The intensity of the FRET signal is proportional to the amount of ternary complex formed.

    • Key Outputs: A ratiometric signal that can be used to quantify ternary complex formation in vitro and in cells.

Cell-Based Assays for Degradation and Permeability
  • Western Blotting:

    • Principle: A widely used technique to detect and quantify the amount of a specific protein in a cell lysate.

    • Methodology:

      • Treat cells with the PROTAC at various concentrations and for different time points.

      • Lyse the cells and separate the proteins by size using SDS-PAGE.

      • Transfer the proteins to a membrane and probe with an antibody specific to the POI.

      • A secondary antibody conjugated to an enzyme is used for detection, and the signal is quantified.[25]

    • Key Outputs: DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • NanoBRET/HiBiT Assays:

    • Principle: Luminescence-based proximity assays to measure protein levels in live cells.

    • Methodology:

      • The target protein is endogenously tagged with a small peptide (e.g., HiBiT) or fused to a NanoLuc luciferase fragment.

      • A complementary luciferase fragment or a high-affinity binding protein for the tag is added.

      • The resulting luminescence is proportional to the amount of the target protein.

    • Key Outputs: Real-time, quantitative measurement of protein degradation in living cells.[26]

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: A non-cell-based assay to predict passive membrane permeability.

    • Methodology:

      • A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.

      • The PROTAC is added to the donor well.

      • After an incubation period, the amount of PROTAC that has diffused into the acceptor well is quantified.

    • Key Outputs: A permeability coefficient that can be used to rank compounds.[27]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

PROTAC Linker Optimization Workflow

Linker_Optimization cluster_testing Iterative Testing and Analysis Start Define POI and E3 Ligase Ligands Synthesis Synthesize Library of PROTACs with Varying Short PEG Linkers (e.g., PEG1-PEG6) Start->Synthesis Biophysical Biophysical Assays (SPR, ITC, FRET) Synthesis->Biophysical Cellular_Deg Cell-Based Degradation Assays (Western Blot, NanoBRET) Synthesis->Cellular_Deg Cellular_Perm Permeability & Solubility Assays (PAMPA, etc.) Synthesis->Cellular_Perm Analysis Analyze Data: - Ternary Complex Stability - DC50 and Dmax - Physicochemical Properties Biophysical->Analysis Cellular_Deg->Analysis Cellular_Perm->Analysis Decision Optimal Linker Identified? Analysis->Decision Decision->Synthesis No, Refine Design Lead_Opt Lead Optimization Decision->Lead_Opt Yes

Caption: A typical workflow for the optimization of short PEG linkers in PROTAC design.

Linker Length and Ternary Complex Formation

Linker_Length_Effect cluster_short Linker Too Short cluster_optimal Optimal Linker Length cluster_long Linker Too Long POI_S POI PROTAC_S Short Linker PROTAC POI_S->PROTAC_S E3_S E3 Ligase E3_S->PROTAC_S Steric Clash Result_S No Ternary Complex POI_O POI Ternary_O Productive Ternary Complex POI_O->Ternary_O E3_O E3 Ligase E3_O->Ternary_O PROTAC_O Optimal Linker PROTAC PROTAC_O->Ternary_O POI_L POI PROTAC_L Long Linker PROTAC POI_L->PROTAC_L E3_L E3 Ligase E3_L->PROTAC_L Ternary_L Non-Productive Complex

Caption: The impact of linker length on the formation of a productive ternary complex.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG2-C6-OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG2-C6-OH in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This compound is a versatile polyethylene glycol (PEG)-based linker used in PROTAC synthesis. Its key features include:

  • PEG Backbone: The diethylene glycol (PEG2) spacer is hydrophilic, which can enhance the solubility and bioavailability of the resulting PROTAC molecule. The flexibility of the PEG chain can also facilitate the optimal orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Azide (N3) Group: This functional group is a key component for "click chemistry," a set of highly efficient and specific reactions. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the covalent ligation of the linker to a molecule containing a terminal alkyne. This modular approach simplifies the synthesis of PROTAC libraries for optimization.

  • Hexyl Chain (C6): The six-carbon alkyl chain provides additional length and can influence the lipophilicity of the PROTAC.

  • Hydroxyl (OH) Group: The terminal hydroxyl group offers an additional point for chemical modification, although the azide is the more commonly used handle for PROTAC synthesis via click chemistry.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs, with a focus on a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

Data Presentation: Efficacy of BRD4-Targeting PROTACs with PEG Linkers

The following table summarizes the degradation potency of various BRD4-targeting PROTACs that utilize PEG-based linkers. While specific data for a PROTAC synthesized with this compound is not publicly available, the presented data for PROTACs with similar short PEG linkers provide a strong indication of the expected efficacy. The degradation is typically quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation).

PROTAC NameLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-825 PEG linkerBRD4Burkitt's lymphoma (BL) cells< 1> 90[1]
PROTAC 1 Optimized PEG linkerBRD4Burkitt's lymphoma (BL) cells< 1Not Reported[1]
MZ1 PEG-based linkerBRD4HeLa~25> 90[2]
dBET1 PEG linkerBRD4MV-4-11Not ReportedNot Reported[3]
ZXH-3-26 PEG linkerBRD4HeLa~100> 90[4]

Signaling Pathway

The degradation of BRD4 by a PROTAC interferes with its role as a transcriptional coactivator, leading to the downregulation of key oncogenes and cell cycle regulators. One of the signaling pathways affected by BRD4 degradation is the Jagged1/Notch1 pathway, which is involved in cancer cell migration and invasion.

JQ1_Alkyne_Synthesis JQ1_acid JQ1-carboxylic acid JQ1_alkyne JQ1-alkyne JQ1_acid->JQ1_alkyne Propargylamine Propargylamine Propargylamine->JQ1_alkyne Coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_reagents->JQ1_alkyne Purification Purification (HPLC) JQ1_alkyne->Purification Characterization Characterization (NMR, MS) Purification->Characterization Pomalidomide_Linker_Synthesis Pomalidomide_amine Pomalidomide derivative with amine handle Pomalidomide_linker Pomalidomide-Azido-PEG2-C6 Pomalidomide_amine->Pomalidomide_linker Azido_linker_acid Azido-PEG2-C6-COOH (from this compound) Azido_linker_acid->Pomalidomide_linker Coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_reagents->Pomalidomide_linker Purification Purification (HPLC) Pomalidomide_linker->Purification Characterization Characterization (NMR, MS) Purification->Characterization PROTAC_Assembly JQ1_alkyne JQ1-alkyne Final_PROTAC Final BRD4 PROTAC JQ1_alkyne->Final_PROTAC Pomalidomide_linker Pomalidomide-Azido-PEG2-C6 Pomalidomide_linker->Final_PROTAC Cu_catalyst Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) Cu_catalyst->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Final_Characterization Final Characterization (NMR, HRMS, Purity Analysis) Purification->Final_Characterization

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3][] Azido-PEG2-C6-OH is a valuable bifunctional linker molecule containing a terminal azide group for CuAAC and a hydroxyl group for further functionalization. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility in aqueous media and can reduce steric hindrance, making it an ideal reagent for bioconjugation, drug delivery, and materials science applications.[5][6][7] This protocol provides a detailed methodology for the CuAAC reaction using this compound with a generic alkyne-containing molecule.

Principle of the Reaction

The CuAAC reaction involves the copper(I)-catalyzed reaction between the terminal azide of this compound and a terminal alkyne. The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), selectively promotes the formation of the 1,4-disubstituted triazole regioisomer.[1][8] The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), enhances the reaction rate and protects the catalyst from oxidation.[9][10][11]

Applications

  • Bioconjugation: Site-specific modification of proteins, peptides, and nucleic acids.[5][12]

  • Drug Development: Synthesis of antibody-drug conjugates (ADCs) and PROTACs.[6][11]

  • Materials Science: Surface functionalization and polymer synthesis.

  • Fluorescent Labeling: Attachment of fluorescent probes to biological targets.[]

Experimental Workflow

CuAAC_Workflow prep Reagent Preparation mix Reaction Mixture Assembly prep->mix Add reagents in specified order react Incubation mix->react Room Temperature 30 min - 24 h quench Reaction Quenching (Optional) react->quench purify Purification react->purify quench->purify analyze Analysis purify->analyze TLC, LC-MS, NMR

Figure 1. General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the CuAAC reaction with this compound. Actual results may vary depending on the specific alkyne substrate and reaction scale.

ParameterRecommended ValueNotes
Reactants
This compound1.0 - 1.2 equivalents
Alkyne-containing molecule1.0 equivalentLimiting reagent
Catalyst System
CuSO₄·5H₂O0.05 - 0.1 equivalents (5-10 mol%)Prepare a fresh stock solution
Sodium Ascorbate0.2 - 0.5 equivalents (20-50 mol%)Prepare a fresh stock solution
Ligand (TBTA/THPTA)0.05 - 0.1 equivalents (5-10 mol%)THPTA is recommended for aqueous reactions[9]
Reaction Conditions
Solventt-BuOH/H₂O (1:1), DMSO, DMF, THFCo-solvents may be necessary for hydrophobic substrates
TemperatureRoom Temperature (20-25°C)
Reaction Time30 minutes - 24 hoursMonitor by TLC or LC-MS
Outcome
Expected Yield >85%Yields can be nearly quantitative[13]

Experimental Protocol

Materials and Reagents

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: tert-Butanol (t-BuOH), Deionized water, Dimethyl sulfoxide (DMSO)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas (optional, for degassing)

Reagent Preparation

  • Azide Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Alkyne Solution: Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO, DMF, or t-BuOH).

  • Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use.

  • Ligand Solution: Prepare a 100 mM stock solution of TBTA or THPTA in DMSO.

Reaction Procedure

  • To a reaction vial containing a magnetic stir bar, add the alkyne solution (1.0 equivalent).

  • Add the this compound solution (1.1 equivalents).

  • Add the solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve the desired final concentration (typically 1-10 mM with respect to the limiting reagent).

  • If using TBTA, add the ligand solution (0.1 equivalents) to the reaction mixture. If using the water-soluble THPTA, it can be pre-mixed with the copper sulfate solution.[9]

  • Add the copper(II) sulfate solution (0.1 equivalents). The solution may turn a faint blue.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.3 equivalents). The solution should become colorless or pale yellow.

  • If the reactants are sensitive to oxidation, it is recommended to degas the solvent and purge the reaction vessel with an inert gas (nitrogen or argon) before adding the catalyst system.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).

Work-up and Purification

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • To remove residual copper, the organic layer can be washed with an aqueous solution of a chelating agent like EDTA.[14]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure triazole product.

Signaling Pathway/Logical Relationship Diagram

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Azide This compound (R2-N3) Triazole_Complex Copper-Triazole Complex Azide->Triazole_Complex Cycloaddition Cu_Acetylide->Triazole_Complex Triazole_Complex->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product Triazole_Complex->Product Protonolysis Ligand Ligand (TBTA/THPTA) Ligand->CuI Stabilization & Acceleration

Figure 2. Simplified schematic of the CuAAC catalytic cycle.

References

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the rapid and efficient formation of a stable triazole linkage between an azide and a strained alkyne without the need for a toxic copper catalyst.[1][2][] This bioorthogonal reaction proceeds under mild, physiological conditions, making it an invaluable tool for bioconjugation, materials science, and drug development.[1][][4]

Azido-PEG2-C6-OH is a versatile chemical reagent featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) linker, and a terminal hydroxyl group. The PEG linker enhances solubility and reduces steric hindrance, while the azide serves as a functional handle for SPAAC reactions. This reagent is particularly useful for introducing a hydrophilic spacer into biomolecules or for linking different molecular entities, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7]

Key Applications:

  • Bioconjugation: Labeling of proteins, antibodies, nucleic acids, and cells that have been functionalized with a strained alkyne (e.g., DBCO, BCN, DIBO).[8][9]

  • PROTAC Synthesis: Acts as a flexible, hydrophilic linker connecting a target protein ligand with an E3 ubiquitin ligase ligand.[5][6]

  • Surface Modification: Functionalization of material surfaces and nanoparticles to improve biocompatibility or attach targeting moieties.[1]

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[8][10]

Quantitative Data

Quantitative data for SPAAC reactions are typically expressed as second-order rate constants. These rates are highly dependent on the specific strained alkyne used. While specific kinetic data for this compound is not extensively published, the rates can be reasonably approximated by those of similar small molecule azides like benzyl azide.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C10H21N3O3[11]
Molecular Weight 231.30 g/mol [11]
Appearance To be determined[11]
Functional Groups Azide (-N3), PEG linker, Primary Alcohol (-OH)
Common Use Hydrophilic linker for SPAAC and CuAAC reactions[5][6]
Storage -20°C for long-term storage[11]

Table 2: Representative SPAAC Second-Order Rate Constants

This table provides typical reaction rates between benzyl azide (as a proxy for this compound) and various common strained alkynes. These values are useful for selecting the appropriate alkyne and estimating reaction times.

Strained AlkyneAbbreviationRate Constant (M⁻¹s⁻¹)Reference
Dibenzoannulated cyclooctyneDBCO / ADIBO~0.1 - 1.0[12][13]
BicyclononyneBCN~0.1 - 0.6[12]
DibenzocyclooctynolDIBO~0.3[14]
AzacyclooctyneAza-DBCO~0.2[13]
DihydrodibenzocyclooctyneDIBAC / ADIBO~0.9[12]

Note: Rates can vary based on solvent, temperature, and steric factors of the conjugated molecules.

Visualizations and Diagrams

The following diagrams illustrate the core concepts and workflows associated with using this compound in SPAAC reactions.

SPAAC_Mechanism Figure 1: SPAAC Reaction Mechanism cluster_reactants Reactants Azide This compound (R-N3) Product Stable Triazole Product (Covalently Linked Conjugate) Azide->Product [3+2] Cycloaddition Alkyne Strained Alkyne (e.g., DBCO-Functionalized Molecule) Alkyne->Product

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

PROTAC_Synthesis Figure 2: Logical Flow for PROTAC Synthesis cluster_components PROTAC Components cluster_assembly Assembly via SPAAC PL Target Protein Ligand (with Alkyne) PROTAC Assembled PROTAC PL->PROTAC SPAAC E3L E3 Ligase Ligand Linker This compound E3L->Linker Prior Conjugation Linker->PROTAC

Caption: Logical workflow for synthesizing a PROTAC using a PEG linker via SPAAC.

Experimental_Workflow Figure 3: General Experimental Workflow for SPAAC Bioconjugation prep 1. Reagent Prep - Dissolve Alkyne-Molecule - Dissolve this compound react 2. Reaction - Mix Reagents - Incubate (RT, 2-24h) prep->react purify 3. Purification (e.g., Desalting Column, HPLC) react->purify analyze 4. Analysis (SDS-PAGE, Mass Spec, NMR) purify->analyze

Caption: A typical experimental workflow for bioconjugation using SPAAC.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general method for conjugating this compound to a strained alkyne-modified molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffer.

  • Solvent: Anhydrous DMSO or DMF for dissolving reagents.

  • Purification system: Desalting column (for proteins), HPLC, or silica gel chromatography.

  • Analytical equipment: Mass spectrometer, SDS-PAGE equipment, NMR.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction buffer. For proteins, a concentration of 1-10 mg/mL is typical.

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

  • SPAAC Reaction:

    • To your solution of the alkyne-functionalized molecule, add the this compound stock solution to achieve a final molar excess of 3 to 20 equivalents of the azide.

    • Note: The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid denaturation of proteins.

    • Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne.[8]

    • The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound and other small molecules.

    • For proteins and other macromolecules, use a desalting column (e.g., PD-10) or spin filtration equilibrated with a suitable storage buffer (e.g., PBS).[8]

    • For small molecules, purification can be achieved via reverse-phase HPLC or flash chromatography.

  • Analysis and Storage:

    • Confirm the successful conjugation and purity of the final product using an appropriate method. For proteins, this can be ESI-MS to observe the mass shift or SDS-PAGE to observe changes in migration. For small molecules, NMR and HRMS are standard.

    • Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

Protocol 2: Example - Labeling a DBCO-Modified Antibody

This protocol describes the specific application of labeling an antibody previously functionalized with a DBCO group.

Materials:

  • DBCO-functionalized antibody (10 mg, in PBS)

  • This compound

  • Anhydrous DMSO

  • PD-10 desalting column

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 25 mM stock solution of this compound in anhydrous DMSO. (e.g., 5.78 mg in 1 mL DMSO).

    • The DBCO-functionalized antibody is already prepared in PBS at a concentration of 5 mg/mL (total volume 2 mL).

  • SPAAC Ligation:

    • Add a 10-fold molar excess of the this compound stock solution to the antibody solution.

      • Calculation: Assuming an antibody MW of ~150 kDa, 10 mg is ~0.067 µmol. A 10-fold excess requires 0.67 µmol of the azide.

      • Volume to add = (0.67 µmol) / (25 µmol/mL) = 0.0268 mL or ~27 µL.

    • Add 27 µL of the 25 mM this compound stock to the 2 mL antibody solution.

    • Incubate the mixture on a rotator at room temperature for 4-12 hours.

  • Purification:

    • Equilibrate a PD-10 desalting column with cold PBS according to the manufacturer's instructions.

    • Load the reaction mixture onto the column to separate the labeled antibody from excess azide reagent.

    • Elute the purified antibody conjugate with PBS.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to check for integrity and mass shift.

    • Use UV-Vis spectroscopy to determine the final protein concentration.

    • Confirm the mass of the final conjugate via mass spectrometry (e.g., ESI-MS) to verify successful labeling.

References

Application Notes and Protocols for Protein Bioconjugation with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a well-established strategy in drug development to enhance the therapeutic properties of biomolecules. PEGylation can improve a protein's stability, increase its solubility, and prolong its circulation half-life by reducing renal clearance and shielding it from proteolytic degradation. This leads to improved pharmacokinetic and pharmacodynamic profiles of protein-based therapeutics.

A highly efficient and specific method for protein PEGylation involves the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.

This document provides detailed application notes and protocols for the bioconjugation of proteins using Azido-PEG2-C6-OH, a short-chain PEG linker containing a terminal azide group. The process involves a two-step workflow:

  • Introduction of an Alkyne Handle: An alkyne functional group is introduced into the target protein. A common method is the acylation of primary amines (N-terminus and lysine residues) using an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule.

  • Click Chemistry Conjugation: The alkyne-modified protein is then reacted with this compound via CuAAC to form the final PEGylated conjugate.

These notes will guide researchers through the experimental procedures and the subsequent characterization of the PEGylated protein product.

Data Presentation: Characterization of Protein PEGylation

The success of the bioconjugation process is typically assessed by analyzing the increase in the protein's molecular weight, which corresponds to the number of attached PEG chains (degree of PEGylation). Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Size-Exclusion Chromatography (SEC) are commonly employed for this purpose.[1][2][3]

Below are representative data tables summarizing the expected results from the characterization of a model protein (e.g., Bovine Serum Albumin, BSA) before and after conjugation with this compound.

Table 1: MALDI-TOF MS Analysis of BSA PEGylation

SampleTheoretical MW (Da)Observed MW (Da)Mass Shift (Da)Degree of PEGylation
Native BSA~66,43066,433-0
Alkyne-modified BSA~66,56066,565~132N/A
This compound Conjugated BSAVaries66,795~230 (per PEG)~1
67,026~460 (per PEG)~2
67,255~690 (per PEG)~3

Note: The theoretical molecular weight of this compound is approximately 231.29 Da. The observed molecular weights in the conjugated sample will show a distribution corresponding to the different numbers of attached PEG chains.

Table 2: RP-HPLC Analysis of the PEGylation Reaction Mixture

PeakRetention Time (min)IdentityRelative Peak Area (%)
15.2Unreacted this compound15
212.8Native/Alkyne-modified BSA10
314.1Mono-PEGylated BSA45
415.3Di-PEGylated BSA25
516.2Tri-PEGylated BSA5

Note: PEGylation increases the hydrophilicity of the protein, leading to earlier elution times in RP-HPLC compared to the unmodified protein. However, the increased molecular weight can also lead to longer retention times depending on the column and conditions. The data presented here is illustrative.

Experimental Protocols

This section provides detailed protocols for the two key stages of the bioconjugation process.

Protocol 1: Introduction of Alkyne Functionality via NHS Ester Labeling

This protocol describes the modification of a protein with an alkyne handle using an NHS ester of an alkyne-containing molecule (e.g., Alkyne-PEG4-NHS Ester).

Materials:

  • Protein of interest (e.g., BSA)

  • Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (or amine-free buffer like PBS, pH 7.4)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10) or dialysis equipment for purification

  • Microcentrifuge tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Alkyne-NHS Ester Solution: Immediately before use, dissolve the Alkyne-NHS ester in a minimal amount of DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Calculate Molar Excess: Determine the desired molar excess of the Alkyne-NHS ester to the protein. A 10-20 fold molar excess is a good starting point for achieving a low to moderate degree of labeling.

  • Reaction: Add the calculated volume of the Alkyne-NHS ester solution to the protein solution. Mix gently by pipetting up and down.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Purification: Remove the unreacted Alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the same buffer.

  • Characterization: Analyze the alkyne-modified protein by MALDI-TOF MS to confirm the mass increase corresponding to the addition of the alkyne linker.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO4) solution (20 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column or dialysis equipment for purification

  • Microcentrifuge tubes

Procedure:

  • Prepare Reactants:

    • In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer. The final protein concentration should be in the range of 1-5 mg/mL.

    • Add this compound to the protein solution. A 10-50 fold molar excess of the azido-PEG linker over the protein is recommended.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO4 solution and the THPTA ligand solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO4 with 10 µL of 50 mM THPTA.

  • Initiate the Reaction:

    • Add the catalyst premix to the protein/azido-PEG solution.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. The final reaction volume should be adjusted with the reaction buffer.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the PEGylated protein from excess reagents and catalyst using a desalting column or dialysis.

  • Characterization: Analyze the final conjugate by MALDI-TOF MS to determine the degree of PEGylation and by RP-HPLC or SEC to assess the purity of the product.

Visualizations: Workflows and Reaction Schemes

The following diagrams illustrate the key processes described in these application notes.

Bioconjugation_Workflow cluster_step1 Step 1: Alkyne Installation cluster_step2 Step 2: Click Chemistry Protein Native Protein Reaction1 NHS Ester Reaction (pH 8.3-8.5) Protein->Reaction1 Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Alkyne_Protein Alkyne-Modified Protein Reaction2 CuAAC Reaction (CuSO4, Ascorbate, THPTA) Alkyne_Protein->Reaction2 Purification1->Alkyne_Protein Azido_PEG This compound Azido_PEG->Reaction2 Purification2 Purification (Desalting/Dialysis) Reaction2->Purification2 PEG_Protein PEGylated Protein Purification2->PEG_Protein

Caption: Overall workflow for protein PEGylation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Alkyne-Modified Protein Product PEGylated Protein (Stable Triazole Linkage) Alkyne->Product [3+2] Cycloaddition Azide This compound Azide->Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Product Catalyzes THPTA THPTA Ligand THPTA->Cu_I Stabilizes

Caption: The CuAAC "click" reaction mechanism.

Characterization_Flow Start Purified PEGylated Protein MALDI MALDI-TOF MS Start->MALDI HPLC RP-HPLC / SEC Start->HPLC Result_MALDI Determine Degree of PEGylation (Molecular Weight Shift) MALDI->Result_MALDI Result_HPLC Assess Purity and Quantify Species HPLC->Result_HPLC

Caption: Analytical workflow for characterization.

References

Application Notes and Protocols for Synthesizing Antibody-Drug Conjugates Using Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using Azido-PEG2-C6-OH, a hydrophilic, PEGylated, heterobifunctional linker.

The this compound linker facilitates the conjugation of a drug payload to an antibody through "click chemistry," a bioorthogonal reaction that is highly efficient and specific. The azide group on the linker readily reacts with an alkyne-modified antibody, forming a stable triazole linkage. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC, potentially leading to an improved therapeutic index.[1][2]

These protocols will cover the essential steps for ADC synthesis using this linker, including antibody modification to introduce an alkyne handle, conjugation with the azide-containing linker-drug, and subsequent purification and characterization of the ADC. Both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) methods are discussed.

Key Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general mechanism of action for an antibody-drug conjugate and the experimental workflow for its synthesis via click chemistry.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

ADC_Synthesis_Workflow Ab Monoclonal Antibody (mAb) Mod_Ab Alkyne-Modified mAb Ab->Mod_Ab 1. Antibody Modification ADC Antibody-Drug Conjugate (ADC) Mod_Ab->ADC 2. Click Chemistry (CuAAC or SPAAC) Linker_Drug This compound Linker-Drug Conjugate Linker_Drug->ADC Purification Purification (e.g., SEC) ADC->Purification 3. Purification Characterization Characterization (e.g., DAR, Potency) Purification->Characterization 4. Analysis

Caption: Experimental workflow for ADC synthesis via click chemistry.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Protocol 1: Introduction of Alkyne Groups into the Antibody

For the click chemistry reaction to occur, the antibody must first be modified to present an alkyne functional group. This can be achieved through various methods, including the modification of lysine or cysteine residues. Here, we describe a common method involving the acylation of lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC or a terminal alkyne-NHS ester for CuAAC)

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in DMSO to a final concentration of 10-20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the alkyne-NHS ester solution to the antibody solution. The reaction mixture should be gently mixed and incubated at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Purification: Remove the excess, unreacted alkyne-NHS ester by purifying the modified antibody using size-exclusion chromatography (SEC) or dialysis against PBS.[3]

  • Characterization: Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA assay). The degree of alkyne incorporation can be quantified if a fluorescent alkyne was used or estimated based on reaction conditions.

Protocol 2: Conjugation of Alkyne-Modified Antibody with this compound Linker-Drug (CuAAC Method)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified mAb

  • This compound linker pre-conjugated to the cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • A copper-chelating ligand (e.g., THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS, pH 7.0)

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-linker-drug in DMSO to a concentration of 10-20 mM.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody with a 4- to 10-fold molar excess of the azide-linker-drug.[4]

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex.[4]

    • Add the Cu(I)/THPTA complex to the antibody-drug mixture to a final concentration of approximately 25 equivalents relative to the azide.[4]

  • Initiation of Reaction: Add sodium ascorbate to the reaction mixture to a final concentration of approximately 40 equivalents relative to the azide to initiate the click reaction.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[4]

  • Purification: Purify the resulting ADC using SEC to remove unreacted linker-drug and other reagents.[3]

Protocol 3: Conjugation of Alkyne-Modified Antibody with this compound Linker-Drug (SPAAC Method)

This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is copper-free. This method is preferred for applications where copper toxicity is a concern.[1]

Materials:

  • Antibody modified with a strained alkyne (e.g., DBCO, BCN)

  • This compound linker pre-conjugated to the cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the strained alkyne-modified antibody with a 3- to 10-fold molar excess of the azide-linker-drug in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 4-12 hours or at 4°C for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC using SEC to remove the unreacted linker-drug.[3]

Protocol 4: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC).

Using LC-MS:

  • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to reduce spectral complexity. For more detailed information, the ADC can be reduced to separate the light and heavy chains.[5]

  • LC-MS Analysis: Analyze the prepared sample using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded antibody species. The relative abundance of each species is used to calculate the average DAR.[5]

Protocol 5: In Vitro Cytotoxicity Assay

The potency of the synthesized ADC is evaluated through in vitro cytotoxicity assays on cancer cell lines that express the target antigen.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Synthesized ADC and unconjugated payload

  • MTT reagent (or other cell viability assay reagent)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[6]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated payload, and a non-targeting control ADC. Include untreated cells as a control.[6]

  • Incubation: Incubate the plates for 72-120 hours.[6]

  • Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the characterization of the synthesized ADC.

Table 1: ADC Synthesis and Characterization Summary

ParameterADC synthesized via CuAACADC synthesized via SPAAC
Antibody Concentration (mg/mL) 1010
Linker-Drug Molar Excess 8x8x
Reaction Time (hours) 112
Reaction Temperature (°C) 2537
Final ADC Yield (%) 7570
Average Drug-to-Antibody Ratio (DAR) 3.83.9
Monomer Purity by SEC (%) >98%>98%

Table 2: In Vitro Cytotoxicity Data

CompoundTarget Cell Line (Antigen-Positive) IC50 (nM)Control Cell Line (Antigen-Negative) IC50 (nM)
Synthesized ADC 1.5>1000
Unconjugated Payload 0.10.1
Non-targeting Control ADC >1000>1000

Table 3: Representative Pharmacokinetic Parameters

CompoundHalf-life (t½, hours)Area Under the Curve (AUC, µg·h/mL)
PEGylated ADC ~300~50,000
Non-PEGylated ADC ~150~25,000
Unconjugated Antibody ~350~60,000

Note: The data presented in these tables are representative and will vary depending on the specific antibody, payload, and experimental conditions.

Conclusion

The use of the this compound linker in conjunction with click chemistry provides a robust and efficient method for the synthesis of homogenous and stable ADCs. The protocols outlined in this document offer a comprehensive guide for researchers to produce and characterize ADCs with desirable properties. The inclusion of a PEG spacer in the linker design is anticipated to confer favorable pharmacokinetic properties, ultimately contributing to the development of more effective and safer targeted cancer therapies.[7]

References

step-by-step guide to linking a warhead and E3 ligase ligand with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Step-by-Step Guide to Linking a Warhead and E3 Ligase Ligand with Azido-PEG2-C6-OH for PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker's length and chemical properties are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI and the E3 ligase.[3][5] Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[6][][8]

This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC using the heterobifunctional linker, this compound. This linker features an azide group for "click chemistry" and a terminal hydroxyl group for esterification, allowing for a sequential and controlled assembly of the final molecule.[9][10] The protocol is divided into two main stages: 1) The conjugation of an E3 ligase ligand (containing a carboxylic acid) to the linker via an ester bond, and 2) The final "click" reaction to attach an alkyne-modified warhead.

Experimental Workflow Overview

The synthetic strategy involves a two-step process to assemble the final PROTAC molecule. First, the hydroxyl end of the this compound linker is coupled with a carboxylic acid-functionalized E3 ligase ligand. Second, the azide end of the resulting intermediate is conjugated to an alkyne-functionalized warhead via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_reactants Initial Reactants E3_Ligand E3 Ligase Ligand-COOH Esterification Step 1: Esterification (EDC, NHS) E3_Ligand->Esterification Linker This compound Linker->Esterification Warhead Warhead-Alkyne Click_Chem Step 2: CuAAC Click Chemistry (CuSO4, Na-Ascorbate) Warhead->Click_Chem Intermediate E3 Ligand-Linker-Azide (Intermediate) Intermediate->Click_Chem PROTAC Final PROTAC Conjugate Esterification->Intermediate Formation of Ester Bond Click_Chem->PROTAC Formation of Triazole Ring

Caption: General experimental workflow for the two-step synthesis of a PROTAC molecule.

Experimental Protocols

Materials and Reagents:

  • E3 Ligase Ligand with a terminal carboxylic acid (e.g., Pomalidomide-COOH derivative)

  • Warhead with a terminal alkyne group (e.g., JQ1-alkyne derivative)

  • This compound (CAS: N/A, Mol. Wt: 231.30)[11]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (Na-Ascorbate)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (Optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes, Methanol)

  • Deionized water

Protocol 1: Synthesis of E3 Ligase Ligand-Linker-Azide Intermediate via Esterification

This protocol describes the formation of an ester bond between the E3 ligase ligand and the hydroxyl group of the linker.[12]

  • Preparation: In a clean, dry round-bottom flask, dissolve the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution, add NHS (1.5 eq) followed by EDC·HCl (1.5 eq). Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of the NHS-ester.

  • Linker Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated E3 ligase ligand mixture.

  • Coupling Reaction: Add DIPEA (2.0 eq) to the reaction mixture to act as a base. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction to completion using TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to yield the pure E3 Ligase Ligand-Linker-Azide intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Final PROTAC via CuAAC Click Chemistry

This protocol details the copper-catalyzed click reaction to conjugate the azide intermediate with the alkyne-functionalized warhead.[2][]

  • Preparation: In a vial, dissolve the E3 Ligase Ligand-Linker-Azide intermediate (1.0 eq) and the Warhead-Alkyne (1.1 eq) in a 3:1 mixture of DMF and water.

  • Catalyst Preparation: In a separate microfuge tube, prepare the catalyst solution. Dissolve sodium ascorbate (0.5 eq) in water. In another tube, dissolve CuSO₄·5H₂O (0.2 eq) in water.

  • Click Reaction: To the solution of the reactants, add the sodium ascorbate solution, followed by the CuSO₄ solution. If solubility or stability is a concern, a copper-stabilizing ligand like TBTA can be added.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor its progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude final product using preparative HPLC to obtain the high-purity PROTAC molecule.

  • Final Characterization: Confirm the identity, purity, and structure of the final PROTAC using analytical HPLC, HRMS, and NMR spectroscopy.

Data Presentation

All quantitative data from the synthesis and characterization should be summarized for clear analysis and reporting.

Step Reaction Type Reactants Product Yield (%) Purity (%) Analytical Method
1EsterificationE3 Ligand-COOH + this compoundE3 Ligand-Linker-Azidee.g., 65%e.g., >95%LC-MS, NMR
2CuAAC Click ChemistryIntermediate + Warhead-AlkyneFinal PROTACe.g., 80%e.g., >99%HPLC, HRMS, NMR

PROTAC Mechanism of Action: Signaling Pathway

The synthesized PROTAC molecule functions by inducing proximity between the target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[2][14]

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Induces Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Proteasome->PROTAC Releases Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: PROTAC-induced degradation pathway of a target protein.

The process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can go on to engage another target protein and E3 ligase.[2] This mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations of the PROTAC.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and highly specific. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone in bioconjugation, drug discovery, and materials science.[1][2] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, offering a reliable method for covalently connecting molecules.[1][3]

Azido-PEG2-C6-OH is a versatile bifunctional linker containing an azide group for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[4] The terminal hydroxyl can be further functionalized, making this linker a valuable tool in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[3]

These application notes provide a detailed experimental setup and protocols for performing CuAAC reactions with this compound.

Data Presentation: CuAAC Reaction Parameters

Successful click chemistry reactions depend on the careful optimization of several parameters. The following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving PEGylated azides. These values should serve as a starting point for experimental design.

ParameterRecommended RangeTypical ValueReported Yield (%)Notes
This compound Concentration 10 µM - 10 mM1 - 2 equivalents relative to alkyne>95%Higher concentrations can accelerate the reaction rate.
Alkyne Substrate Concentration 10 µM - 10 mM1 equivalent>95%Ensure high purity of the alkyne-containing molecule.
Copper(II) Sulfate (CuSO₄) Concentration 50 µM - 1 mM100 µM73 - 87%The source of the catalytic Cu(I) ions.[5]
Reducing Agent (e.g., Sodium Ascorbate) 5 - 50 equivalents relative to CuSO₄5 equivalents>95%Freshly prepared solution is crucial for optimal performance.[6]
Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) 1 - 5 equivalents relative to CuSO₄5 equivalents>95%Ligands protect the Cu(I) catalyst from oxidation and can improve reaction efficiency.[6]
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF, t-BuOH/H₂OPBS, pH 7.4VariableCo-solvents like DMSO or DMF can be used to dissolve hydrophobic substrates.[7]
Temperature Room Temperature (20-25°C) - 37°CRoom Temperature>95%Most CuAAC reactions proceed efficiently at room temperature.[1]
Reaction Time 15 minutes - 24 hours1 - 4 hours82 - 87%Reaction progress should be monitored by TLC, LC-MS, or HPLC.[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Purification supplies: Dialysis tubing, size exclusion chromatography columns, or HPLC system.

Stock Solution Preparation
  • This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO or deionized water.

  • Alkyne Substrate (10 mM): Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO, DMF, or water).

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water.

  • THPTA (50 mM): Dissolve THPTA in deionized water.

General Protocol for CuAAC Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • In a suitable reaction vessel, add the alkyne-containing molecule.

  • Add the this compound stock solution.

  • Add the THPTA stock solution.

  • Add the Copper(II) Sulfate stock solution. The solution may turn a faint blue.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to several hours.

  • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.

  • Once the reaction is complete, proceed to the purification step.

Product Purification

The choice of purification method will depend on the properties of the final conjugate.

  • For high molecular weight bioconjugates (e.g., proteins, antibodies):

    • Dialysis or Ultrafiltration: This is effective for removing unreacted small molecules, copper, and ligands.

  • For small molecule conjugates:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the method of choice for purifying small molecule click chemistry products. A gradient of water and acetonitrile with a trifluoroacetic acid (TFA) modifier is commonly used.

    • Silica Gel Chromatography: While less common for PEGylated compounds due to their polarity, it can be effective with appropriate solvent systems.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_product Final Product reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) mix Combine Reactants (Alkyne, this compound, Ligand, CuSO4) reagents->mix initiate Initiate Reaction (Add Sodium Ascorbate) mix->initiate incubate Incubate (Room Temperature) initiate->incubate monitor Monitor Progress (TLC, LC-MS, HPLC) incubate->monitor purify Purify Product (Dialysis, HPLC, etc.) monitor->purify product Characterized Conjugate purify->product

Caption: Experimental workflow for a CuAAC reaction.

CUAAC_mechanism cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle Cu2 Cu(II) Cu1 Cu(I) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 Cu_acetylide Copper-Acetylide Intermediate Cu1->Cu_acetylide Alkyne Terminal Alkyne Alkyne->Cu_acetylide Azide This compound Metallacycle Copper-Triazolide Intermediate Azide->Metallacycle Cu_acetylide->Metallacycle Product Triazole Product Metallacycle->Product Product->Cu1 Regenerates Catalyst

Caption: Simplified CuAAC reaction mechanism.

References

Applications of Azido-PEG2-C6-OH in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the various types of linkers, those based on polyethylene glycol (PEG) are widely used due to their ability to enhance solubility and provide flexibility. Azido-PEG2-C6-OH is a versatile PEG-based linker that plays a crucial role in the modular and efficient synthesis of PROTACs. Its key feature is the terminal azide group, which enables its use in highly efficient and bio-orthogonal "click chemistry" reactions.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs for targeted protein degradation.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., synthesized with This compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Applications of this compound in PROTAC Synthesis

This compound is primarily employed as a linker in the synthesis of PROTACs via click chemistry . The azide group allows for facile and efficient conjugation with an alkyne-functionalized molecule, which can be either the POI ligand or the E3 ligase ligand. The two most common click chemistry reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The hydroxyl group on the other end of the this compound linker can be further functionalized, for example, by conversion to a carboxylic acid or an amine, to enable conjugation to the other binding partner through standard amide bond formation or other coupling chemistries.

Key Advantages of Using this compound:
  • Modularity and Efficiency: Enables the rapid and efficient assembly of PROTAC libraries by connecting different POI and E3 ligase ligands.

  • Biocompatibility: The resulting triazole linkage from click chemistry is stable under physiological conditions.

  • Improved Physicochemical Properties: The PEG component can enhance the solubility and cell permeability of the final PROTAC molecule.

  • Flexibility: The PEG linker provides rotational freedom, which can be crucial for the formation of a stable and productive ternary complex.

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs using this compound. These should be adapted based on the specific properties of the POI and E3 ligase ligands.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - this compound - Alkyne-functionalized Ligand 1 - Ligand 2 with reactive group Step1 Step 1: Functionalization of This compound (optional) Start->Step1 Step2 Step 2: Click Chemistry Reaction (CuAAC or SPAAC) Start->Step2 Ligand 1 Step3 Step 3: Conjugation to Ligand 2 Start->Step3 Ligand 2 Step1->Step2 Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Application Notes and Protocols for Azido-PEG2-C6-OH in Novel Therapeutics Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Azido-PEG2-C6-OH, a bifunctional linker, in the development of novel therapeutics. This document details its application in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), complete with experimental protocols and quantitative data to guide researchers in their drug discovery efforts.

Introduction to this compound

This compound is a versatile tool in modern drug development, featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a hydroxyl group. This heterobifunctional architecture allows for the sequential or orthogonal conjugation of different molecular entities. The azide group is amenable to "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the stable ligation of alkyne-modified molecules. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. The terminal hydroxyl group provides a handle for further chemical modification, such as esterification or etherification, to attach a payload or another targeting ligand.

Key Applications

The primary applications of this compound in therapeutic development are in the synthesis of:

  • Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): These are targeted therapies consisting of a monoclonal antibody linked to a cytotoxic payload. The antibody directs the ADC to cancer cells, where the payload is released to induce cell death. This compound can be used to link the cytotoxic drug to the antibody, often through click chemistry conjugation to an alkyne-modified antibody.

Data Presentation: Quantitative Analysis of a PROTAC Utilizing a PEG Linker

The following table summarizes the biological activity of an exemplary Epidermal Growth Factor Receptor (EGFR) targeting PROTAC, designated as compound C6, which utilizes a PEG-based linker to induce the degradation of mutant EGFR.[1]

CompoundTarget EGFR MutantCell LineDC50 (nM)Dmax (%)IC50 (nM)
C6L858R/T790M/C797SH1975-TM10.2>9510.3
C6Del19/T790M/C797S36.5
C6L858R/T790M88.5
C6Del1975.4
C6Wild-Type (WT)>300
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • IC50: The concentration of the drug that inhibits 50% of the biological activity (e.g., cell growth).

Experimental Protocols

Protocol 1: Synthesis of an EGFR-Targeting PROTAC using a PEG Linker via Click Chemistry

This protocol describes a representative synthesis of an EGFR-targeting PROTAC, analogous to compound C6, utilizing a convergent strategy where the this compound linker is central to connecting the EGFR inhibitor and the E3 ligase ligand.

Materials:

  • Alkyne-modified EGFR inhibitor (e.g., a derivative of a 4th generation EGFR inhibitor)

  • This compound

  • E3 ligase ligand with a reactive handle (e.g., pomalidomide with a carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), water

  • Trifluoroacetic acid (TFA) for deprotection if necessary

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Activation of the Hydroxyl Group of this compound:

    • Dissolve this compound in anhydrous DCM.

    • Add a suitable activating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the resulting tosylated-PEG-azide.

  • Coupling of the E3 Ligase Ligand to the Azido-PEG-Linker:

    • Dissolve the tosylated-PEG-azide and the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) in DMF.

    • Add a base such as potassium carbonate and stir the reaction at an elevated temperature until completion.

    • Purify the resulting E3 ligase-linker-azide conjugate by flash chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the E3 ligase-linker-azide conjugate and the alkyne-modified EGFR inhibitor in a mixture of DMF and water.

    • Add a solution of CuSO4·5H2O followed by a solution of sodium ascorbate.

    • Stir the reaction at room temperature until the starting materials are consumed (monitored by LC-MS).

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Conjugation of an Azide-PEG-Payload to an Antibody via SPAAC

This protocol outlines the general procedure for conjugating a drug payload, functionalized with an azide-PEG linker, to a monoclonal antibody that has been modified to contain a strained alkyne (e.g., dibenzocyclooctyne, DBCO).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) modified with a DBCO group

  • Azide-PEG-payload (synthesized by coupling this compound to the desired cytotoxic drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units for buffer exchange and purification

  • UV-Vis spectrophotometer

  • SDS-PAGE and size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) for analysis

Procedure:

  • Preparation of Antibody and Payload:

    • Prepare a solution of the DBCO-modified antibody in PBS.

    • Prepare a stock solution of the Azide-PEG-payload in a suitable solvent like DMSO.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • Add the Azide-PEG-payload solution to the antibody solution. A typical molar excess of the payload is 5-10 fold relative to the antibody.

    • Incubate the reaction mixture at 37°C for 2-4 hours or at 4°C overnight with gentle shaking.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove the unreacted payload and solvent by buffer exchange using centrifugal filter units. Wash the ADC with PBS multiple times.

    • Alternatively, purify the ADC using size-exclusion chromatography.

  • Characterization of the ADC:

    • Determine Protein Concentration: Measure the absorbance of the ADC solution at 280 nm.

    • Determine Drug-to-Antibody Ratio (DAR):

      • UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be calculated from the absorbance at two different wavelengths.

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

      • Mass Spectrometry: Intact mass analysis of the ADC can provide a precise determination of the DAR.

    • Assess Purity and Aggregation: Analyze the purified ADC by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to check for purity and the presence of aggregates.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

ADC_Workflow

EGFR_Signaling_Pathway

References

Application Note: Conjugation of Azido-PEG2-C6-OH to Small Molecule Inhibitors via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a clinically proven strategy to enhance the therapeutic properties of drugs.[1] For small molecule inhibitors, PEGylation can significantly improve aqueous solubility, extend plasma half-life, and reduce systemic toxicity.[2][3] This modification can lead to improved pharmacokinetic and pharmacodynamic profiles, transforming promising compounds into viable clinical candidates.[1][2]

This application note provides a detailed protocol for the conjugation of a heterobifunctional linker, Azido-PEG2-C6-OH, to a small molecule inhibitor (SMI). This linker features a terminal azide group, which allows for highly efficient and specific covalent linkage to an alkyne-functionalized molecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4][5][6] The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[5][7]

The this compound linker is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[8] The protocols outlined below describe the prerequisite alkyne-functionalization of a model SMI, the subsequent CuAAC conjugation reaction, and the purification and characterization of the final SMI-PEG conjugate.

Application Example: Targeting the EGFR Signaling Pathway

Small molecule tyrosine kinase inhibitors (TKIs) are a major class of anti-cancer drugs.[9] A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR), a key mediator in cell signaling pathways that control cell proliferation, survival, and differentiation.[4][9] Overexpression or mutation of EGFR is implicated in several cancers.[9] TKIs act by competitively binding to the ATP-binding site in the intracellular kinase domain of EGFR, which blocks receptor autophosphorylation and inhibits downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[10][11] PEGylating an EGFR inhibitor can enhance its delivery and retention at the tumor site, potentially improving its therapeutic index.

Caption: EGFR signaling pathway and the point of intervention by a small molecule inhibitor.

Experimental Workflow Overview

The overall process involves three main stages: functionalization of the SMI, conjugation with the Azido-PEG linker, and finally, purification and characterization of the product.

Experimental_Workflow Overall Conjugation Workflow SMI Small Molecule Inhibitor (SMI) Alkyne_SMI Alkyne-Modified SMI SMI->Alkyne_SMI Protocol 1: Functionalization Reaction CuAAC 'Click' Reaction Alkyne_SMI->Reaction PEG_Azide This compound PEG_Azide->Reaction Crude Crude Conjugate Mixture Reaction->Crude Purification Purification (SEC) Crude->Purification Protocol 3 Final_Product Pure SMI-PEG Conjugate Purification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization Protocol 4 Data Final Data Characterization->Data

Caption: High-level workflow for the synthesis and analysis of an SMI-PEG conjugate.

Materials and Reagents

  • Small Molecule Inhibitor (SMI) with a suitable functional group (e.g., -OH, -NH2) for alkyne modification.

  • Propargyl bromide or 4-Pentynoic acid

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), water (HPLC grade), Acetonitrile (ACN)

  • Purification: Size Exclusion Chromatography (SEC) column

  • Characterization: NMR spectrometer, Mass spectrometer (ESI-MS or MALDI-TOF)

Detailed Experimental Protocols

Protocol 1: Alkyne-Functionalization of a Small Molecule Inhibitor

This protocol provides a general method for introducing a terminal alkyne onto an SMI bearing a hydroxyl group. Conditions should be optimized for the specific SMI.

  • Dissolve SMI: Dissolve the SMI (1.0 eq.) in anhydrous DMF or DCM.

  • Add Base: Add a suitable base, such as DIPEA (1.5 eq.), to the solution and stir for 10 minutes at room temperature.

  • Add Alkyne Source: Slowly add propargyl bromide (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alkyne-modified SMI.

  • Characterization: Confirm the structure and purity of the alkyne-SMI by ¹H NMR and Mass Spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-SMI to this compound.

  • Prepare Stock Solutions:

    • Copper Sulfate: 100 mM in deionized water.

    • Sodium Ascorbate: 500 mM in deionized water (prepare fresh).

    • THPTA Ligand: 100 mM in deionized water.

  • Dissolve Reactants: In a suitable vial, dissolve the alkyne-modified SMI (1.0 eq.) and this compound (1.1 eq.) in a solvent mixture, such as DMSO/water (4:1). The final concentration of the limiting reactant should be around 10-20 mM.

  • Premix Catalyst: In a separate tube, mix the CuSO₄ stock solution (to a final concentration of 1 mM, 0.1 eq.) and the THPTA ligand stock solution (to a final concentration of 5 mM, 0.5 eq.). Let it stand for 2-3 minutes. The ligand protects the biomolecule and accelerates the reaction.[12]

  • Initiate Reaction: Add the premixed catalyst solution to the reactant vial. Immediately after, add the freshly prepared sodium ascorbate solution (to a final concentration of 10 mM, 1.0 eq.).

  • Incubate: Seal the vial and let the reaction proceed at room temperature for 4-24 hours. The reaction can be gently agitated. Near-quantitative yields are often achieved.[2][7]

  • Monitor Progress: Monitor the reaction by LC-MS to confirm the formation of the product, identified by its unique mass.

Protocol 3: Purification of the SMI-PEG Conjugate

Size Exclusion Chromatography (SEC) is an effective method for separating the higher molecular weight PEGylated product from unreacted starting materials and catalyst components.[13][14]

  • Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephadex G-25 or similar) with a suitable mobile phase (e.g., phosphate-buffered saline or an ammonium bicarbonate buffer).

  • Sample Loading: Load the crude reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The PEGylated conjugate, having a larger hydrodynamic radius, will elute first.[15]

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (if the SMI has a chromophore) or by analyzing fractions with TLC or LC-MS.

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final SMI-PEG conjugate as a solid. Purification yields after a simple precipitation or SEC step can be high, often exceeding 85%.[2]

Protocol 4: Characterization of the Final Conjugate
  • Mass Spectrometry (MS):

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., water/acetonitrile).

    • Analyze using ESI-MS or MALDI-TOF to confirm the exact mass of the SMI-PEG conjugate. The expected mass will be the sum of the alkyne-SMI mass and the this compound mass.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Successful conjugation is confirmed by:

      • The appearance of a new singlet peak for the triazole proton (typically δ ~7.5-8.5 ppm).

      • The presence of characteristic peaks from both the SMI and the PEG backbone (a large multiplet around δ ~3.6 ppm).[16]

      • The disappearance of the terminal alkyne proton peak from the starting material.

Data Presentation

The following tables present representative quantitative data for a typical conjugation reaction.

Table 1: Reaction Conditions and Yields

Parameter Value Reference
Alkyne-SMI:Azido-PEG Ratio 1 : 1.1 (molar) -
Solvent System DMSO / H₂O (4:1) -
Catalyst System CuSO₄ / Sodium Ascorbate / THPTA [12]
Reaction Time 18 hours [17]
Reaction Temperature 25 °C (Room Temp) [7]
Reaction Yield (Crude) ~95% (by LC-MS) [2][7]
Purification Method Size Exclusion Chromatography [13][14]

| Isolated Yield (Pure) | 88% | [2] |

Table 2: Representative Characterization Data Summary (¹H NMR & ESI-MS)

Compound Key ¹H NMR Signals (δ ppm) [M+H]⁺ (Observed) [M+H]⁺ (Calculated)
Alkyne-SMI Aromatic protons, alkyne-H (~2.5-3.0) 450.2 450.2
This compound PEG backbone (~3.6), N₃-CH₂ (~3.4) 276.2 276.1

| SMI-PEG Conjugate | Aromatic protons, triazole-H (~7.8) , PEG backbone (~3.6) | 726.4 | 726.3 |

Conclusion

The conjugation of this compound to small molecule inhibitors via CuAAC click chemistry is a robust and highly efficient method for producing well-defined PEGylated therapeutics. This approach offers significant advantages in improving the drug-like properties of inhibitors targeting critical signaling pathways, such as the EGFR pathway. The detailed protocols and representative data provided in this application note serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis and characterization of novel, potentially superior therapeutic agents.

References

Designing PROTACs with Specific E3 Ligases Using Azido-PEG2-C6-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][][7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5][8] The choice of E3 ligase and the nature of the linker are critical determinants of PROTAC efficacy and selectivity.[3][7]

This document provides detailed application notes and protocols for designing and synthesizing PROTACs using Azido-PEG2-C6-OH as a versatile linker component for conjugation to E3 ligase ligands. This compound is a polyethylene glycol (PEG)-based linker containing an azide group, which allows for efficient and specific conjugation to alkyne-modified E3 ligase ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[9]

Key Concepts in PROTAC Design

Successful PROTAC design hinges on the careful selection and optimization of three key components: the POI ligand, the E3 ligase ligand, and the linker.

  • POI Ligand: A high-affinity ligand for the target protein is the starting point for PROTAC design. The ligand must possess a suitable exit vector—a point for linker attachment that does not disrupt binding to the POI.[10]

  • E3 Ligase Ligand: The choice of E3 ligase is crucial, as their expression levels can vary between different cell types and tissues.[11] Currently, ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most widely used in PROTAC development.[11][12]

  • Linker: The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][7] Linker length, composition, and attachment points can significantly impact the efficacy and selectivity of the PROTAC.[1][7] PEG-based linkers, such as those derived from this compound, can improve the solubility and cell permeability of the final PROTAC molecule.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Recycled Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow A 1. Target Identification & POI Ligand Selection B 2. E3 Ligase Selection & Ligand Synthesis A->B C 3. Linker Design & Synthesis (e.g., using this compound) B->C D 4. PROTAC Synthesis (Click Chemistry) C->D E 5. In Vitro Evaluation - Ternary Complex Formation - E3 Ligase Binding Assays - Target Degradation in Cells D->E F 6. In Vivo Validation - Pharmacokinetics/Pharmacodynamics - Efficacy in Animal Models E->F G 7. Lead Optimization E->G Optimization Loop F->G

Caption: General workflow for PROTAC development.

Application of this compound in PROTAC Synthesis

This compound is a bifunctional linker precursor. The azide group is used for conjugation to an alkyne-modified molecule (e.g., an E3 ligase ligand) via click chemistry. The hydroxyl group can be activated for conjugation to a POI ligand. Alternatively, the azide can be introduced onto the POI ligand, and the alkyne on the E3 ligase ligand-linker conjugate.

Protocol 1: Synthesis of an Alkyne-Modified E3 Ligase Ligand (Example: VHL Ligand)

This protocol describes a general method for modifying a VHL ligand with an alkyne handle for subsequent click chemistry with an azide-containing linker.

Materials:

  • VHL ligand with a suitable reactive group (e.g., amine or hydroxyl)

  • Propargyl bromide or a suitable alkyne-containing activated ester

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve the VHL ligand in anhydrous DMF in a reaction vessel.

  • Add DIPEA to the solution (typically 2-3 equivalents).

  • Add the alkyne-containing reagent (e.g., propargyl bromide, 1.2 equivalents) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the alkyne-modified VHL ligand.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified E3 ligase ligand with an azide-containing POI ligand-linker construct.

Materials:

  • Alkyne-modified E3 ligase ligand (from Protocol 1)

  • Azide-modified POI ligand-linker construct (synthesized by conjugating the POI ligand to this compound)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent mixture

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the alkyne-modified E3 ligase ligand and the azide-modified POI ligand-linker construct in the tert-butanol/water mixture in a reaction vessel.

  • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Experimental Protocols for PROTAC Evaluation

Protocol 3: Ternary Complex Formation Assay (In Vitro Pull-down)

This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.[13]

Materials:

  • Purified recombinant POI (with a tag, e.g., His-tag)

  • Purified recombinant E3 ligase (e.g., VHL/Elongin B/Elongin C complex)

  • PROTAC molecule

  • Ni-NTA agarose beads (for His-tagged POI)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., wash buffer with imidazole)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the POI and E3 ligase

Procedure:

  • Incubate the tagged POI with the PROTAC molecule in binding buffer for 1 hour at 4°C.

  • Add the purified E3 ligase and incubate for another 1-2 hours at 4°C.

  • Add Ni-NTA agarose beads to the mixture and incubate for 1 hour at 4°C with gentle rotation to pull down the His-tagged POI.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against the POI and the E3 ligase to detect the presence of the ternary complex.

Protocol 4: E3 Ligase Binding Assay (AlphaScreen)

AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a high-throughput method to measure the binding affinity of a PROTAC to an E3 ligase.[14]

Materials:

  • Biotinylated E3 ligase

  • GST-tagged degron peptide (a known substrate of the E3 ligase)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • PROTAC molecule or E3 ligase ligand

  • Assay buffer

  • 384-well microplate

  • AlphaScreen-compatible plate reader

Procedure:

  • Add the biotinylated E3 ligase, GST-tagged degron, and varying concentrations of the PROTAC/ligand to the wells of a microplate.

  • Incubate the mixture at room temperature.

  • Add the Streptavidin-coated Donor beads and anti-GST Acceptor beads.

  • Incubate in the dark at room temperature.

  • Read the plate on an AlphaScreen reader. The signal will decrease as the PROTAC/ligand competes with the degron for binding to the E3 ligase.

  • Calculate the IC50 value from the dose-response curve.

Data Presentation

Table 1: Quantitative Analysis of PROTAC-E3 Ligase Binding

PROTAC IDE3 LigaseAssay MethodIC50 (nM)
PROTAC-AVHLAlphaScreen50
PROTAC-BCRBNTR-FRET120
PROTAC-CVHLSPR35

Table 2: In Vitro Degradation of Target Protein by PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-ABRD4HeLa2595
PROTAC-BBTKRamos8088
PROTAC-CBRD422Rv11598

DC50: Concentration for 50% degradation; Dmax: Maximum degradation percentage.

Conclusion

The rational design of PROTACs, facilitated by versatile linkers like this compound, offers a powerful strategy for targeted protein degradation. The protocols and data presented here provide a framework for the synthesis and evaluation of novel PROTAC molecules. Careful optimization of the POI ligand, E3 ligase ligand, and the connecting linker is paramount to achieving potent and selective degradation of disease-relevant proteins.

References

Application Notes and Protocols for Azido-PEG2-C6-OH in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG2-C6-OH for the surface modification of nanoparticles. This versatile bifunctional linker enables the attachment of various molecules to nanoparticle surfaces through "click chemistry," a highly efficient and bioorthogonal conjugation method. The inclusion of a polyethylene glycol (PEG) spacer enhances the biocompatibility and stability of the nanoparticles in biological systems.

Introduction to this compound

This compound is a chemical linker molecule featuring three key functional components:

  • An azide group (-N3) , which serves as a reactive handle for click chemistry reactions.

  • A short polyethylene glycol (PEG) spacer (-PEG2-) , which imparts hydrophilicity and reduces non-specific protein binding, thereby improving the nanoparticle's circulation time and reducing immunogenicity.

  • A hydroxyl group (-OH) , which can be used for initial attachment to the nanoparticle surface, often after conversion to a more reactive group or by direct reaction with surface functionalities. The C6 alkyl chain provides additional spacing.

The primary utility of this compound lies in its ability to facilitate the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules to nanoparticles. This is most commonly achieved through two types of click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for working with sensitive biological molecules.[3][4]

Applications in Nanoparticle Surface Modification

The surface modification of nanoparticles with this compound opens up a wide range of applications in nanomedicine, including drug delivery, bio-imaging, and diagnostics.

Targeted Drug Delivery

By functionalizing the azide group with targeting ligands such as antibodies, peptides, or small molecules like folic acid, nanoparticles can be engineered to specifically bind to receptors that are overexpressed on the surface of cancer cells.[5][6] This active targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the tumor site, thereby increasing therapeutic efficacy and reducing off-target side effects.[6] For instance, nanoparticles loaded with chemotherapeutic drugs like doxorubicin or paclitaxel can be surface-modified for targeted delivery.[7][8]

Bio-imaging and Diagnostics

The azide group on the nanoparticle surface can be conjugated with fluorescent dyes or contrast agents for various imaging modalities. This allows for the real-time tracking and visualization of the nanoparticles in vitro and in vivo. For example, functionalizing nanoparticles with imaging agents can aid in diagnosing diseases by highlighting specific tissues or cells.[9][10]

Quantitative Data on Nanoparticle Functionalization

The efficiency of surface modification and its impact on the nanoparticle's properties are critical for their application. The following tables summarize key quantitative data related to the use of PEGylated nanoparticles.

Nanoparticle TypeTargeting LigandDrug LoadedDrug Loading Capacity (% w/w)Encapsulation Efficiency (%)Reference
PLGA-PEG-Doxorubicin~5%47%[7]
PLGA-co-PEG-Doxorubicin2.6 - 2.9%-[11]
PLA-PEG-FA SPIONsFolic AcidDoxorubicin1.73 - 5.14%-[12]
PEGylated PLGA-Doxorubicin-~95%[13]
PEG-SPION-Doxorubicin3%-

Table 1: Drug Loading Capacity and Encapsulation Efficiency of PEGylated Nanoparticles. This table illustrates the typical drug loading capacities and encapsulation efficiencies achieved with various PEGylated nanoparticle formulations for the anticancer drug doxorubicin.

Nanoparticle TypeTargeting LigandCell LineCellular Uptake Enhancement (Compared to non-targeted)Reference
NP-PEG-FAFolic AcidHeLa (FR+)12-fold higher[14]
PTX/Zein-FAFolic AcidKB (FR+)Significantly higher[3]
Rho-FA50-AuNPFolic AcidKB (FR-high)Progressively increased with ligand density[15]
PLL-PEG-FOL coated PLGAFolic AcidKB (FR+)Far greater extent[16]
MNPs-FAFolic AcidMCF7Enhanced accumulation[17]
DOX-loaded PLA-PEG-FA SPIONsFolic Acid4T1 and MCF-73.5-fold higher[12]

Table 2: Cellular Uptake Efficiency of Folate-Targeted PEGylated Nanoparticles. This table highlights the enhanced cellular uptake of nanoparticles functionalized with folic acid in folate receptor (FR)-positive cancer cell lines.

Experimental Protocols

The following are detailed protocols for the surface modification of nanoparticles using this compound and subsequent click chemistry conjugation.

Protocol 1: Surface Modification of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol describes the initial attachment of the this compound linker to the surface of IONPs that have been previously coated with a silica shell to provide hydroxyl groups for functionalization.

Materials:

  • Silica-coated iron oxide nanoparticles (IONPs-SiO2)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Magnetic separator

Procedure:

  • Activation of Hydroxyl Groups on IONPs-SiO2 (optional but recommended): While the hydroxyl group of this compound can sometimes directly react with surface groups, a more robust method involves activating the carboxyl groups if the nanoparticle surface is carboxylated, or modifying the surface to present amine or carboxyl groups. For this protocol, we will assume a carboxylated surface on the IONPs.

  • Activation of this compound (if attaching to an amine-functionalized nanoparticle): Dissolve this compound, EDC, and NHS in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to activate the hydroxyl group by forming an NHS ester.

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in DMF.

    • Add the activated Azido-PEG2-NHS ester solution to the IONP dispersion.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification of Azido-PEG-IONPs:

    • Separate the functionalized nanoparticles from the reaction mixture using a magnetic separator.

    • Wash the nanoparticles sequentially with DMF, ethanol, and deionized water (3 times each) to remove unreacted reagents.

    • Resuspend the purified Azido-PEG-IONPs in the desired buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation of the Azido-PEG linker using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the characteristic azide peak (~2100 cm⁻¹).

    • Quantify the number of azide groups on the nanoparticle surface using methods such as reacting with a fluorescently-labeled alkyne and measuring the fluorescence, or by UV-Vis tracking of a DBCO-alkyne reaction.[1][2][18][19][20]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-containing molecule (e.g., a targeting peptide) to the Azido-PEG-IONPs.

Materials:

  • Azido-PEG-IONPs (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., propargyl-folate)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic separator

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the alkyne-functionalized molecule in PBS.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand (THPTA or TBTA) in deionized water.

  • Click Reaction:

    • Disperse the Azido-PEG-IONPs in PBS.

    • Add the alkyne-functionalized molecule to the nanoparticle dispersion.

    • In a separate tube, pre-mix the CuSO4 and the copper ligand solution.

    • Add the CuSO4/ligand complex to the nanoparticle mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

  • Purification:

    • Purify the functionalized nanoparticles using a magnetic separator.

    • Wash the nanoparticles thoroughly with PBS to remove the copper catalyst and unreacted reagents.

  • Characterization:

    • Confirm the successful conjugation by techniques such as UV-Vis spectroscopy (if the conjugated molecule has a chromophore), gel electrophoresis, or by functional assays (e.g., cell binding assays for a targeting ligand).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications where the cytotoxicity of copper is a concern.

Materials:

  • Azido-PEG-IONPs (from Protocol 1)

  • A strained alkyne-containing molecule (e.g., a DBCO- or BCN-functionalized imaging agent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic separator

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO) and then dilute in PBS.

  • Click Reaction:

    • Disperse the Azido-PEG-IONPs in PBS.

    • Add the strained alkyne solution to the nanoparticle dispersion.

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle shaking.

  • Purification:

    • Purify the nanoparticles using a magnetic separator.

    • Wash the nanoparticles with PBS to remove any unreacted reagents.

  • Characterization:

    • Characterize the final product using appropriate analytical techniques as described in Protocol 2.

Visualizations

Experimental Workflow for Surface Modification

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Click Chemistry Conjugation NP Core Nanoparticle (e.g., Iron Oxide) Silica Silica Coating (IONP-SiO2) NP->Silica Stöber Method FunctionalizedNP Azido-PEG-IONP Silica->FunctionalizedNP EDC/NHS Chemistry AzidoPEG This compound AzidoPEG->FunctionalizedNP FinalNP Functionalized Nanoparticle FunctionalizedNP->FinalNP CuAAC or SPAAC Alkyne Alkyne-Molecule (Drug, Ligand, Dye) Alkyne->FinalNP

Caption: Workflow for nanoparticle surface modification.

Logical Relationship of Surface Modification Benefits

G cluster_benefits Enhanced Nanoparticle Properties NP Nanoparticle PEG This compound Modification NP->PEG Click Click Chemistry (CuAAC/SPAAC) PEG->Click Stability Increased Stability & Biocompatibility PEG->Stability Targeting Targeting Ligand (e.g., Folate) Click->Targeting Drug Therapeutic Drug Click->Drug Imaging Imaging Agent Click->Imaging TargetingCapability Specific Cell Targeting Targeting->TargetingCapability TherapeuticEfficacy Improved Therapeutic Efficacy Drug->TherapeuticEfficacy ImagingCapability Diagnostic Imaging Imaging->ImagingCapability

Caption: Benefits of this compound modification.

PI3K/Akt Signaling Pathway Targeted by Paclitaxel-Loaded Nanoparticles

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation PaclitaxelNP Paclitaxel-Loaded Nanoparticle PaclitaxelNP->Akt Inhibition

Caption: PI3K/Akt pathway targeted by paclitaxel nanoparticles.

References

Application Notes and Protocols: Incorporating Azido-PEG2-C6-OH into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the incorporation of Azido-PEG2-C6-OH into peptides during solid-phase peptide synthesis (SPPS). The inclusion of this bifunctional linker introduces a terminal azide group, enabling subsequent conjugation to a wide array of molecules via "click chemistry," and a polyethylene glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the final peptide conjugate. These protocols are intended to guide researchers in the efficient synthesis, purification, and characterization of azide-modified peptides for applications in drug development, diagnostics, and fundamental research.

Introduction

The targeted modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of specific functionalities allows for the attachment of imaging agents, cytotoxic drugs, or moieties that improve therapeutic efficacy. This compound is a versatile linker that serves as a bridge between a peptide and a molecule of interest. The azide group is a key component for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and specificity.[1][2][3] The short PEG component can improve the solubility and reduce aggregation of the peptide.[4][5]

This guide details the on-resin incorporation of this compound onto the N-terminus of a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

For the successful incorporation of this compound, the following materials and reagents are required:

Reagent/Material Recommended Grade/Supplier Purpose
Fmoc-protected amino acidsHigh-purity, suitable for SPPSPeptide chain elongation
SPPS Resin (e.g., Rink Amide, Wang)Dependent on desired C-terminusSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis gradeSolvent for washing and reactions
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeSolvent for washing and resin swelling
PiperidineReagent gradeFmoc deprotection
This compound High purity (≥95%)Azide-PEG linker
Coupling Reagents:
HBTU/HATUPeptide synthesis gradeActivating agent for carboxylic acids
HOBt/HOAtPeptide synthesis gradeCoupling additive to reduce racemization
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling reactions
Cleavage Cocktail:
Trifluoroacetic acid (TFA)Reagent gradeCleavage of peptide from resin
Triisopropylsilane (TIS)Reagent gradeScavenger for protecting groups
WaterDeionizedScavenger
Purification and Analysis:
Acetonitrile (ACN)HPLC gradeMobile phase for HPLC
Diethyl etherAnhydrous, reagent gradePeptide precipitation
HPLC system with a C18 columnAnalytical and preparativePurification and analysis
Mass spectrometer (e.g., ESI-MS)Characterization of peptide mass

Experimental Protocols

The following protocols outline the steps for the synthesis of an azide-modified peptide using this compound.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

The peptide is assembled on a solid support using standard Fmoc/tBu chemistry.[6][7][8] The general cycle for each amino acid addition is as follows:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and dibenzofulvene byproducts.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to the mixture and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Repeat these steps for each amino acid in the peptide sequence.

On-Resin Incorporation of this compound

After the final amino acid has been coupled and its Fmoc group removed, the this compound linker is coupled to the free N-terminus of the peptide.

  • Prepare the Coupling Solution:

    • Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • Add an activating agent (e.g., HATU, 2-4 equivalents) and an additive (e.g., HOAt, 2-4 equivalents).

    • Add DIPEA (4-8 equivalents) to the solution.

  • Coupling Reaction:

    • Add the prepared coupling solution to the peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored for completion using a Kaiser test.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents.

    • Dry the resin under vacuum.

Cleavage and Deprotection

The azide-modified peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Prepare the Cleavage Cocktail: A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The specific composition may vary depending on the amino acid composition of the peptide.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

Purification and Characterization

The crude azide-modified peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS).[9]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of an azide-modified peptide. Actual values may vary depending on the peptide sequence and synthesis scale.

Parameter Typical Value/Range Notes
Resin Loading 0.2 - 0.8 mmol/gVaries with the type of resin.
Amino Acid Equivalents 3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents 3 - 5 eq.Relative to resin loading.
This compound Equivalents 2 - 4 eq.Relative to resin loading.
Coupling Efficiency (per step) >99%Can be monitored by Kaiser test. A lower efficiency will significantly impact the final yield.[10]
Overall Crude Peptide Yield 50 - 80%Highly dependent on peptide length and sequence.
Purified Peptide Yield 10 - 40%Dependent on the purity of the crude product and the efficiency of the purification process.[11][12]

Visualizations

Experimental Workflow

experimental_workflow start Start: Fmoc-protected peptide on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling of This compound (HATU/DIPEA in DMF) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 cleavage Cleavage & Deprotection (TFA Cocktail) washing2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (LC/MS) purification->characterization

Caption: Workflow for on-resin incorporation of this compound.

Application Example: GLP-1 Signaling Pathway

Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone that regulates blood glucose levels.[1][2] Analogs of GLP-1 are used in the treatment of type 2 diabetes.[9] Modifying GLP-1 analogs with PEG linkers can improve their pharmacokinetic profile.[6][7] An Azido-PEGylated GLP-1 analog could be used for further conjugation to other molecules for targeted delivery or imaging studies.

glp1_signaling cluster_cell Pancreatic β-cell glp1r GLP-1 Receptor g_protein G-protein glp1r->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates epac2 Epac2 camp->epac2 activates insulin_vesicles Insulin Vesicles pka->insulin_vesicles promotes exocytosis epac2->insulin_vesicles promotes exocytosis insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion glp1 Azido-PEG-GLP-1 Analog glp1->glp1r binds to

Caption: Simplified GLP-1 signaling pathway in a pancreatic β-cell.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a robust and efficient method for producing azide-functionalized peptides. These modified peptides are valuable tools for a wide range of applications in drug discovery and chemical biology, enabling precise downstream conjugation through click chemistry. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize and characterize these important molecules.

References

Developing Fluorescent Probes with Azido-PEG2-C6-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of fluorescent probes utilizing the bifunctional linker, Azido-PEG2-C6-OH. This linker is a valuable tool in bioconjugation, enabling the attachment of fluorescent dyes to biomolecules through "click chemistry." The inclusion of a short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal choice for creating sensitive and specific probes for a variety of research and drug development applications.

Introduction to this compound in Fluorescent Probe Development

This compound is a heterobifunctional linker featuring an azide group at one end and a hydroxyl group at the other, connected by a flexible PEG and hexyl spacer. The azide group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry." These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating molecules in complex biological environments.[1][2]

The hydroxyl group on the this compound linker can be further functionalized, for example, by activation to an NHS ester for reaction with amines, or used as a point of attachment for other molecules. This versatility allows for the construction of complex molecular probes.

The primary application of this compound in this context is to link a fluorescent dye (fluorophore) containing an alkyne group to a biomolecule of interest. This creates a fluorescently labeled biomolecule that can be used for a variety of applications, including:

  • Fluorescence microscopy and cellular imaging: Visualizing the localization and dynamics of proteins, nucleic acids, or other biomolecules within living cells.

  • Flow cytometry: Quantifying and sorting cells based on the presence of a fluorescently labeled target.

  • High-throughput screening: Developing assays to screen for molecules that interact with the labeled biomolecule.

  • In vivo imaging: Tracking the distribution of labeled molecules in living organisms.

Principle of Fluorescent Probe Synthesis using Click Chemistry

The synthesis of a fluorescent probe using this compound typically involves a two-step process. First, the this compound linker is conjugated to a fluorescent dye that has been modified to contain an alkyne group. This reaction is a highly efficient click chemistry reaction. The resulting azide-functionalized fluorophore can then be conjugated to a biomolecule of interest.

Alternatively, a biomolecule can be modified with an alkyne group and then reacted with an azide-functionalized fluorophore. The choice of strategy depends on the specific biomolecule and fluorophore being used.

The most common click chemistry reaction used for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the use of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the copper(I) catalyst and improve reaction efficiency.[3]

The overall workflow for developing a fluorescent probe can be summarized in the following diagram:

G cluster_0 Probe Synthesis cluster_1 Bioconjugation cluster_2 Application A This compound C Azide-Functionalized Fluorophore A->C Click Chemistry (CuAAC) B Alkyne-modified Fluorophore B->C E Fluorescently Labeled Biomolecule (Probe) C->E Conjugation Reaction D Biomolecule of Interest (e.g., Protein, Antibody) D->E F Cellular Imaging E->F G Flow Cytometry E->G H In Vivo Imaging E->H G cluster_0 cluster_1 A This compound B + C Alkyne-Fluorophore D -> E Azide-PEG2-C6-Fluorophore F CuSO4, Sodium Ascorbate, THPTA D->F G DMSO/H2O D->G

References

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding low yields in PROTAC synthesis, with a specific focus on reactions utilizing the Azido-PEG2-C6-OH linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in PROTAC synthesis when using an this compound linker?

Low yields in PROTAC synthesis, particularly when employing click chemistry with PEG-based linkers, can typically be attributed to four main areas:

  • Suboptimal Reaction Conditions: The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly sensitive to the catalyst system, solvent, temperature, and reaction time.

  • Poor Reagent Quality: The purity and stability of the azide linker, the alkyne-functionalized binding molecule, the copper source, and the reducing agent are critical for a successful reaction.

  • Work-up and Purification Challenges: PROTACs containing PEG linkers can be difficult to purify. Their unique physicochemical properties can lead to product loss during extraction and chromatography.[]

  • Steric Hindrance: The molecular structure of the protein of interest (POI) ligand or the E3 ligase ligand can sterically hinder the azide and alkyne groups from approaching the catalyst and each other, thus preventing efficient reaction.

Q2: How can I optimize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction?

Optimizing the CuAAC reaction is the most direct way to improve your PROTAC yield. The reaction is robust but requires careful attention to each component.[2] The triazole ring formed by this reaction is metabolically stable, making it a favored linkage in PROTAC design.[3][4]

Key parameters to optimize include:

  • Copper(I) Source: Copper(I) is the active catalyst. It is typically generated in situ by reducing a Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5]

  • Reducing Agent: Sodium ascorbate is the most common and effective reducing agent for bioconjugation reactions.[5][6] It is crucial to use a freshly prepared solution, as it can oxidize over time.

  • Ligand: A stabilizing ligand is essential to protect the Cu(I) catalyst from oxidation and disproportionation and to improve its catalytic efficiency.[2] For aqueous or semi-aqueous solvent systems common in bioconjugation, a water-soluble ligand like THPTA (tris(hydroxypropyltriazolylmethyl)amine) is often superior to TBTA.[2][5]

  • Solvent: The choice of solvent must ensure that all reactants are fully dissolved. Common solvents include mixtures of water with THF, DMSO, or t-butanol.

  • Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst, rendering it inactive. While not always strictly necessary with a good ligand/reductant system, degassing the solvent by sparging with nitrogen or argon before adding the catalyst can significantly improve yields.

Table 1: Recommended CuAAC Reaction Conditions for PROTAC Synthesis
ComponentRecommended Concentration/AmountKey Considerations
Alkyne-Substrate 1.0 equivalentEnsure high purity (>95%), verified by NMR and LC-MS.
This compound 1.0 - 1.2 equivalentsUsing a slight excess can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 0.1 - 0.5 equivalents (10-50 mol%)Lower catalyst loading is often possible with an efficient ligand.
Sodium Ascorbate 1.0 - 5.0 equivalents (relative to copper)Use a freshly prepared aqueous solution. Add to the reaction last.[5]
Copper Ligand (e.g., THPTA) 5.0 equivalents (relative to copper)Pre-complex the ligand with CuSO₄ before adding to the reaction mixture.[5]
Solvent Dependant on substrate solubilityCommon systems include tBuOH/H₂O (1:1), DMSO/H₂O, or THF/H₂O.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature.
Reaction Time 4 - 24 hoursMonitor reaction progress by LC-MS or TLC.

Q3: I suspect reagent issues. What specific checks should I perform?

Reagent integrity is paramount. Before starting a new synthesis, verify the following:

  • Starting Material Purity: Confirm the identity and purity of your alkyne-functionalized warhead/E3 ligand and the this compound linker using LC-MS and ¹H NMR. Impurities can inhibit the catalyst or lead to complex side products.[]

  • Azide Stability: While generally stable, azides can be sensitive to prolonged exposure to light or certain reagents. Store azide-containing linkers in a cool, dark place.

  • Reducing Agent Freshness: Prepare sodium ascorbate solutions immediately before use. Oxidized ascorbate is ineffective and can generate byproducts that may interfere with the reaction.[5]

  • Solvent Quality: Use anhydrous or high-purity solvents to avoid introducing water or other nucleophiles that could interfere with other functional groups on your molecules.

Q4: I see multiple products on my LC-MS. What are the likely side reactions?

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to a dimer of your alkyne-containing starting material. This can be minimized by:

  • Ensuring an efficient Cu(I) catalyst system with a suitable ligand.

  • Minimizing the presence of oxygen in the reaction vessel.

  • Maintaining an adequate concentration of the reducing agent.

Additionally, if your warhead or E3 ligase ligand contains sensitive functional groups, they may degrade under the reaction conditions, although CuAAC is known for its high functional group tolerance.[7]

Q5: Purification of my PEG-containing PROTAC is challenging, leading to significant product loss. What are the best practices?

PEG linkers enhance solubility and can improve pharmacokinetic properties, but they pose a significant purification challenge.[3][]

  • Avoid Silica Gel Chromatography: PEG-containing molecules often streak or adhere irreversibly to silica gel, resulting in low recovery.

  • Use Reverse-Phase HPLC (RP-HPLC): This is the most effective method for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid) is typically used.

  • Liquid-Liquid Extraction: During work-up, be aware that the PEG linker may increase the aqueous solubility of your product, potentially leading to losses during extractions with organic solvents. It may be necessary to saturate the aqueous layer with salt (e.g., NaCl) to "salt out" the product into the organic phase.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the synthesis of a PROTAC using this compound and an alkyne-functionalized molecule (Substrate-Alkyne).

1. Materials:

  • Substrate-Alkyne (1 eq)

  • This compound (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.2 eq)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (1.0 eq)

  • Sodium Ascorbate (2.0 eq)

  • Solvent: Degassed 1:1 mixture of tert-Butanol and Water

2. Reagent Preparation:

  • Catalyst Solution: In a microcentrifuge tube, dissolve CuSO₄·5H₂O (0.2 eq) and THPTA (1.0 eq) in a small amount of water. The solution should turn light blue.

  • Reductant Solution: In a separate tube, dissolve sodium ascorbate (2.0 eq) in water. Prepare this solution immediately before use.

3. Reaction Procedure:

  • In a round-bottom flask, dissolve the Substrate-Alkyne (1 eq) and this compound (1.1 eq) in the 1:1 t-BuOH/H₂O solvent system.

  • Stir the solution and sparge with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.

  • Add the prepared Catalyst Solution to the flask.

  • Add the freshly prepared Reductant Solution to initiate the reaction. The solution may change color.

  • Seal the flask and stir at room temperature.

  • Monitor the reaction progress every 1-2 hours using LC-MS by taking a small aliquot from the reaction mixture. The reaction is typically complete within 4-18 hours.

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by reverse-phase preparative HPLC (C18 column) using a suitable gradient of acetonitrile in water (with 0.1% TFA) to obtain the pure PROTAC.

Visualizations

G start Low PROTAC Yield check_reaction 1. Analyze Reaction Conditions start->check_reaction check_reagents 2. Verify Reagent Quality start->check_reagents check_purification 3. Review Purification Strategy start->check_purification opt_catalyst Optimize Catalyst System (CuSO4, Ligand, Reductant) check_reaction->opt_catalyst opt_solvent Test Solvent Systems (e.g., DMSO/H2O, THF/H2O) check_reaction->opt_solvent degas Degas Solvents (N2 or Ar sparging) check_reaction->degas verify_purity Check Purity via LC-MS/NMR check_reagents->verify_purity fresh_reductant Use Freshly Prepared Sodium Ascorbate check_reagents->fresh_reductant use_rphplc Switch to Reverse-Phase HPLC check_purification->use_rphplc mod_extraction Modify Extraction (e.g., add NaCl) check_purification->mod_extraction success Improved Yield opt_catalyst->success opt_solvent->success degas->success verify_purity->success fresh_reductant->success use_rphplc->success mod_extraction->success

Caption: Troubleshooting workflow for low yield in PROTAC synthesis.

G warhead Warhead-Alkyne click Step 1: CuAAC 'Click' Reaction warhead->click linker This compound linker->click e3_ligand E3 Ligase Ligand coupling Step 2: Activation & Coupling (e.g., Amide, Ether) e3_ligand->coupling intermediate Warhead-Triazole-PEG2-C6-OH intermediate->coupling protac Final PROTAC click->intermediate coupling->protac

Caption: General synthetic strategy for PROTAC assembly using a bifunctional linker.

References

Technical Support Center: Optimizing Click Chemistry with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals utilizing Azido-PEG2-C6-OH and other PEGylated azide linkers. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is click chemistry and why is this compound used for it?

A1: "Click chemistry" refers to a class of reactions that are rapid, efficient, and highly selective, forming a stable covalent linkage between two molecules.[1][2] The most common type is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and an alkyne to form a stable triazole ring.[3][] this compound is a bifunctional linker; it contains an azide group for the click reaction and a hydroxyl group for further modifications. The PEG (polyethylene glycol) component enhances water solubility and biocompatibility, making it a valuable tool in bioconjugation and drug development.[][5]

Q2: What are the essential components of a CuAAC reaction?

A2: A successful CuAAC reaction requires several key components. The core reactants are the azide (e.g., this compound) and a terminal alkyne. The reaction is catalyzed by a Copper(I) source, which is typically generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[6][7] To stabilize the Cu(I) catalyst and accelerate the reaction, a chelating ligand is crucial.[8][9] The entire process is conducted in a suitable solvent system.

Q3: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry?

A3: The primary difference is the catalyst. CuAAC requires a cytotoxic copper catalyst, which can be problematic for applications involving live cells or sensitive biomolecules.[2][10] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a "copper-free" alternative that uses a strained cyclooctyne (like DBCO or BCN) instead of a simple terminal alkyne.[11][12] This inherent ring strain lowers the activation energy, allowing the reaction to proceed quickly without a catalyst.[12] The choice between them depends on the biological compatibility requirements of the experiment.[2]

Q4: Which copper ligand should I choose for my CuAAC reaction?

A4: The ligand is critical for stabilizing the Cu(I) oxidation state, preventing catalyst oxidation, and protecting sensitive biomolecules from reactive oxygen species (ROS).[8][13] For aqueous, biocompatible reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[3][6] For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common choice.[6][14] Using at least five equivalents of ligand relative to the copper source can help protect biomolecules from oxidative damage.[13][15]

Q5: What is the best solvent for my reaction?

A5: The choice of solvent depends on the solubility of your reactants.[1] For bioconjugation, aqueous buffers (like phosphate or HEPES, pH 6.5-8.0) are standard.[15] Avoid Tris buffer, as it can competitively bind to copper.[15] Co-solvents like DMSO, DMF, or NMP can be added (up to 10%) to help dissolve hydrophobic small molecules.[8][16] For purely synthetic applications, organic solvents like DMF can be used.[16][17]

Troubleshooting Guide

This guide addresses common issues encountered during the click chemistry reaction with this compound.

Problem: Low or no product yield.

This is the most common issue and can arise from multiple factors. Consult the table below for potential causes and solutions.[18][19]

Potential Cause Recommended Solution Key Considerations & References
Inactive Copper Catalyst The active catalyst is Cu(I), which is prone to oxidation. Ensure a fresh solution of the reducing agent (sodium ascorbate) is used.[3][6]Always prepare sodium ascorbate solutions fresh.[3] The order of addition is critical; pre-mix the Cu(II) source with the ligand before adding it to the azide/alkyne solution, and add the ascorbate last to initiate the reaction.[15]
Degraded Reagents Use high-purity azide and alkyne reagents. Check for potential degradation of your starting materials.Azides can be sensitive. Store them properly according to the manufacturer's instructions.
Insufficient Reducing Agent Use a 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst to ensure complete reduction of Cu(II) to Cu(I).[7]Avoid using TCEP as a reducing agent, as its phosphine nature can interfere with the reaction.[8]
Inappropriate Ligand or Ratio Use a water-soluble ligand like THPTA for aqueous reactions. A ligand-to-copper ratio of 2:1 or higher is recommended to stabilize the catalyst.[6][8]Using at least five equivalents of ligand to copper can also serve a protective role against ROS.[15]
Inhibitory Functional Groups Functional groups like thiols can poison the copper catalyst.[8][20] Primary amines on a polymer backbone may also chelate copper, reducing its availability.[19]If thiols are present, consider using an excess of the copper catalyst or sacrificial metals like Zn(II).[8] For amine-rich molecules, increasing the catalyst and ligand concentration may be necessary.
Steric Hindrance The PEG chain or bulky substituents near the alkyne or azide can slow the reaction.Increase reaction time, temperature (e.g., to 60°C for synthetic reactions), or reagent concentrations.[21]
Poor Solubility If reactants are not fully dissolved, the reaction will be inefficient.Add a co-solvent like DMSO or DMF (up to 10%) to improve the solubility of hydrophobic components in aqueous buffers.[8]

Problem: The reaction is not reproducible.

Inconsistency often points to sensitivity to atmospheric oxygen or reagent stability.

  • Oxygen Sensitivity : The Cu(I) catalyst is sensitive to oxygen. For best results, degas your solutions by bubbling an inert gas (like nitrogen or argon) through the mixture before adding the catalyst and reducing agent.[22]

  • Reagent Stability : Always use a freshly prepared solution of sodium ascorbate, as it can degrade in solution over time.[3]

  • Order of Addition : The order in which reagents are added significantly impacts the outcome. A recommended order is: 1) Mix azide and alkyne in buffer, 2) Add the pre-complexed Cu(II)-ligand solution, 3) Initiate the reaction by adding fresh sodium ascorbate.[15][21]

Problem: I observe precipitation during the reaction.

Precipitation can occur for several reasons, particularly in complex biological mixtures.[19]

  • Reagent Insolubility : One of your starting materials may have poor solubility in the chosen solvent system. Try adding a small amount of an organic co-solvent like DMSO.

  • Protein Aggregation : Ascorbate byproducts can sometimes cause covalent modification and aggregation of proteins.[15] Adding aminoguanidine to the reaction mixture can help intercept these reactive byproducts.[15]

  • Catalyst Precipitation : In some cases, copper salts may precipitate. Ensure the ligand is present in sufficient concentration to keep the copper complex soluble.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol is a starting point and should be optimized for your specific application.

1. Reagent Stock Solution Preparation:

  • This compound: Prepare a 10 mM stock solution in DMSO or water.

  • Alkyne-modified Biomolecule: Prepare a solution in a compatible buffer (e.g., phosphate buffer, HEPES) at the desired concentration (e.g., 1-10 mg/mL).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[8]

  • THPTA Ligand: Prepare a 100 mM stock solution in water.[6]

  • Sodium Ascorbate: Prepare fresh before each use. Prepare a 100 mM or 300 mM stock solution in water. Protect from light.[3][6]

2. Reaction Setup:

  • In a microcentrifuge tube, combine your alkyne-modified biomolecule with the this compound. A 4- to 50-fold molar excess of the PEG-azide is often used.[6]

  • Add the appropriate buffer to reach the desired final reaction volume.

  • In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock and THPTA stock in a 1:2 or 1:5 ratio (e.g., for a final 1 mM Cu concentration, mix 1 part 20 mM CuSO₄ with 2 parts 100 mM THPTA). Let it incubate for a few minutes.[6]

  • Add the catalyst/ligand mixture to the azide/alkyne solution. A final concentration of 0.1-1 mM copper is typical.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[6][19]

  • Gently mix the reaction by inverting the tube or using a slow rotator. Avoid vigorous vortexing, which can introduce oxygen and damage biomolecules.[8]

3. Incubation and Monitoring:

  • Allow the reaction to proceed at room temperature for 1-4 hours. For difficult conjugations, this can be extended overnight.[8][22]

  • Monitor the reaction progress using appropriate analytical techniques like HPLC, SDS-PAGE, or mass spectrometry.

4. Purification:

  • Once the reaction is complete, purify the conjugate to remove excess reagents and catalyst. Common methods include:

    • Size Exclusion Chromatography (SEC): To separate the larger conjugate from smaller reagents.

    • Dialysis or Buffer Exchange: Effective for removing small molecules from protein conjugates.

    • Ethanol/Acetone Precipitation: Can be used for oligonucleotides and DNA.[22]

Visualizations

G cluster_workflow CuAAC Experimental Workflow prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants 2. Mix Azide and Alkyne in Reaction Buffer prep->mix_reactants add_catalyst 4. Add Catalyst Mix to Reactants mix_reactants->add_catalyst prep_catalyst 3. Prepare Catalyst (Pre-mix CuSO4 + Ligand) prep_catalyst->add_catalyst initiate 5. Initiate Reaction (Add fresh Sodium Ascorbate) add_catalyst->initiate incubate 6. Incubate (1-4h at Room Temp) initiate->incubate purify 7. Purify Product (SEC, Dialysis, etc.) incubate->purify analyze 8. Analyze Product (HPLC, MS, SDS-PAGE) purify->analyze

Caption: A step-by-step workflow for a typical CuAAC bioconjugation experiment.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Problem: Low or No Product Yield q_reagents Are reagents fresh? (Especially Ascorbate) start->q_reagents q_catalyst Was catalyst prepared correctly? (Cu+Ligand first, Ascorbate last) q_reagents->q_catalyst Yes sol_reagents Solution: Prepare fresh Ascorbate. Verify reagent purity. q_reagents->sol_reagents No q_conditions Are reaction conditions optimal? (Solvent, pH, Temp) q_catalyst->q_conditions Yes sol_catalyst Solution: Follow correct order of addition. Use sufficient ligand (2:1 or more). q_catalyst->sol_catalyst No q_inhibition Any inhibitory groups? (Thiols, excess Amines) q_conditions->q_inhibition Yes sol_conditions Solution: Add co-solvent (DMSO). Check buffer pH (avoid Tris). Increase time/temp. q_conditions->sol_conditions No sol_inhibition Solution: Increase catalyst concentration. Consider sacrificial metals. q_inhibition->sol_inhibition Yes

Caption: A decision tree to diagnose and solve low-yield click chemistry reactions.

References

common side reactions with Azido-PEG2-C6-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG2-C6-OH. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule featuring an azide group (-N3) on one end and a hydroxyl group (-OH) on the other, separated by a hydrophilic polyethylene glycol (PEG) and a C6 alkyl spacer. It is primarily used as a reagent in "click chemistry," a set of highly efficient and specific reactions.[1][2][3] Its most common application is in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to connect an alkyne-containing molecule to another molecule via the stable triazole linkage formed.[1][2] It is also frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Q2: What is the core reaction mechanism for this linker?

The azide group on the linker participates in the Huisgen 1,3-dipolar cycloaddition with an alkyne. While this reaction can occur thermally, it is slow and often produces a mixture of product isomers.[4] The reaction is dramatically accelerated and made highly regioselective by a copper(I) catalyst, a process known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][][6] This reaction specifically yields the 1,4-disubstituted 1,2,3-triazole product.[4][6] Alternatively, for applications where copper is cytotoxic, the azide can react with a strained alkyne (e.g., DBCO, BCN) in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7]

Q3: What are the most common side reactions encountered during a CuAAC reaction?

The most prevalent side reactions include:

  • Oxidative Homocoupling of Alkynes: The alkyne reaction partner can dimerize, consuming the substrate. This is often caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst.

  • Thiol-Related Side Reactions: In biological samples, free thiol groups from cysteine residues can participate in a copper-catalyzed reaction with the azide and alkyne, forming thiotriazole byproducts. This can lead to false-positive results in proteomic studies.[8]

  • Biomolecule Degradation: The combination of Cu(I) and the commonly used reducing agent, sodium ascorbate, can generate reactive oxygen species, leading to the oxidation of sensitive amino acid residues such as histidine and arginine.[7]

  • Reaction with Sulfonyl Azides: If using a sulfonyl azide, the resulting N-sulfonyl triazole can be unstable and undergo rearrangement or decomposition.[6]

Q4: How can I prevent copper-induced damage to my protein or peptide?

To mitigate the cytotoxic and damaging effects of copper:

  • Use a Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper ion. This not only accelerates the CuAAC reaction but also protects the biomolecule from copper-mediated damage.[7]

  • Minimize Reagent Concentration and Time: Use the lowest effective concentration of copper and limit the reaction time.

  • Degas Solutions: Thoroughly degas all buffers and reagent solutions to remove oxygen, which can participate in the generation of reactive oxygen species.

  • Switch to a Copper-Free Method: If copper toxicity remains a concern, especially in live-cell experiments, the best alternative is to use SPAAC with a strained alkyne partner like DBCO.[1][7]

Q5: My CuAAC reaction yield is low. What are the common causes?

Low yield can stem from several factors:

  • Inactive Catalyst: The active catalyst is Cu(I). If you start with a Cu(II) salt (like CuSO₄), a reducing agent (e.g., sodium ascorbate) is essential to generate Cu(I) in situ.[7] Ensure the reducing agent is fresh and used in sufficient excess (typically 3- to 10-fold).[7]

  • Oxygen Contamination: Oxygen can oxidize Cu(I) to the inactive Cu(II) state. Degassing your reaction mixture is critical.

  • Inhibitors: Buffers containing primary amines (e.g., Tris) can interfere with some reactions and should be avoided if your linker has an amine-reactive group like an NHS ester.[9]

  • Poor Solubility: Ensure all reactants, including the PEG linker, are fully dissolved in a suitable solvent system. Azido-PEG-Azide linkers are generally soluble in water and common organic solvents like DMSO and DMF.[10]

Q6: How stable is the this compound linker?

The azide group is generally stable under typical storage and reaction conditions for click chemistry. It is considered bioorthogonal, meaning it does not react with most biological nucleophiles.[11] However, it is sensitive to strong reducing agents (e.g., phosphines like triphenylphosphine in the Staudinger ligation, or dithiothreitol (DTT) under certain conditions) which can reduce it to an amine. The overall molecule should be stored dry and protected from light, with long-term storage at -20°C recommended to ensure stability.[3][12]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions to streamline your experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II).2. Insufficient Reducing Agent: Not enough sodium ascorbate to maintain the Cu(I) state.3. Oxygen in Reaction: Dissolved oxygen is deactivating the catalyst.4. Suboptimal pH or Temperature: Reaction conditions are not optimized.1. Use a fresh solution of a reducing agent like sodium ascorbate in 5-10 fold molar excess over the copper catalyst.[7]2. Add a Cu(I) stabilizing ligand like TBTA or THPTA.3. Thoroughly degas all buffers and solutions before starting the reaction.4. Optimize reaction conditions; most CuAAC reactions proceed well at room temperature.[4][13]
Multiple Byproducts or Unspecific Labeling 1. Thiol Side Reaction: Cysteine residues are reacting to form thiotriazoles.[8]2. Oxidative Homocoupling: The alkyne substrate is dimerizing.3. Formation of Regioisomers: Uncatalyzed thermal reaction is occurring.1. For proteomic studies, consider pre-treating the sample with a low concentration of hydrogen peroxide to shield thiols.[14] Alternatively, use a thiol-blocking reagent.2. Ensure a slight excess of sodium ascorbate is present to prevent oxidative side reactions.[4]3. Confirm that the copper catalyst is active; the catalyzed reaction is highly specific for the 1,4-isomer.[4][6]
Protein/Biomolecule Degradation or Aggregation 1. Copper Toxicity: Free copper ions are causing oxidative damage to the biomolecule.[7]2. Reactive Oxygen Species (ROS): The combination of Cu(I) and ascorbate can generate ROS.3. Poor Linker Solubility: The PEG linker may cause aggregation if not fully dissolved.1. Use a copper-chelating ligand (TBTA, THPTA) to protect the biomolecule.[7]2. Minimize reaction time and use the lowest possible copper concentration.3. Remove oxygen by degassing all solutions.4. As a definitive solution, switch to copper-free SPAAC by reacting the azide with a strained alkyne.[7]

Experimental Protocols

General Protocol for CuAAC Bioconjugation to a Protein

This protocol provides a general workflow for labeling an alkyne-modified protein with this compound. Concentrations and incubation times should be optimized for each specific system.

Materials:

  • Alkyne-modified protein in an amine-free, degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • This compound.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, prepare fresh ).

  • Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or water).

  • Degassed reaction buffer.

Procedure:

  • Prepare Protein: Dissolve the alkyne-modified protein in degassed buffer to a final concentration of 1-10 mg/mL.

  • Prepare Reagents: Prepare fresh sodium ascorbate solution. Ensure all other stock solutions are ready.

  • Add Linker: Add this compound to the protein solution. A 10- to 50-fold molar excess is a common starting point. Mix gently.

  • Prepare Catalyst Premix: In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution to achieve a final reaction concentration of 0.5-1 mM copper and a 1:1 or 1:5 copper-to-ligand ratio. This premixing step allows the ligand to chelate the copper.

  • Initiate Reaction:

    • Add the copper/ligand premix to the protein/azide solution.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Remove excess reagents and the catalyst from the labeled protein using a suitable method such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns.

  • Storage: Store the purified, labeled protein under conditions optimal for its stability.

Visual Guides

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification prep prep reagent reagent process process final final p1 Degas Buffer p2 Prepare Fresh Sodium Ascorbate r2 Add Reagents to Protein p2->r2 p3 Dissolve Protein & Linker p3->r2 r1 Premix CuSO4 + Ligand r1->r2 Initiate r3 Incubate (1-4h, RT) r2->r3 u1 Remove Excess Reagents (SEC/Dialysis) r3->u1 final_product Purified Conjugate u1->final_product Final Product

Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.

Troubleshooting_Flow problem problem cause cause solution solution start Low or No Yield? cause1 Is the Catalyst Active? start->cause1 Yes cause2 Used Cu(II) source? cause1->cause2 No sol4 Check substrate purity and concentration cause1->sol4 Yes sol1 Add fresh Sodium Ascorbate (5-10x excess) cause2->sol1 Yes cause3 Solutions degassed? cause2->cause3 No sol2 Degas all buffers and reagents cause3->sol2 No sol3 Consider using a Cu(I) stabilizing ligand cause3->sol3 Yes

Caption: A troubleshooting decision tree for diagnosing low reaction yields.

Reaction_Choice decision decision pathway pathway pro pro con con start Experiment involves live cells or is highly sensitive to metal ions? spaac Use SPAAC (Strain-Promoted) start->spaac Yes cuaac Use CuAAC (Copper-Catalyzed) start->cuaac No pro_spaac Copper-Free, Low Toxicity spaac->pro_spaac Pro con_spaac Requires specialized strained alkyne spaac->con_spaac Con pro_cuaac Fast Kinetics, Simple Alkyne cuaac->pro_cuaac Pro con_cuaac Potential Cell Toxicity, Requires Ligand/Reducing Agent cuaac->con_cuaac Con

Caption: Decision pathway for choosing between CuAAC and SPAAC chemistries.

References

Technical Support Center: Improving the Solubility of PROTACs Synthesized with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) synthesized using the Azido-PEG2-C6-OH linker.

Troubleshooting Guide

Poor solubility of a PROTAC can hinder its development and therapeutic application. The following guide addresses common issues and provides systematic steps to diagnose and resolve them.

Problem 1: PROTAC precipitates out of aqueous buffer during or after preparation.

  • Initial Check:

    • Visual Inspection: Observe for visible particulates, cloudiness, or film formation in the solution.

    • Concentration Verification: Ensure the prepared concentration is accurate. Errors in weighing or dilution can lead to supersaturation.

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of many organic molecules is pH-dependent. Systematically adjust the pH of your buffer to determine if there is a pH range where solubility is improved.

    • Co-solvent Addition: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 to the aqueous buffer. This can disrupt the intermolecular forces that lead to precipitation.[1]

    • Use of Excipients: Incorporate solubility-enhancing excipients. For instance, cyclodextrins can form inclusion complexes with hydrophobic moieties, increasing their aqueous solubility.

    • Sonication/Heating: Gentle sonication or warming of the solution can help dissolve the PROTAC. However, be cautious with temperature-sensitive compounds.

    • Formulation as Amorphous Solid Dispersion (ASD): For preclinical studies, formulating the PROTAC as an ASD can significantly enhance its dissolution and solubility.[2] This involves dispersing the PROTAC in a polymer matrix.

Problem 2: Inconsistent results in cell-based assays, potentially due to poor solubility.

  • Initial Check:

    • Microscopy: Examine the cell culture wells for any signs of compound precipitation after dosing.

    • Assay Controls: Ensure that positive and negative controls are behaving as expected.

  • Troubleshooting Steps:

    • Pre-dissolution in Organic Solvent: Dissolve the PROTAC in 100% DMSO to create a high-concentration stock solution. Then, perform serial dilutions in cell culture media, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Kinetic Solubility Assessment: Perform a kinetic solubility assay (e.g., nephelometry) in the specific cell culture medium to be used. This will determine the concentration at which the PROTAC starts to precipitate under the assay conditions.

    • Serum Concentration: The presence of serum proteins in cell culture media can sometimes aid in solubilizing hydrophobic compounds. Evaluate the effect of different serum concentrations on your PROTAC's solubility and activity.

    • Formulation with Pluronic F-127: This non-ionic surfactant can be used in cell culture to improve the solubility of hydrophobic compounds without significant cytotoxicity at low concentrations.

Problem 3: Difficulty in obtaining accurate measurements in biophysical assays due to aggregation.

  • Initial Check:

    • Assay Buffer Composition: Review the buffer components of your biophysical assay (e.g., SPR, ITC). High salt concentrations or the absence of detergents can promote aggregation.

    • Dynamic Light Scattering (DLS): Use DLS to assess the aggregation state of your PROTAC solution before performing the main assay.

  • Troubleshooting Steps:

    • Inclusion of Detergents: Add a non-ionic detergent, such as Tween-20 or Triton X-100, to the assay buffer at a concentration above its critical micelle concentration.

    • Linker Modification: If solubility issues persist and are hindering the entire project, consider synthesizing analogs with a longer PEG chain (e.g., Azido-PEG4-C6-OH or Azido-PEG6-C6-OH). The additional ethylene glycol units will increase the hydrophilicity of the PROTAC.[][4][5]

    • Introduction of Ionizable Groups: If synthetically feasible, introduce a basic nitrogen or an acidic group to the PROTAC structure. This can significantly improve aqueous solubility.[6]

    • Salt Form Generation: For PROTACs with ionizable groups, preparing a salt form can enhance solubility and dissolution rates.

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs synthesized with PEG linkers, like this compound, sometimes poorly soluble?

A1: While PEG linkers are incorporated to enhance solubility, PROTACs are inherently large molecules, often with a high molecular weight and two distinct, often hydrophobic, binding moieties for the target protein and the E3 ligase.[6] This "beyond the Rule of Five" chemical space can lead to poor aqueous solubility despite the presence of a hydrophilic PEG linker.[6] The overall physicochemical properties of the PROTAC are a composite of all its components.[7][8][9]

Q2: How does the this compound linker contribute to the properties of the final PROTAC?

A2: The this compound linker serves multiple functions:

  • Solubility Enhancement: The two ethylene glycol units in the PEG chain increase the hydrophilicity of the PROTAC, which can improve its aqueous solubility.[4][5][10]

  • Synthetic Handle: The azide group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][] This allows for a highly efficient and modular synthesis of the PROTAC.[12][][14]

  • Spacer: The C6 alkyl chain and the PEG units provide a flexible spacer to correctly orient the target-binding and E3 ligase-binding moieties for the formation of a stable ternary complex.[10]

Q3: What is the first step I should take if I suspect my PROTAC has poor solubility?

A3: The first and most crucial step is to experimentally measure the solubility of your PROTAC. A simple method is to prepare a saturated solution, centrifuge to pellet the excess solid, and then determine the concentration of the supernatant using a suitable analytical technique like HPLC-UV or LC-MS/MS. This will give you a quantitative measure of its thermodynamic solubility.

Q4: Can I predict the solubility of my PROTAC before synthesis?

A4: While there are computational tools to predict solubility, their accuracy for complex molecules like PROTACs can be limited.[15] However, considering the calculated logP (cLogP) and the topological polar surface area (TPSA) of the designed PROTAC can provide a preliminary indication of its potential solubility. Generally, lower cLogP and higher TPSA values are associated with better aqueous solubility.

Q5: Are there any formulation strategies that can be used to improve the in vivo exposure of a poorly soluble PROTAC?

A5: Yes, several formulation strategies can be employed for in vivo studies:

  • Amorphous Solid Dispersions (ASDs): As mentioned in the troubleshooting guide, ASDs are a common and effective method to improve the oral bioavailability of poorly soluble compounds.[2]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the solubility and absorption of lipophilic drugs.

  • Nanosuspensions: Reducing the particle size of the PROTAC to the nanometer range can increase its surface area and dissolution rate.

Data Presentation

While specific solubility data for a wide range of PROTACs synthesized with this compound is not publicly available, the following table provides a representative example of how solubility data for a series of PROTACs with varying linkers could be presented.

PROTAC IDLinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)Thermodynamic Solubility (µM)
PROTAC-AThis compound9505.81505
PROTAC-BAzido-PEG4-C6-OH10385.517015
PROTAC-CAlkyl C129207.2120<1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Experimental Protocols

1. Kinetic Solubility Assay by Nephelometry

This method measures the concentration at which a compound begins to precipitate from a solution when added from a DMSO stock.

  • Materials:

    • PROTAC stock solution (10 mM in 100% DMSO)

    • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Nephelometer

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the PROTAC stock solution in DMSO.

    • In the 384-well plate, add the aqueous buffer.

    • Using a liquid handler, add a small volume of the PROTAC DMSO solutions to the aqueous buffer to achieve a range of final PROTAC concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration should be kept constant (e.g., 1%).

    • Incubate the plate at room temperature for a set period (e.g., 2 hours), with gentle shaking.

    • Measure the turbidity (nephelometric units) of each well using the nephelometer.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.

2. Thermodynamic Solubility Assay by HPLC-UV

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Materials:

    • Solid PROTAC powder

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Centrifuge

    • Shaker/incubator

  • Procedure:

    • Add an excess amount of the solid PROTAC to a known volume of the aqueous buffer in a vial.

    • Incubate the vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC standard curve.

    • Prepare a standard curve of the PROTAC with known concentrations.

    • Analyze the diluted supernatant and the standards by HPLC-UV.

    • Quantify the concentration of the PROTAC in the supernatant using the standard curve. This concentration represents the thermodynamic solubility.[2]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC Mechanism of Action.

Solubility_Troubleshooting cluster_diagnosis Diagnosis cluster_formulation Formulation Strategies cluster_synthesis Synthetic Modification Start Poor PROTAC Solubility Observed Measure_Solubility Measure Thermodynamic & Kinetic Solubility Start->Measure_Solubility Assess_Aggregation Assess Aggregation (DLS) Start->Assess_Aggregation pH_Adjustment Adjust pH Measure_Solubility->pH_Adjustment Co_solvents Add Co-solvents (DMSO, Ethanol) Measure_Solubility->Co_solvents Excipients Use Excipients (Cyclodextrins) Measure_Solubility->Excipients ASD Amorphous Solid Dispersion (ASD) Measure_Solubility->ASD Longer_PEG Synthesize with Longer PEG Linker Assess_Aggregation->Longer_PEG Ionizable_Group Introduce Ionizable Group Assess_Aggregation->Ionizable_Group End Optimized PROTAC pH_Adjustment->End Improved Solubility Co_solvents->End Improved Solubility Excipients->End Improved Solubility ASD->End Improved Solubility Longer_PEG->End Improved Solubility Ionizable_Group->End Improved Solubility

Caption: Solubility Troubleshooting Workflow.

References

how to prevent aggregation of proteins during conjugation with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of proteins with Azido-PEG2-C6-OH, with a primary focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

This compound is a heterobifunctional linker molecule. It contains a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the resulting conjugate, an azide group (-N3) for "click chemistry" reactions, and a hydroxyl group (-OH) that can be activated for conjugation to proteins.[1] This linker is commonly used to attach proteins to other molecules, such as small molecule drugs or imaging agents, that have a compatible reactive group (e.g., an alkyne) for the azide to react with.

Q2: What are the main causes of protein aggregation during conjugation?

Protein aggregation during conjugation can be triggered by a variety of factors that disrupt the protein's native structure and stability. These include:

  • Environmental Stress: Extreme pH, temperature, or high ionic strength can destabilize proteins.[2]

  • Mechanical Stress: Vigorous mixing, vortexing, or pumping can induce shear stress, leading to protein unfolding and aggregation.[2]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[3]

  • Chemical Degradation: The reagents used in the conjugation process, such as catalysts or crosslinkers, can sometimes lead to chemical modifications of the protein that promote aggregation.

  • Hydrophobic Interactions: Exposure of hydrophobic regions of the protein, which are normally buried in the protein's core, can lead to aggregation as these regions try to minimize contact with the aqueous buffer.[2]

Q3: How does PEGylation help in preventing protein aggregation?

PEGylation, the process of attaching PEG chains to a protein, is a well-established method to enhance protein stability and reduce aggregation. The PEG molecule is highly hydrophilic and creates a "shield" around the protein. This shield can:

  • Increase Solubility: The hydrophilic nature of PEG improves the overall solubility of the protein conjugate.[4][5]

  • Provide Steric Hindrance: The PEG chain physically blocks protein-protein interactions that can lead to aggregation.[6]

  • Reduce Immunogenicity: By masking surface epitopes, PEGylation can reduce the immunogenic response to the protein.[5]

Q4: What is "click chemistry" and why is it used for this type of conjugation?

"Click chemistry" refers to a class of chemical reactions that are rapid, specific, high-yielding, and produce minimal byproducts. The most common type of click chemistry used with azide-functionalized molecules is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and an alkyne. It is widely used in bioconjugation because it is bio-orthogonal, meaning it does not interfere with native biological functional groups, and can be performed in aqueous conditions.[7][8]

Troubleshooting Guide

Problem 1: I am observing significant precipitation/aggregation of my protein after adding the this compound linker.

Possible CauseRecommended Solution
Inappropriate Buffer Conditions Ensure the pH of your reaction buffer is at least 1-1.5 units away from the isoelectric point (pI) of your protein to maintain surface charge and repulsion.[3] Optimize the ionic strength by adjusting the salt concentration (e.g., 150 mM NaCl) to improve solubility.[9]
High Protein Concentration Work with a lower protein concentration if possible. If a high final concentration is required, perform the conjugation at a lower concentration and then concentrate the final product.[3]
Temperature Stress Perform the conjugation reaction at a lower temperature (e.g., 4°C) to reduce the risk of thermal denaturation and aggregation.[3]
Mechanical Stress Avoid vigorous vortexing or stirring. Use gentle mixing methods like end-over-end rotation.
Incompatible Buffer Components If activating the hydroxyl group of the PEG linker to react with protein amines, avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction. Use buffers like phosphate or bicarbonate.

Problem 2: My protein seems stable during the initial PEGylation, but aggregates during the subsequent "click chemistry" step.

Possible CauseRecommended Solution
Copper Catalyst-Induced Aggregation The copper(I) catalyst used in CuAAC can cause oxidative damage to proteins, leading to aggregation. Use a copper-chelating ligand like THPTA to stabilize the copper ion and minimize side reactions.[7][10] Consider performing the reaction under anaerobic conditions (e.g., by degassing the buffer and using an inert gas atmosphere) to prevent oxidation.
Reaction Time Prolonged exposure to reaction components can increase the chances of aggregation. Optimize the reaction time to the minimum required for efficient conjugation.
Reagent Concentration High concentrations of the alkyne-containing molecule or other reagents might reduce the solubility of the protein conjugate. Perform small-scale optimization experiments to find the optimal concentrations.

Problem 3: The final purified product still contains a high level of aggregates.

Possible CauseRecommended Solution
Inefficient Purification Method Use a high-resolution purification method to separate monomers from aggregates. Size Exclusion Chromatography (SEC) is a common and effective method for this purpose.[][12] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[12][13]
Re-aggregation after Purification The purified conjugate may be unstable in the final storage buffer. Ensure the storage buffer is optimized for pH, ionic strength, and includes cryoprotectants like glycerol if the product is to be frozen.[3]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for protein conjugation with this compound.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) PEGylation PEGylation Reaction (Protein + Activated Linker) Protein_Prep->PEGylation Linker_Activation This compound Activation (if required for target functional group) Linker_Activation->PEGylation Click_Reaction Click Chemistry (PEGylated Protein + Alkyne Molecule) PEGylation->Click_Reaction Purification Purification (e.g., SEC, IEX) Click_Reaction->Purification Analysis Analysis (SDS-PAGE, DLS, Mass Spec) Purification->Analysis

General workflow for protein conjugation.
Detailed Methodologies

1. Protein Preparation:

  • Buffer Exchange: The protein should be in an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0, for reactions targeting amine groups. Use dialysis or desalting columns for buffer exchange.

  • Concentration: Adjust the protein concentration to 1-10 mg/mL. Lower concentrations can help minimize aggregation.[3]

2. Conjugation via Click Chemistry (CuAAC):

This protocol assumes the protein has been modified to contain an alkyne group.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified protein in an appropriate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 100 mM stock solution of a copper(I) stabilizing ligand (e.g., THPTA) in water.[10]

    • Prepare a 20 mM stock solution of CuSO4 in water.[10]

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with PBS buffer.

    • Add the this compound stock solution to the desired molar excess.

    • Add the THPTA ligand solution, and vortex briefly.

    • Add the CuSO4 solution, and vortex briefly.

    • Initiate the reaction by adding the sodium ascorbate solution.[10]

    • (Optional but recommended) Degas the solution and incubate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

3. Purification of the PEGylated Protein:

  • Size Exclusion Chromatography (SEC): This is the most common method to separate the larger PEGylated conjugate from unreacted protein, PEG linker, and other small molecules. It is also effective at removing aggregates.[][12]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the net charge of the protein, allowing for separation of different PEGylated species (e.g., mono- vs. di-PEGylated) and removal of unreacted protein.[12][13]

4. Analysis of the Conjugate:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

  • Dynamic Light Scattering (DLS): To assess the size distribution and detect the presence of aggregates.

  • Mass Spectrometry: To confirm the mass of the final conjugate.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Protein PEGylation

ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLLower concentrations can reduce the likelihood of aggregation.[3]
PEG:Protein Molar Ratio 5:1 to 50:1Higher ratios can improve conjugation efficiency but may also increase the risk of over-PEGylation and the need for more stringent purification.
pH 7.0 - 8.5 (for amine-reactive)Optimal for the reaction of NHS esters with primary amines. Should be adjusted based on protein stability.[14]
Temperature 4°C - 25°CLower temperatures can help maintain protein stability and reduce aggregation.[3]
Reaction Time 1 - 4 hours (at RT) to overnight (at 4°C)Should be optimized to achieve sufficient conjugation without causing protein degradation or aggregation.

Table 2: Comparison of Purification Methods for PEGylated Proteins

Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective for removing aggregates, unreacted PEG, and unreacted protein.[][12]May not resolve species with similar sizes (e.g., positional isomers). Can be time-consuming and lead to sample dilution.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.Can separate proteins with different degrees of PEGylation.[12][13] High resolution and capacity.PEG chains can shield charges, potentially reducing separation efficiency.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a useful orthogonal method to IEX and SEC.[12]May have lower capacity and resolution compared to other methods.[12]
Ultrafiltration/Diafiltration Separation based on molecular weight cutoff.Simple, cost-effective, and good for buffer exchange and removing small molecules.[12]Not effective for separating different PEGylated species or removing aggregates of similar size.

Visualizations

Troubleshooting Logic for Protein Aggregation

G start Protein Aggregation Observed q1 When is aggregation occurring? start->q1 pegylation During PEGylation Reaction q1->pegylation click_chem During Click Chemistry Step q1->click_chem post_purification After Purification q1->post_purification check_buffer Check Buffer: pH vs pI? Amine-free? pegylation->check_buffer reduce_conc Reduce Protein Concentration check_buffer->reduce_conc lower_temp Lower Reaction Temperature reduce_conc->lower_temp gentle_mix Use Gentle Mixing lower_temp->gentle_mix end Aggregation Minimized gentle_mix->end copper_issues Potential Copper Toxicity? click_chem->copper_issues use_ligand Add Copper Ligand (e.g., THPTA) copper_issues->use_ligand Yes optimize_reagents Optimize Reagent Concentrations copper_issues->optimize_reagents No anaerobic Use Anaerobic Conditions use_ligand->anaerobic anaerobic->optimize_reagents optimize_reagents->end check_storage Check Storage Buffer: Optimized pH & Salt? Cryoprotectant? post_purification->check_storage improve_purification Improve Purification Method (e.g., High-Res SEC) check_storage->improve_purification improve_purification->end

A decision tree for troubleshooting protein aggregation.
Chemical Reaction Pathway

G cluster_reactants Protein_Alkyne Protein-Alkyne Conjugate Protein-PEG Conjugate (Stable Triazole Linkage) Protein_Alkyne->Conjugate Click Reaction Azido_PEG This compound Azido_PEG->Conjugate Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Conjugate

The CuAAC "click chemistry" reaction pathway.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker.[1][2] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker's crucial role is to bridge these two ligands, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[][4] This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[] The length, composition, and attachment points of the linker are critical determinants of the PROTAC's overall degradation efficiency and selectivity.[][5]

Q2: How does linker length impact PROTAC efficacy?

Linker length directly influences the geometry and stability of the ternary complex.[][7]

  • Too short: A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[5][] This can lead to a significant decrease or complete loss of degradation activity.[]

  • Too long: An excessively long linker might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer.[5][] This can result in reduced degradation potency.[]

  • Optimal length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced stability and efficient ubiquitination, which translates to improved degradation potency (lower DC50) and efficacy (higher Dmax).[][9]

Q3: What are the most common types of linkers used in PROTAC design?

The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains due to their flexibility and ease of synthesis.[1] Other commonly used linker types include:

  • Alkyl Chains: Provide simple, flexible spacers.[1]

  • PEG Linkers: Offer increased hydrophilicity and solubility.[5][10]

  • Rigid Linkers: Incorporating elements like aromatic rings, alkynes, or cyclic structures (e.g., piperazine, piperidine) can provide conformational constraint, which may improve potency and selectivity.[1][11][]

  • Clickable Linkers: Utilize chemistries like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to rapidly generate libraries of PROTACs with varying linker lengths.[1][13]

Q4: My PROTAC shows good binding to the target protein and E3 ligase individually but has poor degradation activity. Could the linker be the issue?

Yes, this is a common issue and often points to a suboptimal linker. While binary binding affinity is necessary, it does not guarantee efficient degradation.[14] The linker's role in enabling the formation of a stable and productive ternary complex is paramount.[4] If the linker length or conformation does not properly orient the POI and E3 ligase, ubiquitination will be inefficient, leading to poor degradation despite strong binary binding.

Q5: How can I systematically optimize the linker length for my PROTAC?

A systematic approach is crucial for linker optimization. This typically involves synthesizing a library of PROTACs with linkers of varying lengths and compositions.[1][] For example, you can incrementally increase the number of PEG units or methylene groups in an alkyl chain.[1] Each new PROTAC should then be evaluated for its ability to induce degradation of the target protein in a cellular context.

Troubleshooting Guide

Problem 1: No target degradation observed with my initial PROTAC design.
Possible Cause Troubleshooting Step
Suboptimal Linker Length: Synthesize a small library of PROTACs with varying linker lengths (e.g., increasing by 2-4 atoms at a time). Test these new PROTACs in a degradation assay.
Steric Hindrance: If the linker is too short, it can cause steric clashes.[5] Try synthesizing PROTACs with longer, more flexible linkers (e.g., PEG-based).
Incorrect Attachment Point: The point at which the linker is attached to the warhead or E3 ligase ligand can significantly impact ternary complex formation.[5] If possible, synthesize analogs with different attachment points.
Problem 2: High DC50 value, indicating low potency.
Possible Cause Troubleshooting Step
Inefficient Ternary Complex Formation: The linker may not be optimal for stabilizing the ternary complex. Experiment with linkers of different lengths and compositions to improve cooperativity.
Poor Cellular Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may limit its entry into cells.[1] Consider incorporating more hydrophilic or rigid elements into the linker to improve solubility and permeability.[14]
"Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) can dominate over the ternary complex, leading to reduced degradation.[15] Perform a full dose-response curve to determine if a hook effect is present.
Problem 3: Low Dmax, indicating incomplete degradation.
Possible Cause Troubleshooting Step
Unstable Ternary Complex: The linker may not be providing sufficient stability to the ternary complex for sustained ubiquitination. Experiment with more rigid linkers to pre-organize the PROTAC into a more favorable conformation for binding.[1][16]
Suboptimal Linker Flexibility: While some flexibility is needed, an overly flexible linker can lead to many non-productive conformations.[17][18] Introducing some rigidity can limit conformational freedom and favor the active conformation.

Experimental Protocols

General PROTAC Synthesis via "Click" Chemistry

This protocol describes a general method for synthesizing a library of PROTACs with varying linker lengths using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Warhead with an alkyne handle

  • E3 ligase ligand with an azide handle (or vice versa)

  • PEG or alkyl-based linkers of varying lengths with corresponding azide and alkyne functionalities

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvents (e.g., DMSO, DMF, water)

  • Purification supplies (e.g., HPLC, silica gel chromatography)

Procedure:

  • Prepare Stock Solutions: Dissolve the alkyne-functionalized component, azide-functionalized component, CuSO4, and sodium ascorbate in a suitable solvent like DMSO.

  • Reaction Setup: In a reaction vial, combine the alkyne and azide components in equimolar amounts.

  • Initiate "Click" Reaction: Add the CuSO4 and sodium ascorbate solutions to the reaction mixture. The reaction is typically performed at room temperature.

  • Monitor Reaction Progress: Monitor the reaction by LC-MS until the starting materials are consumed.

  • Purification: Purify the resulting PROTAC using reverse-phase HPLC or silica gel chromatography to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques like NMR and high-resolution mass spectrometry.

  • Library Synthesis: Repeat this process with linkers of different lengths to generate a PROTAC library for screening.

Western Blot for Measuring Protein Degradation

This is a standard method to quantify the degradation of a target protein.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTACs

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay can qualitatively assess the formation of the ternary complex.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • PROTAC

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Antibody against the target protein (for western blotting)

  • Protein A/G magnetic beads

  • Lysis and wash buffers

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with the antibody against the E3 ligase.

    • Add protein A/G magnetic beads to pull down the antibody-E3 ligase complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Perform a western blot on the eluted samples using an antibody against the target protein.

  • Analysis: An increase in the amount of the target protein pulled down in the presence of the PROTAC indicates the formation of the ternary complex.

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy (Example Data)

This table provides an example of how to present data from a linker optimization study. Here, a series of PROTACs targeting Protein X and recruiting the VHL E3 ligase were synthesized with PEG linkers of varying lengths.

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG28>1000<10
PROTAC-2PEG31152045
PROTAC-3 PEG4 14 85 92
PROTAC-4PEG51715088
PROTAC-5PEG62030075

Data are hypothetical and for illustrative purposes only.

The data clearly show that the PROTAC with a 14-atom PEG4 linker (PROTAC-3) exhibits the optimal efficacy with the lowest DC50 and highest Dmax.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI Warhead PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligand Ub Ubiquitin Ub_POI Ubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Ub Recruits Ubiquitin Ub_POI->Proteasome Recognition by Proteasome

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Start Identify POI and E3 Ligase Ligands Synthesis Synthesize PROTAC Library with Varying Linker Lengths Start->Synthesis Screening Cell-Based Degradation Assay (e.g., Western Blot) Synthesis->Screening Analysis Determine DC50 and Dmax Screening->Analysis Decision Optimal Efficacy Achieved? Analysis->Decision Lead_Optimization Lead Optimization (PK/PD studies) Decision->Lead_Optimization Yes Refine_Design Refine Linker Design (Composition, Rigidity) Decision->Refine_Design No Refine_Design->Synthesis

Caption: Workflow for systematic optimization of PROTAC linker length.

References

Technical Support Center: Azido-PEG2-C6-OH Reactions and Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG2-C6-OH and related click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation reactions, with a specific focus on overcoming challenges related to steric hindrance.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, particularly when dealing with large or complex biomolecules.

Question 1: I am seeing very low to no product formation in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What are the potential causes and solutions?

Answer:

Low or no product yield in a CuAAC reaction is a common issue that can often be attributed to several factors, especially when steric hindrance is a concern.

Potential Causes and Solutions:

  • Steric Hindrance: The azide on the PEG linker and the alkyne on your substrate may be sterically inaccessible to each other, especially if they are located within folded domains of a protein or in crowded molecular environments.[1][2]

    • Solution: The PEG2 linker on this compound provides some spacing, but for particularly bulky substrates, a longer PEG linker (e.g., PEG4, PEG6, or longer) may be necessary to provide greater separation and flexibility, thereby reducing steric hindrance.[2] It has been observed that as linker length increases, binding efficiency can improve.[2]

  • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species in the presence of oxygen.

    • Solution: Ensure your reaction is performed under anaerobic or low-oxygen conditions. This can be achieved by degassing your solvents and bubbling with an inert gas like argon or nitrogen.[3] Additionally, use a reducing agent, such as sodium ascorbate, in excess (typically 5-10 equivalents relative to copper) to maintain the copper in its +1 oxidation state.

  • Suboptimal Ligand Concentration: Copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are crucial for protecting the copper catalyst and accelerating the reaction.

    • Solution: Use a copper-chelating ligand at an appropriate concentration. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation and accelerate the reaction.[4]

  • Inhibition by Substrates or Buffers: Certain functional groups on your biomolecule (e.g., thiols) or components in your buffer (e.g., Tris, which is a mild amine) can coordinate with the copper catalyst and inhibit the reaction.

    • Solution: If possible, perform a buffer exchange to a non-coordinating buffer like HEPES or PBS. If your biomolecule contains free thiols, consider protecting them prior to the CuAAC reaction.

  • Precipitation of Reagents: You may observe the formation of a precipitate during the reaction, which could be due to the aggregation of your biomolecule or the catalyst complex.[5]

    • Solution: Adjust the solvent system. Adding a co-solvent like DMSO or DMF can help to solubilize the reactants.[6] For biomolecules that are prone to aggregation, optimizing the pH and salt concentration of the buffer may also be beneficial.

Question 2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is very slow or incomplete. How can I improve the reaction efficiency?

Answer:

While SPAAC avoids the use of a copper catalyst, its efficiency can still be hampered by steric effects and the inherent reactivity of the chosen cycloalkyne.

Potential Causes and Solutions:

  • Steric Hindrance: Similar to CuAAC, the bulky nature of the cycloalkyne (e.g., DBCO, BCN) and the substrate can prevent the azide and alkyne from coming into close enough proximity for the reaction to occur efficiently.[1]

    • Solution: Employing a longer PEG linker on your azide-containing molecule can create the necessary distance to overcome steric clashes.[7] The flexibility of the PEG chain allows the reactive ends to more easily find the correct orientation for cycloaddition.

  • Low Reactivity of Cyclooctyne: Different strained alkynes have different reaction kinetics.

    • Solution: If you are using a less reactive cyclooctyne, consider switching to one with a higher reported reaction rate, such as a dibenzocyclooctyne (DBCO) derivative.[8]

  • Hydrophobicity of Reactants: If one or both of your molecules are hydrophobic, they may aggregate in aqueous buffers, reducing the effective concentration of reactive species.

    • Solution: The PEG linker on this compound enhances water solubility. If your alkyne-containing molecule is hydrophobic, consider adding a co-solvent like DMSO or using a detergent to improve solubility.

  • Degradation of Reagents: Some strained alkynes can be susceptible to hydrolysis or oxidation over time.

    • Solution: Use fresh reagents and store them under the recommended conditions. It is advisable to prepare stock solutions of your reagents just prior to use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a bifunctional linker molecule. It contains an azide group for click chemistry reactions, a two-unit polyethylene glycol (PEG2) spacer, a C6 alkyl chain, and a terminal hydroxyl group. It is commonly used as a PROTAC linker and in bioconjugation to link molecules together, where the PEG spacer helps to improve solubility and reduce steric hindrance.[9] The azide group can react with terminal alkynes in CuAAC reactions or with strained alkynes (like DBCO or BCN) in SPAAC reactions.

Q2: What is steric hindrance and how does a PEG linker help to overcome it?

A2: Steric hindrance is the slowing of chemical reactions due to the bulkiness of molecules or parts of molecules near the reaction site.[1] It can prevent the reacting functional groups from getting close enough to form a bond. A PEG linker acts as a flexible spacer, physically separating the reactive group (the azide) from the bulk of the molecule it is attached to. This increased distance and flexibility allows the azide to more easily access the corresponding alkyne on the reaction partner, thus overcoming the steric barrier.[7]

Q3: When should I choose CuAAC over SPAAC, and vice versa?

A3: The choice between CuAAC and SPAAC depends on your application:

  • CuAAC is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to living cells and can cause oxidative damage to biomolecules.[4] It is a good choice for in vitro conjugations where the final product can be purified to remove the copper.

  • SPAAC is a copper-free reaction, making it bioorthogonal and suitable for use in living systems. The trade-off is that it is typically slower than CuAAC and requires the use of more complex and expensive strained alkynes.

Q4: Can the PEG linker itself cause problems?

A4: While beneficial, very long PEG chains can sometimes introduce their own steric hindrance or lead to lower conversion rates in certain contexts, such as the formation of dense polymer networks.[1] Additionally, in therapeutic applications, PEG can sometimes elicit an immune response, leading to the formation of anti-PEG antibodies.

Data Presentation

Table 1: Impact of Linker Length on Sterically Hindered Reactions

While specific quantitative data for this compound versus other PEG lengths in a single study is limited, the following table summarizes the general observations from the literature on how PEG linker length can affect reaction outcomes in sterically challenging conjugations.

Linker LengthExpected Impact on Reaction RateExpected Impact on Yield/Binding EfficiencyConsiderations
Short (e.g., PEG2) May be slower in the presence of significant steric hindrance.Potentially lower yields with bulky substrates due to insufficient spacing.Suitable for smaller molecules where steric hindrance is not a major concern.
Medium (e.g., PEG4-PEG12) Generally faster than short linkers for sterically hindered reactions.Often leads to improved yields and binding efficiency by providing necessary flexibility and distance.[2]A good starting point for optimizing reactions with large proteins or nanoparticles.
Long (e.g., >PEG12) May see diminishing returns or even a decrease in reaction rate.Can lead to reduced conversion in some cases, potentially due to the linker's own steric bulk or coiling.[1]May be necessary for very large constructs, but optimization is critical.
Table 2: Typical Reaction Conditions for CuAAC and SPAAC
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst CuSO₄ (pre-catalyst) + Reducing AgentNone
Reducing Agent Sodium Ascorbate (5-10 equiv.)Not required
Ligand THPTA or TBTA (e.g., 5 equiv. to copper)Not required
Reactants Azide and Terminal AlkyneAzide and Strained Alkyne (e.g., DBCO)
Solvent Aqueous buffer (PBS, HEPES), often with co-solvents (DMSO, DMF)Aqueous buffer (PBS, HEPES), often with co-solvents (DMSO)
Temperature Room TemperatureRoom Temperature to 37°C
Atmosphere Inert atmosphere (Argon or Nitrogen) recommendedAir
Reaction Time Typically 1-4 hoursTypically 4-24 hours

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for conjugating an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, add the alkyne-modified biomolecule to achieve the desired final concentration (e.g., 20-100 µM). Add this compound to a final concentration of 2-5 fold molar excess over the alkyne. Adjust the total volume with buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:Ligand is common. For example, add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[6]

  • Initiate the Reaction: a. Add the catalyst premix to the tube containing the biomolecule and azide. b. Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle agitation.

  • Quenching and Purification (Optional): The reaction can be quenched by adding EDTA to chelate the copper. The conjugated product can then be purified from excess reagents using appropriate methods like size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol outlines a general method for conjugating a DBCO-modified biomolecule with this compound.

Materials:

  • DBCO-modified biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (for dissolving reagents if necessary)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, add the DBCO-modified biomolecule to the desired final concentration.

  • Add Azide: Add this compound to the reaction mixture. A 2-10 fold molar excess of the azide over the DBCO-alkyne is typically used. If the azide is first dissolved in DMSO, ensure the final DMSO concentration is compatible with your biomolecule (typically <10%).

  • Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC, ranging from 4 to 24 hours.

  • Purification: After the incubation period, purify the conjugate to remove unreacted azide using methods such as SEC, dialysis, or spin filtration.

Visualizations

Steric_Hindrance cluster_0 Without Sufficient Spacer cluster_1 With this compound Spacer Bulky_Molecule_1 Bulky Molecule Alkyne Clash Bulky_Molecule_1:f1->Clash Bulky_Molecule_2 Bulky Molecule Azide Bulky_Molecule_2:f1->Clash Reaction_Blocked Reaction Blocked by Steric Hindrance Bulky_Molecule_3 Bulky Molecule Alkyne Reaction_Successful Successful Reaction Bulky_Molecule_3:f1->Reaction_Successful Bulky_Molecule_4 Bulky Molecule PEG Spacer Azide Bulky_Molecule_4:f2->Reaction_Successful

Caption: Overcoming steric hindrance with a PEG spacer.

CuAAC_Workflow start Start prepare Prepare Alkyne-Biomolecule and this compound start->prepare add_reagents Combine Biomolecule, Azide, and Catalyst Premix prepare->add_reagents premix Prepare Catalyst Premix (CuSO4 + THPTA) premix->add_reagents initiate Initiate with Sodium Ascorbate add_reagents->initiate incubate Incubate (1-4h, RT) under inert atmosphere initiate->incubate quench Quench Reaction (optional, e.g., with EDTA) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End Product purify->end

Caption: Experimental workflow for CuAAC bioconjugation.

SPAAC_Workflow start Start prepare Prepare DBCO-Biomolecule and this compound start->prepare combine Combine DBCO-Biomolecule and Azide prepare->combine incubate Incubate (4-24h, RT or 37°C) combine->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify end End Product purify->end

Caption: Experimental workflow for SPAAC bioconjugation.

References

analytical methods to detect impurities in Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the analytical methods used to detect impurities in Azido-PEG2-C6-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule containing an azide group, a two-unit polyethylene glycol (PEG) spacer, and a C6 alcohol. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are used to conjugate this linker to other molecules.[1][2] It is commonly used in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][][4]

Q2: What are the potential impurities in this compound?

Impurities in this compound can arise from the synthesis process, degradation, or improper storage.[5] Potential impurities include:

  • Starting material carryover: Residuals of the reactants used in the synthesis.

  • Byproducts of the azidation reaction: Incomplete reaction or side reactions can lead to the presence of the corresponding alcohol or other derivatives.

  • PEG-related impurities: Higher or lower molecular weight PEG analogues (e.g., Azido-PEG1-C6-OH or Azido-PEG3-C6-OH).

  • Oxidation products: The ether linkages in the PEG chain can be susceptible to oxidation.

  • Hydrolysis products: The azide group can be sensitive to certain conditions, potentially leading to the formation of an amine.

Q3: Which analytical techniques are most suitable for analyzing this compound and its impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:[6][7]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities. Due to the lack of a strong UV chromophore in the PEG structure, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector are often used.[8]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and its impurities.[12][13] Quantitative NMR (qNMR) can be used to assess purity.[14][15]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH. - Reduce the injection volume or sample concentration. - Use a different column chemistry (e.g., a more inert stationary phase). - Add a small amount of a competing agent to the mobile phase.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing.[16] - Use a column oven to maintain a constant temperature.[16] - Replace the column if it's old or has been subjected to harsh conditions.
Low Detector Response (ELSD/CAD/RI) - Low analyte concentration. - Inappropriate detector settings. - Mobile phase incompatibility with the detector.- Concentrate the sample. - Optimize detector parameters (e.g., nebulizer and evaporator temperatures for ELSD/CAD). - Ensure the mobile phase is volatile for ELSD/CAD and has a different refractive index from the sample for RI detection.
Ghost Peaks - Contamination in the mobile phase or sample. - Carryover from previous injections.- Use high-purity solvents and freshly prepared samples. - Implement a thorough needle wash protocol in the autosampler. - Run blank injections to identify the source of contamination.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Suggested Solution
Poor Ionization - Inefficient protonation or adduction of the analyte. - Ion suppression from matrix components.- Optimize the mobile phase composition by adding modifiers like formic acid or ammonium formate. - For PEG compounds, post-column addition of amines like triethylamine (TEA) can reduce charge state complexity and improve signal.[9][10][11] - Dilute the sample to minimize matrix effects.
Complex Mass Spectra (Multiple Adducts) - Formation of various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) in the ion source.- Use high-purity solvents and additives to minimize sodium and potassium adducts. - Optimize the ionization source parameters to favor the formation of a single adduct.
In-source Fragmentation - High source temperature or cone voltage leading to the breakdown of the molecule.- Reduce the source temperature and cone/fragmentor voltage to achieve softer ionization.
NMR Analysis
Problem Potential Cause Suggested Solution
Difficulty in Quantifying Azide Incorporation - Overlap of the methylene protons adjacent to the azide group with the main PEG backbone signals and their ¹³C satellite peaks.[12][17]- Perform a "click" reaction with a suitable alkyne to form a triazole. The protons on the triazole ring and the adjacent methylene group will have distinct chemical shifts that are easier to integrate.[17] - Use a higher field NMR spectrometer to improve signal dispersion.
Broad Peaks - Sample aggregation. - Presence of paramagnetic impurities.- Use a deuterated solvent in which the sample is highly soluble. - Filter the sample before analysis.
Inaccurate Purity Determination by qNMR - Incorrect choice of internal standard. - Incomplete relaxation of signals.- Choose an internal standard with sharp signals that do not overlap with the analyte signals. - Optimize the relaxation delay (D1) to ensure all relevant protons fully relax between scans.

Experimental Protocols

General HPLC-ELSD Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient could be 20-80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 SLM

General LC-MS Method for Impurity Identification
  • LC System: Use the same HPLC conditions as above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

¹H NMR for Purity Assessment
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Internal Standard: A known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis.

  • Parameters:

    • Sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

    • A 30° or 45° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation

Table 1: Representative HPLC-MS Data for this compound and Potential Impurities

Peak Retention Time (min) [M+H]⁺ (m/z) [M+Na]⁺ (m/z) Proposed Identity
18.5188.1210.1Azido-PEG1-C6-OH
210.2232.2254.2This compound
311.5276.2298.2Azido-PEG3-C6-OH
49.8206.2228.2Hydrolysis product (Amino-PEG2-C6-OH)
510.5248.2270.2Oxidation product

Note: The retention times and m/z values are illustrative and may vary depending on the specific analytical conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC NMR NMR Analysis (Structure & Purity) Filtration->NMR MS MS Detection (Identification) HPLC->MS ELSD_CAD ELSD/CAD Detection (Quantification) HPLC->ELSD_CAD Impurity_Profile Impurity Profile MS->Impurity_Profile Purity_Assessment Purity Assessment ELSD_CAD->Purity_Assessment NMR->Purity_Assessment

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Analytical Issue Encountered Check_HPLC HPLC Related? Start->Check_HPLC Check_MS MS Related? Check_HPLC->Check_MS No HPLC_Solutions Refer to HPLC Troubleshooting Guide Check_HPLC->HPLC_Solutions Yes Check_NMR NMR Related? Check_MS->Check_NMR No MS_Solutions Refer to MS Troubleshooting Guide Check_MS->MS_Solutions Yes NMR_Solutions Refer to NMR Troubleshooting Guide Check_NMR->NMR_Solutions Yes Other_Issue Consult Instrument Manual or Specialist Check_NMR->Other_Issue No

Caption: Logical flow for troubleshooting analytical issues.

References

strategies to improve the stability of the ternary complex in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the stability of the PROTAC-induced ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is the ternary complex, and why is its stability crucial for PROTAC efficacy?

The ternary complex is the transient structure formed by the PROTAC molecule simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[][2][3][4][5][6] The stability of this complex is paramount because it is the essential intermediate that precedes the ubiquitination of the target protein and its subsequent degradation by the proteasome.[7][8] A more stable ternary complex generally leads to more efficient ubiquitination and, consequently, more potent and effective degradation of the target protein.[7][9][10]

Q2: What are the key components of a PROTAC that influence ternary complex stability?

The stability of the ternary complex is influenced by all three components of a PROTAC:

  • The Warhead: The ligand that binds to the target protein.

  • The E3 Ligase Ligand: The portion of the PROTAC that recruits the E3 ubiquitin ligase.

  • The Linker: The chemical moiety that connects the warhead and the E3 ligase ligand.[2][7][11]

The interplay between these components, the target protein, and the E3 ligase dictates the overall stability of the resulting ternary complex.

Q3: What is "cooperativity" in the context of ternary complex formation, and how does it affect stability?

Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the E3 ligase) to the PROTAC affects the binding of the other protein (the target).[9][12][13]

  • Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-target protein) increases the affinity for the third component (E3 ligase). This is highly desirable as it leads to a more stable ternary complex.[9][14]

  • Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the third component, resulting in a less stable ternary complex.[9][14]

  • No Cooperativity (α = 1): The binding events are independent.[13]

Positive cooperativity is a key driver of efficient ternary complex formation and subsequent protein degradation.[9][12][15]

Troubleshooting Guides

Problem 1: My PROTAC shows weak degradation of the target protein, suggesting poor ternary complex stability.

Possible Cause 1: Suboptimal Linker

The linker is a critical determinant of ternary complex stability.[][2][7] Its length, composition, and attachment points can significantly impact the geometry of the ternary complex.[2][16]

Troubleshooting Steps:

  • Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths. Both excessively short and long linkers can be detrimental.[][17][18]

  • Modify Linker Composition:

    • Alkyl Chains: Simple and flexible, but can be hydrophobic.[2]

    • PEG Linkers: Increase hydrophilicity and solubility.[][2][7]

    • Rigid Linkers (e.g., containing aromatic rings, piperazines): Can pre-organize the PROTAC into a conformation that favors ternary complex formation and may enhance metabolic stability.[][2][18]

  • Alter Linker Attachment Points: The position where the linker is attached to the warhead and the E3 ligase ligand can influence the relative orientation of the proteins in the ternary complex.[2][5][16]

Workflow for Linker Optimization

G cluster_0 Linker Optimization Strategy Start Start Synthesize_PROTAC_Library Synthesize PROTAC Library (Vary Length, Composition, Attachment) Start->Synthesize_PROTAC_Library Biophysical_Assays Biophysical Assays (SPR, ITC, FRET) Synthesize_PROTAC_Library->Biophysical_Assays Cellular_Degradation_Assay Cellular Degradation Assay (Western Blot, HiBiT) Synthesize_PROTAC_Library->Cellular_Degradation_Assay Analyze_Data Analyze Data for Structure- Activity Relationship (SAR) Biophysical_Assays->Analyze_Data Cellular_Degradation_Assay->Analyze_Data Select_Optimal_Linker Select Optimal Linker Analyze_Data->Select_Optimal_Linker End End Select_Optimal_Linker->End

Caption: A workflow for systematic linker optimization to improve ternary complex stability.

Possible Cause 2: Lack of Positive Cooperativity

Even with good binary affinities, the ternary complex may not form efficiently without favorable protein-protein interactions.[12][13][14]

Troubleshooting Steps:

  • Measure Cooperativity: Use biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the cooperativity factor (α).[12][14]

  • Structural Biology: Obtain a crystal structure of the ternary complex to visualize the protein-protein interface. This can reveal opportunities to introduce mutations or modify the PROTAC to enhance favorable contacts.[12]

  • Computational Modeling: Use tools like Rosetta or MOE to predict the ternary complex structure and identify key interactions that contribute to stability.[3][19][20][21][22]

Possible Cause 3: Inappropriate E3 Ligase Choice

Not all E3 ligases can productively form a ternary complex with any given target protein.[11][23][24] The choice of E3 ligase is critical for success.[11][23]

Troubleshooting Steps:

  • Test Different E3 Ligases: If possible, synthesize PROTACs that recruit different E3 ligases (e.g., VHL, CRBN, IAPs).[11][23][25]

  • Consider Tissue Expression: Ensure that the chosen E3 ligase is expressed in the target cells or tissue.

Signaling Pathway of PROTAC Action

G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The sequential steps of PROTAC-mediated protein degradation.

Problem 2: How can I measure the stability of the ternary complex?

Several biophysical techniques can be employed to quantify the formation and stability of the ternary complex.

Quantitative Data Summary

AssayKey Parameters MeasuredThroughputNotes
Surface Plasmon Resonance (SPR) KD (affinity), kon/koff (kinetics), half-life (t1/2)[14][26]MediumAllows for real-time kinetic analysis of complex formation and dissociation.[4][27]
Isothermal Titration Calorimetry (ITC) KD (affinity), ΔH (enthalpy), ΔS (entropy), stoichiometry[14][26]LowProvides a complete thermodynamic profile of the binding event.[12][26]
Fluorescence Resonance Energy Transfer (FRET) Proximity-based signalHighMeasures the proximity of the target and E3 ligase.
NanoBRET Ternary complex formation in live cells[27][28]HighEnables the study of ternary complex dynamics in a cellular context.[26][28]
AlphaLISA Proximity-based signalHighA bead-based immunoassay to detect ternary complex formation.[26]

Experimental Protocols

Protocol 1: Measuring Ternary Complex Affinity and Kinetics using Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the E3 ligase (e.g., VBC complex) onto a sensor chip surface.

  • Binary Complex Formation: Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC. Incubate to allow for binary complex (PROTAC-target) formation.

  • Injection: Inject the pre-formed binary complexes over the E3 ligase-functionalized surface.

  • Data Acquisition: Monitor the change in response units (RU) over time to measure association and dissociation phases.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff). The half-life of the complex can be calculated as ln(2)/koff.[14]

Protocol 2: Characterizing Ternary Complex Thermodynamics using Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Place a solution of the E3 ligase in the sample cell of the calorimeter.

  • Titrant Preparation: Prepare a solution of the target protein pre-saturated with the PROTAC in the injection syringe.

  • Titration: Perform a series of injections of the titrant into the sample cell while monitoring the heat change associated with binding.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[12][26]

Logical Relationship of Factors Affecting Stability

G Ternary_Complex_Stability Ternary Complex Stability PROTAC_Properties PROTAC Properties PROTAC_Properties->Ternary_Complex_Stability Linker Linker (Length, Rigidity, Composition) PROTAC_Properties->Linker Warhead Warhead Affinity PROTAC_Properties->Warhead E3_Ligand E3 Ligand Affinity PROTAC_Properties->E3_Ligand Protein_Properties Protein Properties Protein_Properties->Ternary_Complex_Stability Cooperativity Cooperativity (α) Protein_Properties->Cooperativity PPI Protein-Protein Interactions Protein_Properties->PPI E3_Choice Choice of E3 Ligase Protein_Properties->E3_Choice

Caption: Key factors influencing the stability of the PROTAC ternary complex.

This technical support center provides a starting point for addressing challenges related to ternary complex stability. Successful PROTAC design often requires an iterative process of chemical synthesis, biophysical characterization, and cellular testing.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor cell permeability of Proteolysis Targeting Chimeras (PROTACs) by utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do many PROTACs exhibit poor cell permeability?

PROTACs are large molecules, often with molecular weights exceeding 800 Da, which is significantly higher than the typical range for orally bioavailable small-molecule drugs as suggested by Lipinski's "Rule of Five".[1][2] This high molecular weight, combined with a large polar surface area, presents a significant hurdle for passive diffusion across the cell membrane.[2]

Q2: How can PEG linkers improve the cell permeability of PROTACs?

PEG linkers can enhance the physicochemical properties of PROTACs in several ways to potentially improve cell permeability:

  • Increased Solubility: PEG chains are hydrophilic and can improve the aqueous solubility of PROTACs, which is a prerequisite for cellular uptake.[3][][5]

  • Conformational Flexibility: The flexibility of PEG linkers allows the PROTAC molecule to adopt different conformations.[][6] This "chameleonic" behavior may allow the PROTAC to shield its polar groups in the hydrophobic environment of the cell membrane, facilitating passage.[2][7]

  • Improved Pharmacokinetics: By improving solubility and reducing non-specific binding, PEG linkers can contribute to better overall pharmacokinetic profiles.[]

Q3: What are the potential disadvantages of using PEG linkers in PROTACs?

While beneficial, PEGylation is not without potential drawbacks:

  • Reduced Permeability in Some Cases: Increasing the length of a PEG linker can sometimes lead to a decrease in passive permeability.[8][9] The optimal linker length needs to be determined empirically for each PROTAC.

  • Immunogenicity: PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies. This can result in accelerated clearance of the PROTAC and potential hypersensitivity reactions.[10][11][12][13]

  • Metabolic Instability: Compared to alkyl linkers, PEG linkers may have reduced metabolic stability in vivo.[3]

  • Cellular Vacuolation: High molecular weight PEGs have been associated with the formation of vacuoles in cells.[12]

Q4: What are the key experimental assays to evaluate PROTAC cell permeability?

Two primary in vitro assays are used to assess the cell permeability of PROTACs:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][8][14][15] It is a cost-effective method for early-stage screening.[1]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[1][14][16] It can assess both passive diffusion and active transport mechanisms.[1][14]

Troubleshooting Guides

Problem 1: My PEGylated PROTAC shows low permeability in the PAMPA assay.

  • Possible Cause 1: Suboptimal Linker Length. The length of the PEG linker is critical. While shorter linkers are often associated with better permeability, this is not always the case.[8]

    • Troubleshooting Tip: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal length for your specific target and ligands.[]

  • Possible Cause 2: High Lipophilicity. While some lipophilicity is required for membrane interaction, excessively high lipophilicity can lead to poor aqueous solubility and membrane retention.

    • Troubleshooting Tip: Evaluate the lipophilicity of your PROTAC (e.g., by measuring LogD). If it is too high, consider synthesizing analogs with more polar groups or shorter alkyl chains in other parts of the molecule.

  • Possible Cause 3: Assay Limitations. PAMPA only measures passive diffusion and may not be suitable for all PROTACs, especially those that might utilize active transport mechanisms.[17][18]

    • Troubleshooting Tip: If PAMPA results are consistently low but you have other evidence of cellular activity, consider using a cell-based assay like the Caco-2 assay to investigate other transport mechanisms.[17]

Problem 2: My PROTAC has poor recovery in the Caco-2 permeability assay.

  • Possible Cause 1: Non-specific Binding. PROTACs can be "sticky" and bind to the plasticware or the cell monolayer.

    • Troubleshooting Tip: To mitigate non-specific binding, consider adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer.[19]

  • Possible Cause 2: Poor Solubility in Assay Buffer. The PROTAC may be precipitating out of the solution during the assay.

    • Troubleshooting Tip: Ensure the PROTAC is fully dissolved in the assay buffer. The addition of BSA can also help improve solubility.[19]

  • Possible Cause 3: Cell Metabolism. The Caco-2 cells may be metabolizing the PROTAC during the incubation period.

    • Troubleshooting Tip: Analyze the samples by LC-MS/MS to check for the presence of metabolites. If metabolism is significant, you may need to modify the PROTAC structure to improve metabolic stability.

Problem 3: My PEGylated PROTAC shows good in vitro permeability but low cellular degradation efficacy.

  • Possible Cause 1: Suboptimal Ternary Complex Formation. The linker may not be positioning the target protein and the E3 ligase optimally for ubiquitination.[20]

    • Troubleshooting Tip: In addition to varying linker length, consider different attachment points for the linker on the warhead and E3 ligase ligand.

  • Possible Cause 2: Efflux by Transporters. The PROTAC may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[21]

    • Troubleshooting Tip: Perform a bidirectional Caco-2 assay to determine the efflux ratio.[16] If the efflux ratio is high, co-dosing with a known efflux pump inhibitor (e.g., verapamil for P-gp) can help confirm this.[16]

  • Possible Cause 3: Intracellular Distribution. The PROTAC may be sequestered in cellular compartments away from the target protein or the proteasome.

    • Troubleshooting Tip: Cellular imaging techniques with a fluorescently labeled PROTAC analog could help visualize its subcellular localization.

Quantitative Data Summary

Table 1: Permeability of VHL-based PROTACs with Different Linker Compositions

PROTACLinker CompositionPAMPA Permeability (P_e_, 10⁻⁶ cm/s)
7 2-unit PEG0.6
8 3-unit PEG0.03
9 4-unit PEG0.006
15 1-unit PEG0.005
16 2-unit PEG0.002
17 Alkyl0.002

Data extracted from a study on VH032-based PROTACs.[8][9]

Table 2: Caco-2 Permeability of Androgen Receptor (AR) PROTACs

PROTACE3 Ligase LigandLinkerApparent Permeability (P_app_ A to B, 10⁻⁶ cm/s)Efflux Ratio
14 CereblonPEG1.78.4
20b VHLPEG0.350.7
20d VHLPEG<0.7>12

Data from a systematic investigation of AR PROTAC permeability.[17]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin solution in dodecane (e.g., 4%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution in DMSO (e.g., 10 mM)

  • UV/Vis spectrophotometer or LC-MS/MS

Procedure:

  • Prepare Lipid Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate:

    • Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Add 200 µL of the diluted PROTAC solution to each well of the filter plate.

  • Incubation: Carefully place the filter plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.[22][23]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).[22]

  • Calculate Apparent Permeability (P_app_): The apparent permeability coefficient is calculated using the following equation: P_app = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [Drug]_acceptor = Concentration of drug in the acceptor well

    • [Drug]_equilibrium = Theoretical equilibrium concentration

Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability and potential for active transport of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test PROTAC stock solution in DMSO

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the assay, assess the integrity of the cell monolayer by measuring the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the PROTAC solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the same procedure as above, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber. This will determine the extent of active efflux.

  • Sample Analysis:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (P_app_): The P_app is calculated using the formula: P_app = (dQ/dt) / (A * C_0) Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the membrane

    • C_0 = Initial concentration in the donor chamber

  • Calculate Efflux Ratio: Efflux Ratio = P_app (B to A) / P_app (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[16]

Representative Synthesis of a PEGylated PROTAC

Objective: To provide a general workflow for the synthesis of a PROTAC incorporating a PEG linker. This example illustrates the coupling of a warhead, a PEG linker, and an E3 ligase ligand.

General Scheme: This protocol outlines a common strategy involving the sequential coupling of the three components. The specific reagents and conditions will vary depending on the functional groups present on the warhead, linker, and E3 ligase ligand.

Example: Amide bond formation between a carboxylic acid-functionalized warhead, an amino-PEG-acid linker, and an amine-functionalized E3 ligase ligand.

Step 1: Couple Warhead to PEG Linker

  • Dissolve the carboxylic acid-functionalized warhead and a suitable coupling agent (e.g., HATU, HBTU) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a tertiary amine base (e.g., DIPEA) and stir for a few minutes to activate the carboxylic acid.

  • Add the amino-PEG-acid linker to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Purify the resulting warhead-PEG conjugate by flash chromatography or preparative HPLC.

Step 2: Couple Warhead-PEG Conjugate to E3 Ligase Ligand

  • Dissolve the purified warhead-PEG conjugate and a coupling agent in an anhydrous aprotic solvent.

  • Add a tertiary amine base and stir to activate the terminal carboxylic acid of the PEG linker.

  • Add the amine-functionalized E3 ligase ligand.

  • Stir at room temperature until the reaction is complete.

  • Purify the final PEGylated PROTAC product by preparative HPLC to obtain the high-purity compound.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->Ternary

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for evaluating PEGylated PROTACs.

Troubleshooting_Logic start Poor Cellular Efficacy of PEGylated PROTAC q1 Is in vitro permeability low? start->q1 q2 Is Caco-2 recovery low? q1->q2 No sol1 Optimize Linker Length & Physicochemical Properties q1->sol1 Yes q3 Is Caco-2 efflux ratio high? q2->q3 No sol2 Add BSA to Assay Buffer Check for Solubility Issues q2->sol2 Yes q4 Is ternary complex formation confirmed? q3->q4 No sol3 Co-dose with Efflux Inhibitor Redesign to Avoid Transporters q3->sol3 Yes sol4 Redesign Linker Geometry & Attachment Points q4->sol4 No end Improved Efficacy q4->end Yes sol1->start sol2->start sol3->start sol4->start

Caption: Troubleshooting logic for poor PROTAC efficacy.

References

addressing unexpected cleavage of the azide group in Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the unexpected cleavage of the azide group in Azido-PEG2-C6-OH. This resource is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group in this compound under typical laboratory conditions?

A1: The azide group in this compound is generally stable under most ambient laboratory conditions.[1] However, prolonged exposure to light and heat should be avoided as they can potentially lead to decomposition or reduction.[1] For long-term storage, it is recommended to store the compound at -20°C in a moisture-free environment and protect it from repeated freeze-thaw cycles.[1]

Q2: What are the known chemical incompatibilities of the azide group in this linker?

A2: Azide groups can react with a variety of substances. It is crucial to avoid:

  • Strong Acids: Can lead to the formation of highly toxic and explosive hydrazoic acid.[2]

  • Reducing Agents: Common laboratory reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and phosphines (e.g., triphenylphosphine) can reduce the azide to an amine.[3][4]

  • Heavy Metals: Contact with heavy metals such as lead, copper, silver, and their salts should be avoided as they can form highly unstable and explosive metal azides.[2]

  • Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of explosive polyazidomethanes.[2]

Q3: Can the PEG backbone of the linker degrade, and could this affect the azide group?

A3: Polyethylene glycol (PEG) chains can be susceptible to oxidative degradation, especially in the presence of transition metal ions. This degradation can generate reactive oxygen species and other byproducts. While this process does not directly cleave the azide group, the reactive species formed could potentially interact with and reduce the azide.

Q4: I am observing incomplete or no reaction in my click chemistry experiment. Could azide cleavage be the cause?

A4: Yes, the cleavage of the azide group to an amine would render the this compound incapable of participating in azide-alkyne cycloaddition reactions ("click chemistry"). If you suspect your click chemistry reaction is failing, it is advisable to verify the integrity of the azide group on your linker.

Troubleshooting Guide: Unexpected Azide Group Cleavage

This guide will help you identify and resolve potential issues related to the unexpected cleavage of the azide group in this compound.

Problem 1: Loss of Azide Functionality Detected by Analytical Methods

You have analyzed your sample of this compound and found a reduced or absent azide signal, or the appearance of a new species corresponding to the amine.

Potential Cause Recommended Action
Contamination with Reducing Agents Review all reagents and solvents used in your experiment for the presence of known reducing agents (e.g., thiols, phosphines). Ensure dedicated and clean glassware is used.
Inappropriate Storage Conditions Verify that the compound has been stored at -20°C, protected from light and moisture. Avoid multiple freeze-thaw cycles.
Acidic Conditions in the Reaction or Purification Steps Measure the pH of your reaction and purification buffers. Avoid strongly acidic conditions. If acidic conditions are necessary, minimize the exposure time and temperature.
Photodegradation Protect your experiment from direct light, especially for extended reaction times. Use amber-colored reaction vessels if possible.
Thermal Decomposition Avoid heating the compound to high temperatures. If elevated temperatures are required for your protocol, perform a stability study on a small scale first.
Problem 2: Unexplained Formation of an Amine-Containing Byproduct

Your reaction mixture shows a byproduct with a mass corresponding to the amine-derivatized PEG linker (this compound reduced to Amino-PEG2-C6-OH).

Potential Cause Recommended Action
Presence of Thiols in Biological Samples If working with biological samples containing proteins with free cysteine residues or using thiol-based buffers (e.g., DTT), be aware that these can reduce the azide. Consider using non-thiol-based reducing agents if disulfide bond reduction is necessary, or protect the azide.
Use of Copper(I) Catalysts in Click Chemistry The Cu(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be a source of reducing equivalents or generate reactive oxygen species that may lead to side reactions. Ensure the use of high-purity catalysts and consider using a copper-free click chemistry approach (SPAAC) if possible.[3]
Staudinger Reduction If your protocol involves the use of any phosphine-based reagents, even in trace amounts, they will readily reduce the azide to an amine via the Staudinger reaction.[5]

Experimental Protocols

Protocol 1: Verification of Azide Group Integrity using FT-IR Spectroscopy

This protocol provides a quick method to confirm the presence of the azide functional group.

  • Sample Preparation: Prepare a sample of your this compound for FT-IR analysis. This can be done as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Data Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for a characteristic sharp, strong absorption band in the region of 2100 cm⁻¹ . The presence of this peak is indicative of the N≡N stretch of the azide group. Its absence or significant reduction in intensity suggests cleavage.

Protocol 2: Quantification of Azide Cleavage using HPLC

This protocol allows for the quantification of the parent azide compound and its potential amine byproduct.

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential amine analog, Amino-PEG2-C6-OH. A C18 column with a water/acetonitrile gradient is a good starting point.

  • Standard Preparation: Prepare standard solutions of known concentrations of pure this compound and, if available, Amino-PEG2-C6-OH.

  • Sample Analysis: Inject your sample onto the HPLC system.

  • Quantification: Compare the peak areas of the azide and amine compounds in your sample to the standard curves to determine the extent of cleavage. If an amine standard is not available, the appearance of a new, more polar peak (earlier retention time) can be indicative of amine formation. Mass spectrometry can be used to confirm the identity of the peaks.

Visualizations

Troubleshooting Logic for Azide Cleavage start Unexpected Azide Cleavage Suspected check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage review_reagents Review Experimental Reagents (Thiols, Phosphines, Acids) start->review_reagents check_conditions Examine Reaction Conditions (Light, Heat) start->check_conditions analyze_sample Analyze Sample (FT-IR, HPLC, MS) check_storage->analyze_sample review_reagents->analyze_sample check_conditions->analyze_sample azide_present Azide Group Intact analyze_sample->azide_present Positive azide_cleaved Azide Group Cleaved analyze_sample->azide_cleaved Negative implement_changes Implement Corrective Actions: - Use fresh reagents - Protect from light/heat - Adjust pH azide_cleaved->implement_changes

Caption: A flowchart for troubleshooting unexpected azide cleavage.

Potential Pathways for Azide Group Reduction cluster_0 This compound cluster_1 Reducing Agents cluster_2 Resulting Product Azide_PEG R-PEG-N3 Amine_PEG R-PEG-NH2 Azide_PEG->Amine_PEG Reduction Thiols Thiols (DTT, TCEP) Thiols->Amine_PEG Phosphines Phosphines (e.g., PPh3) Phosphines->Amine_PEG Staudinger Reaction Metal_Ions Reducing Metal Ions (e.g., Cu(I)) Metal_Ions->Amine_PEG

References

Validation & Comparative

Azido-PEG2-C6-OH vs. Alkyl Linkers for Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation (TPD), the choice of linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of two commonly employed linker classes: polyethylene glycol (PEG)-based linkers, specifically exemplified by Azido-PEG2-C6-OH, and traditional alkyl linkers. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their PROTAC design and experimental strategies.

Performance Comparison: this compound vs. Alkyl Linkers

The selection of a linker can significantly impact a PROTAC's physicochemical properties, including its solubility, permeability, and metabolic stability, which in turn affect its biological activity.[1][2] Below is a summary of key performance differences based on available experimental data.

Key Performance Indicators:

ParameterThis compound (PEG Linker)Alkyl LinkerKey Considerations
Degradation Potency (DC50) Often potent, but can be influenced by linker length and conformation.[1]Can achieve high potency, sometimes exceeding that of PEG linkers, particularly with optimized chain lengths.Optimal linker length is target and E3 ligase dependent for both linker types.[3][]
Maximum Degradation (Dmax) Can achieve high levels of degradation (>90%).Can achieve high levels of degradation (>90%).Dmax is influenced by the stability of the ternary complex, which is affected by the linker.
Cellular Permeability Generally lower due to increased polarity and hydrogen bond donors.[] However, the gauche effect of PEG linkers can promote folded conformations that shield polar surface area, sometimes leading to improved permeability compared to their linear alkyl counterparts.[6]Generally higher due to increased lipophilicity and reduced polar surface area, which can lead to better oral absorption.[]Permeability is a critical factor for oral bioavailability and CNS penetration.[]
Solubility Generally higher due to the hydrophilic nature of the ethylene glycol units.[2]Generally lower and more hydrophobic, which can present formulation challenges.Solubility is crucial for both in vitro assays and in vivo applications.
Metabolic Stability PEG chains can be susceptible to oxidative metabolism.[]Alkyl chains are often more metabolically stable.[]Metabolic stability influences the in vivo half-life of the PROTAC.
Synthetic Accessibility Azide functionality allows for efficient and modular synthesis via "click chemistry".[1]Synthesis is often straightforward via standard amide coupling reactions.The choice of synthetic route can impact the speed and diversity of library generation.

Quantitative Data from Comparative Studies:

The following tables present collated data from studies comparing PEG and alkyl linkers in the context of BRD4 degradation. It is important to note that these are representative examples, and the absolute values can vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Table 1: Comparison of BRD4 Degradation Potency (DC50) and Efficacy (Dmax)

PROTACLinker TypeLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
PROTAC APEG~12H661< 500> 80[1]
PROTAC BAlkyl~9H661> 5000< 20[1]
PROTAC CPEG (2 units)~9H661> 5000< 20[1]
PROTAC DPEG (4 units)~15H661< 500> 80[1]
PROTAC XPEG (1 unit)~6HEK293~125> 90
PROTAC YAlkyl~6HEK293~31> 90

Note: Data is compiled from multiple sources and serves as a comparative illustration. Direct head-to-head comparisons are limited in the literature.

Table 2: Comparison of Cellular Permeability (PAMPA Assay)

PROTACLinker TypeApparent Permeability (Pe) (10⁻⁶ cm/s)Reference
VHL-based PROTAC with 1-unit PEG linkerPEG0.005[7]
VHL-based PROTAC with alkyl linker (same atom count)Alkyl0.002[7]
CRBN-based PROTAC 1PEG-basedHigh[6]
CRBN-based PROTAC 3Alkyl-basedLow[6]

Note: Higher Pe values indicate greater permeability.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action:

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The bifunctional nature of a PROTAC allows it to simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Amino_Acids Amino Acids Degradation->Amino_Acids Recycling->PROTAC Recycling->E3_Ligase

Caption: General mechanism of action for a PROTAC.

Comparative Experimental Workflow:

The following workflow outlines the key steps in comparing the performance of PROTACs with different linkers.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization In Vitro Characterization cluster_data_analysis Data Analysis Synth_PEG Synthesis of This compound PROTAC (Click Chemistry) Degradation_Assay Western Blot or Luminescence Assay Synth_PEG->Degradation_Assay Permeability_Assay PAMPA Synth_PEG->Permeability_Assay Synth_Alkyl Synthesis of Alkyl Linker PROTAC (Amide Coupling) Synth_Alkyl->Degradation_Assay Synth_Alkyl->Permeability_Assay DC50_Dmax DC50 & Dmax Determination Degradation_Assay->DC50_Dmax Permeability_Calc Permeability Coefficient (Pe) Permeability_Assay->Permeability_Calc

Caption: Workflow for comparing PROTAC linker performance.

Experimental Protocols

1. PROTAC Synthesis

a) Synthesis of this compound PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a general procedure for conjugating an alkyne-functionalized warhead to an azide-containing E3 ligase ligand piece, exemplified by the use of an Azido-PEG linker.

  • Materials: Alkyne-functionalized warhead, this compound functionalized E3 ligase ligand, copper(II) sulfate (CuSO₄), sodium ascorbate, and a suitable solvent (e.g., a mixture of tert-butanol and water or DMF).

  • Procedure:

    • Dissolve the alkyne-functionalized warhead (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in the chosen solvent system.

    • Prepare fresh aqueous solutions of CuSO₄ (0.1-0.2 equivalents) and sodium ascorbate (0.2-0.5 equivalents).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

b) Synthesis of Alkyl Linker PROTAC via Amide Coupling

This protocol outlines a standard procedure for forming an amide bond between a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand with the linker) and an amine-functionalized counterpart.

  • Materials: Carboxylic acid-functionalized component (1 equivalent), amine-functionalized component (1-1.2 equivalents), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), a base such as DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents), and an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve the carboxylic acid-functionalized component in the anhydrous solvent.

    • Add the coupling agent (HATU) and the base (DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized component to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

2. Western Blot for Protein Degradation Analysis

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer and mix with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

3. DC50 and Dmax Determination

This protocol describes how to determine the concentration of a PROTAC that induces 50% of the maximum degradation (DC50) and the maximum degradation level (Dmax) using a luminescence-based assay.

  • Assay Principle: This method often utilizes a reporter system where the target protein is fused to a luciferase enzyme (e.g., NanoLuc). Degradation of the target protein results in a decrease in luminescence.

  • Procedure:

    • Plate cells stably expressing the luciferase-tagged target protein in a 96-well or 384-well white, clear-bottom plate.

    • Prepare serial dilutions of the PROTACs in the appropriate cell culture medium.

    • Add the PROTAC dilutions to the cells and incubate for a specific time period (e.g., 24 hours). Include a vehicle control (DMSO).

    • Add the luciferase substrate to the wells according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.

4. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a common method for assessing the passive permeability of PROTACs.

  • Materials: A 96-well filter plate (donor plate) with a PVDF or similar membrane, a 96-well acceptor plate, a lipid solution (e.g., 1% lecithin in dodecane), and phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare the Artificial Membrane: Carefully coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution.

    • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

    • Prepare the Donor Plate: Prepare solutions of the PROTACs at a known concentration (e.g., 100 µM) in PBS. Add these solutions to the wells of the coated donor plate.

    • Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the buffer in the acceptor wells. Incubate the "sandwich" at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

    • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate Permeability: The apparent permeability coefficient (Pe) can be calculated using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) where [C] is the concentration, V is the volume, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion

The choice between an this compound and an alkyl linker for PROTAC development is a nuanced decision that depends on the specific therapeutic goal and the properties of the target protein and E3 ligase ligands. Alkyl linkers often provide a direct path to enhanced cellular permeability and metabolic stability, which are advantageous for developing orally bioavailable drugs.[] In contrast, PEG-based linkers like this compound offer improved solubility and a versatile handle for modular synthesis via click chemistry, which can accelerate the optimization process.[1] Recent studies also suggest that the conformational flexibility of PEG linkers can sometimes lead to favorable intramolecular interactions that improve permeability, challenging the simple notion that alkyl is always superior for cell penetration.[6] Ultimately, an empirical approach, guided by the principles outlined in this guide and supported by robust experimental data, will be crucial for the successful design of potent and effective targeted protein degraders.

References

The Linker's Edge: A Comparative Guide to Optimizing PROTAC Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic modality. A critical, yet often empirically determined, component governing a PROTAC's success is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comparative analysis of how linker composition—spanning length, rigidity, and chemical nature—profoundly impacts PROTAC selectivity, supported by experimental data and detailed protocols for key assessment assays.

The linker is not merely a passive tether; it actively participates in the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase), influencing protein-protein interactions that can bestow remarkable selectivity, even for promiscuous warheads.[1][2][3] Subtle modifications, such as the addition of a single ethylene glycol unit, can switch a PROTAC from a dual degrader to a highly selective one.[4][5] This guide will explore these nuances through specific case studies.

Data Presentation: Linker Composition vs. PROTAC Selectivity

The following tables summarize quantitative data from published studies, illustrating the direct impact of linker modifications on the degradation potency (DC50) and selectivity for various protein targets.

Case Study 1: BET Bromodomain Degraders - The MZ1 Series

The PROTAC MZ1, which links a pan-BET inhibitor (JQ1) to a VHL ligand, surprisingly exhibits preferential degradation of BRD4 over its closely related family members, BRD2 and BRD3.[4][6] This selectivity is highly sensitive to linker length and composition.

PROTACLinker CompositionTargetDC50 (nM, HeLa cells, 24h)Dmax (%)Selectivity ProfileReference
MZ1 3-unit PEGBRD4~20>90Selective for BRD4[6][7]
BRD2~200~70
BRD3~200~60
MZ2 4-unit PEGBRD4Weaker than MZ1<90Reduced potency and selectivity[6][8]
BRD2Weaker than MZ1<70
BRD3Weaker than MZ1<60
AT1 Structure-designed rigid linkerBRD4Potent>90Highly selective for BRD4[3]
BRD2No significant degradation
BRD3No significant degradation
Case Study 2: p38 MAPK Isoform-Selective Degraders

Using a pan-selective p38 MAPK inhibitor (foretinib) as a warhead, researchers developed isoform-selective degraders by modifying the linker's attachment point and length.[2][9]

PROTACLinker SeriesLinker Length (atoms)Target IsoformDC50 (nM, MDA-MB-231 cells)Dmax (%)Selectivity ProfileReference
SJF-6693 Amide10p38α / p38δ< 100>90Dual Degrader[9]
SJFα Amide13p38α< 10>95p38α Selective[9]
p38δ> 1000< 50
SJFδ Phenyl10p38δ46.17 ± 9.8599.41 ± 3.31p38δ Selective[9]
p38αNo degradation
Case Study 3: EGFR vs. HER2 Selectivity

A lapatinib-based PROTAC demonstrated dual degradation of EGFR and HER2. A minor linker extension dramatically shifted the selectivity towards EGFR.[4][5]

PROTACLinker ModificationTargetDegradation OutcomeSelectivity ProfileReference
PROTAC 27 Original LinkerEGFR & HER2Both degradedDual Degrader[4]
PROTAC 28 + 1 Ethylene Glycol UnitEGFRDegradedEGFR Selective[4]
HER2Degradation abolished

Experimental Protocols

Detailed methodologies for key experiments cited in assessing PROTAC selectivity are provided below.

Western Blot for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) in 6- or 12-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are calculated using non-linear regression in software like GraphPad Prism.

NanoBRET™ Target Engagement and Ternary Complex Formation Assay

This live-cell assay measures the binding of a PROTAC to its target and the formation of the ternary complex.

Protocol:

  • Cell Line Preparation: Use a cell line endogenously expressing the target protein or transiently transfect cells with plasmids encoding for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.

  • Target Engagement:

    • Plate the cells in a 96-well plate.

    • Add the NanoBRET™ tracer and varying concentrations of the test PROTAC.

    • Incubate for a set period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer.

    • A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.

  • Ternary Complex Formation:

    • Plate cells expressing both NanoLuc®-target and HaloTag®-E3 ligase.

    • Add the HaloTag® NanoBRET™ 618 Ligand and incubate to label the E3 ligase.

    • Wash the cells to remove the unbound ligand.

    • Add varying concentrations of the PROTAC and incubate.

    • Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal.

    • An increase in the BRET signal indicates the proximity of the NanoLuc®-target and the labeled HaloTag®-E3 ligase, confirming ternary complex formation.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique to quantify the binding affinity (KD), association rate (ka), and dissociation rate (kd) of binary and ternary complexes.

Protocol:

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized protein to measure the PROTAC-E3 ligase interaction.

    • In a separate experiment, flow a series of concentrations of the target protein over a surface with immobilized PROTAC (if possible) or use a competitive binding assay format.

  • Ternary Complex Analysis:

    • To measure the affinity of the target protein to the PROTAC:E3 ligase complex, first saturate the immobilized E3 ligase with a high concentration of the PROTAC.

    • Then, inject a series of concentrations of the target protein over this surface.

    • The binding response is measured in real-time.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the KD of the target to the PROTAC alone versus the KD of the target to the PROTAC pre-bound to the E3 ligase.

Global Proteomics for Selectivity Profiling

This unbiased approach identifies all proteins degraded upon PROTAC treatment, providing a comprehensive view of selectivity.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a specific concentration (e.g., 1 µM) and a vehicle control for a defined period (e.g., 6 or 24 hours). Harvest and lyse the cells.

  • Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions using specialized software (e.g., MaxQuant, Proteome Discoverer). Proteins with significantly reduced abundance in the PROTAC-treated sample compared to the control are identified as degradation targets.

Mandatory Visualizations

PROTAC_Mechanism_of_Action Ubiquitin Ubiquitin Polyubiquitination Polyubiquitination of POI Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation POI POI Ternary_Complex Ternary_Complex POI->Ternary_Complex Ternary_Complex->Polyubiquitination E2 Ligase transfers Ub E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC

Figure 1. General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 Initial Screening cluster_2 In-depth Characterization cluster_3 Selectivity Profiling A Design Linker Library (Vary Length, Rigidity, Composition) B Synthesize PROTAC Analogs A->B C Degradation Assay (Western Blot) B->C D Determine DC50 & Dmax C->D E Target Engagement (NanoBRET) D->E F Ternary Complex Formation (NanoBRET, SPR, ITC) E->F G Binding Affinity & Cooperativity (SPR, ITC) F->G H Global Proteomics (LC-MS/MS) G->H I Identify On- and Off-Targets H->I I->A Iterative Optimization

Figure 2. Workflow for assessing linker impact on PROTAC selectivity.

Signaling_Pathway cluster_BET BET Protein (BRD4) Function cluster_PROTAC PROTAC Intervention cluster_Outcome Downstream Effects BRD4 BRD4 Chromatin Acetylated Histones on Chromatin TF_Complex Transcription Factor Complex (e.g., c-Myc) Gene_Expression Oncogene Expression (e.g., MYC) PROTAC_MZ1 PROTAC (e.g., MZ1) Degradation BRD4 Degradation Reduced_Expression Reduced Oncogene Expression Degradation->Reduced_Expression Apoptosis Cell Cycle Arrest & Apoptosis

Figure 3. Signaling pathway affected by a BRD4-degrading PROTAC.

References

A Comparative Analysis of CuAAC and SPAAC for Azido-PEG2-C6-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and biocompatible conjugation of polyethylene glycol (PEG) linkers, such as Azido-PEG2-C6-OH, is crucial for improving the pharmacokinetic properties of therapeutic molecules. The two most prominent "click chemistry" reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in selecting the optimal strategy for your specific application.

At a Glance: CuAAC vs. SPAAC

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Potential cytotoxicity due to copper catalyst, can be mitigated with ligands.[1][2]Excellent, as it is copper-free.[3][4][]
Reaction Kinetics Generally faster (10-100 fold) than SPAAC.[6]Slower than CuAAC, but can be accelerated with optimized cyclooctynes.[4][6]
Reactants Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[3][4]
Reaction Conditions Aqueous or organic solvents, wide pH range (4-12).[2][7][8]Mild, physiological conditions (temperature and pH).[3]
Yields High to quantitative yields are often achieved.[8][9]Generally high, but can be lower than CuAAC in some cases.[10]
Byproducts Minimal byproducts.[8]Minimal byproducts.
Regioselectivity Forms the 1,4-disubstituted triazole regioisomer exclusively.[7]Lack of regiospecificity, forming a mixture of regioisomers.[7]

Reaction Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. In contrast, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst due to the release of ring strain.

CuAAC_Mechanism cluster_CuAAC CuAAC Reaction Azido_PEG This compound (R-N3) Triazole_Product 1,4-Triazole Product Azido_PEG->Triazole_Product Terminal_Alkyne Terminal Alkyne (R'-C≡CH) Terminal_Alkyne->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Triazole_Product Catalyzes

Figure 1. CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_SPAAC SPAAC Reaction Azido_PEG This compound (R-N3) Triazole_Product Triazole Product Azido_PEG->Triazole_Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Triazole_Product

Figure 2. SPAAC Reaction Mechanism.

Quantitative Comparison of Performance

ParameterCuAACSPAAC
Second-order rate constant (M⁻¹s⁻¹) ~1 to 100~0.01 to 1.[11]
Typical Reaction Time 30 minutes to 4 hours.[12]1 to 24 hours.[13][14]
Typical Yields >95%.[15]Can be quantitative, but often slightly lower than CuAAC.[10][16]
Reactant Concentration Can be performed at low micromolar concentrations.[8]May require higher concentrations for reasonable reaction times.[4]

Experimental Protocols

Below are representative protocols for the conjugation of this compound to a model alkyne-containing molecule.

CuAAC Protocol

This protocol is a general guideline and may require optimization for specific molecules.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

Procedure:

  • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, dissolve this compound in PBS to the desired concentration.

  • Add the alkyne-functionalized molecule to the this compound solution. A typical molar ratio is 1:1.2 (azide:alkyne).

  • Prepare a premixed solution of CuSO₄ and THPTA/TBTA ligand in degassed water. A 1:5 molar ratio of Cu(II) to ligand is common.[17]

  • Add the CuSO₄/ligand solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in degassed water. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the copper catalyst.

SPAAC Protocol

This protocol is a general guideline for conjugation with a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO (Dibenzocyclooctyne)-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer

Procedure:

  • Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, dissolve this compound in PBS to the desired concentration.

  • Add the DBCO-functionalized molecule to the this compound solution. A molar ratio of 1:1 is often sufficient, though a slight excess of one reactant can be used to drive the reaction to completion.

  • Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.

  • The reaction progress can be monitored by observing the decrease in DBCO absorbance at around 310 nm or by HPLC/LC-MS.[18]

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove any unreacted starting materials.

Deciding Between CuAAC and SPAAC

The choice between CuAAC and SPAAC depends heavily on the specific requirements of your experiment, particularly the sensitivity of your biomolecules to copper.

Decision_Tree Start Start: Need to conjugate this compound Live_Cells Is the conjugation in live cells or in vivo? Start->Live_Cells Copper_Sensitive Is the biomolecule sensitive to copper or oxidative damage? Live_Cells->Copper_Sensitive No Use_SPAAC Use SPAAC Live_Cells->Use_SPAAC Yes Kinetics_Critical Are fast reaction kinetics critical? Copper_Sensitive->Kinetics_Critical No Copper_Sensitive->Use_SPAAC Yes Use_CuAAC Use CuAAC with a chelating ligand Kinetics_Critical->Use_CuAAC No Consider_CuAAC CuAAC is a strong candidate Kinetics_Critical->Consider_CuAAC Yes

Figure 3. Decision workflow for choosing between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of this compound. CuAAC offers the advantage of faster kinetics and potentially higher yields, making it an excellent choice for in vitro conjugations where copper toxicity is not a concern or can be effectively mitigated.[19][20] SPAAC, on the other hand, is the preferred method for applications involving live cells or in vivo systems due to its copper-free nature and excellent biocompatibility.[3][4][] The choice of the most suitable method will ultimately depend on a careful consideration of the specific experimental context, including the nature of the biomolecule, the desired reaction rate, and the tolerance for potential cytotoxic components.

References

Evaluating the Stability of the Triazole Linkage from Azido-PEG2-C6-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,3-triazole linkage, formed via the azide-alkyne cycloaddition, is a cornerstone of modern bioconjugation and drug development. Its widespread adoption is largely due to its exceptional stability under a wide range of chemical and biological conditions. This guide provides a comprehensive evaluation of the stability of the triazole linkage, particularly when derived from precursors like Azido-PEG2-C6-OH, and compares it with other common bioconjugation linkages.

The Remarkable Stability of the Triazole Ring

The 1,2,3-triazole ring is an aromatic heterocycle, a characteristic that contributes significantly to its stability.[1][2] This linkage is known to be stable against common biological stressors including enzymatic degradation, oxidizing or reducing conditions, and a broad pH range.[3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for its formation, proceeding readily in aqueous solutions and across a pH range of 4 to 12.[3][4]

From a therapeutic perspective, the triazole linkage is often considered a bioisostere of the amide bond, mimicking some of its electronic and steric properties while offering superior metabolic stability.[3][5] This resistance to enzymatic cleavage by proteases is a key advantage in the design of long-lasting biotherapeutics.[5]

Comparative Stability of Bioconjugation Linkages

The choice of linkage chemistry is critical in the development of stable and effective bioconjugates. The following table summarizes the stability of the triazole linkage compared to other commonly used linkages under various conditions.

Linkage TypepH StabilityEnzymatic StabilityReductive/Oxidative StabilityThermal Stability
1,2,3-Triazole High (Stable at pH 4-12)[3][4]High (Resistant to proteases and other enzymes)[3][5]High [3]High [6]
Amide Moderate (Susceptible to hydrolysis at extreme pH)Low (Readily cleaved by proteases)[5]High High [7]
Ester Low (Prone to hydrolysis, especially at alkaline pH)[7]Low (Cleaved by esterases)Moderate Low (Susceptible to hydrolysis at high temperatures)[7]
Thiol-ether High High Moderate (Can be oxidized at the sulfur atom)High
Oxime Moderate (Can be susceptible to hydrolysis at acidic pH)High High Moderate
Hydrazone Low (pH-labile, often designed for acidic release)High High Moderate

Experimental Protocols for Stability Assessment

To empirically determine the stability of a triazole linkage in a specific molecular context, the following experimental protocols can be employed.

Chemical Stability Testing (Acid/Alkali Hydrolysis)

This protocol is adapted from methodologies used for testing the chemical stability of new chemical entities.[8]

  • Sample Preparation: Prepare stock solutions of the triazole-linked compound (e.g., the product of a reaction between this compound and an alkyne-containing molecule) in a suitable solvent like methanol or DMSO.

  • Incubation:

    • Acidic Condition: Mix a known amount of the compound with 0.1 N hydrochloric acid (HCl).

    • Alkaline Condition: Mix a known amount of the compound with 0.02 N sodium hydroxide (NaOH).

  • Stress Condition: Incubate the acidic and alkaline mixtures in a water bath at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 15, 30, 60 minutes).[8]

  • Neutralization and Quenching: After each time point, cool the samples to room temperature. Neutralize the acid-treated samples with an equivalent amount of NaOH and the alkali-treated samples with an equivalent amount of HCl.[8] Add a solvent like methanol to stop any further reaction.[8]

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Compare the peak area of the parent compound at different time points to the initial time point (t=0) to quantify degradation.

In Vitro Metabolic Stability Testing (Rat Liver Microsomes)

This protocol provides an assessment of the compound's susceptibility to metabolism by liver enzymes.[8]

  • Microsome Preparation: Prepare rat liver microsomes from homogenized liver tissue through differential centrifugation.[8]

  • Incubation Mixture: In a microcentrifuge tube, combine the triazole-linked compound, rat liver microsomes, and a buffered solution (e.g., Tris-HCl, pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile. This will precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point. The rate of disappearance is used to determine the metabolic stability.

Visualizations

The following diagrams illustrate the formation of the triazole linkage and a general workflow for its stability assessment.

Triazole_Formation cluster_reactants Reactants Azide This compound (R-N3) reaction_point Azide->reaction_point Alkyne Alkyne-containing Molecule (R'-C≡CH) Alkyne->reaction_point Catalyst Cu(I) Catalyst Catalyst->reaction_point Triazole 1,4-disubstituted Triazole Linkage reaction_point->Triazole Azide-Alkyne Cycloaddition

Caption: Formation of a stable 1,4-disubstituted triazole linkage via Cu(I)-catalyzed azide-alkyne cycloaddition.

Stability_Workflow Start Triazole-Linked Compound Incubation Incubate under Stress Conditions (e.g., pH, Enzymes) Start->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Analysis Analyze by HPLC or LC-MS/MS Quench->Analysis Data Quantify Degradation & Determine Stability Analysis->Data

Caption: Experimental workflow for evaluating the stability of a triazole linkage under stress conditions.

References

The Linker's Length: A Critical Determinant of Ternary Complex Stability and Degradation Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often empirically optimized, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length of this linker is a key determinant of the stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn dictates the efficiency of protein degradation. This guide provides a comparative analysis of studies investigating the influence of linker length on ternary complex stability, supported by experimental data and detailed protocols.

The "Goldilocks" Principle of Linker Length

The length of the PROTAC linker adheres to a "Goldilocks" principle: it must be just right. A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus impeding the formation of a stable ternary complex.[1][2] Conversely, an excessively long linker can lead to a loosely formed, unstable ternary complex, which is inefficient at promoting the ubiquitination of the target protein.[1][2] The optimal linker length is not universal; it is highly dependent on the specific target protein and E3 ligase pair being targeted.[1][3] Generally, effective linker lengths are often found within the range of 6 to 24 atoms.[1]

Impact of Linker Length on Ternary Complex Stability and Degradation

The stability of the ternary complex is a crucial factor for efficient protein degradation. This stability can be quantified by measuring the dissociation constant (Kd) of the complex and a parameter known as cooperativity (α). Positive cooperativity (α > 1) indicates that the binding of one protein to the PROTAC enhances the binding of the second protein, leading to a more stable ternary complex.

Case Study: BET Family Protein Degraders

A significant body of research has focused on developing PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The following tables summarize data from studies on BET degraders where the linker length was systematically varied.

PROTACLinker CompositionLinker Length (atoms)TargetE3 LigaseTernary Complex Kd (nM)Cooperativity (α)Cellular DC50 (nM)
MZ1 PEG~12BRD4(BD2)VHL2.52213
AT1 Thioether-BRD4(BD2)VHL4.9725
ARV-771 analogue (cis) AzobenzeneShorterBRD4---Inactive
ARV-771 analogue (trans) AzobenzeneLongerBRD4---Active

Note: This table is a composite representation based on data from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data illustrates that even subtle changes in linker length or composition can significantly impact ternary complex stability (Kd and cooperativity) and, consequently, the degradation potency (DC50) in cells. For instance, the well-characterized PROTAC MZ1, with its PEG linker, forms a highly cooperative and stable ternary complex with BRD4(BD2) and the VHL E3 ligase, leading to potent degradation.[4] In another example, photoswitchable PROTACs based on ARV-771 demonstrated that the longer trans isomer was active in degrading BRD4, while the shorter cis isomer was not, highlighting the critical role of linker length.[5]

Visualizing PROTAC Action and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating the impact of linker length.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Leads to

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis Design Design PROTAC series with varying linker lengths Synthesis Synthesize PROTACs Design->Synthesis SPR Surface Plasmon Resonance (SPR) Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC TR_FRET Time-Resolved FRET (TR-FRET) Synthesis->TR_FRET DegradationAssay Western Blot / In-Cell Reporter (DC50, Dmax) Synthesis->DegradationAssay DataAnalysis Correlate linker length with: - Ternary complex stability (Kd, α) - Degradation efficiency (DC50, Dmax) SPR->DataAnalysis ITC->DataAnalysis TR_FRET->DataAnalysis DegradationAssay->DataAnalysis

Caption: Experimental workflow for assessing linker length influence.

Experimental Protocols

Accurate characterization of ternary complex formation and stability is paramount for rational PROTAC design. The following are detailed methodologies for key biophysical experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the kinetics (on- and off-rates) and affinity of binary and ternary interactions in real-time.

Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of the PROTAC to the E3 ligase in the absence and presence of the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S CM5 or Sensor Chip SA for biotinylated proteins)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Purified, biotinylated E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4 bromodomain)

  • PROTACs with varying linker lengths

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface according to the manufacturer's instructions (e.g., with EDC/NHS for amine coupling or streptavidin for biotin capture).

    • Inject the purified, biotinylated E3 ligase over the activated surface to achieve a target immobilization level (e.g., ~100-200 Response Units, RU).

    • Deactivate any remaining active sites on the surface.

  • Binary Interaction Analysis (PROTAC:E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration, followed by a dissociation phase with running buffer.

    • Regenerate the surface between cycles if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine Kd, ka, and kd.

  • Ternary Complex Analysis (Target:PROTAC:E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer containing a constant, saturating concentration of the target protein.

    • Inject these solutions over the immobilized E3 ligase surface as described for the binary analysis.

    • Fit the data to determine the kinetic parameters for the ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = Kd (binary PROTAC:E3) / Kd (ternary Target:PROTAC:E3).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTACs with varying linker lengths

  • Dialysis buffer (ensure all components are in identical, well-matched buffer to minimize heats of dilution)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze all proteins and dissolve PROTACs in the final dialysis buffer. Degas all solutions before use.

    • Accurately determine the concentrations of all components.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC sample cell with the E3 ligase solution (e.g., 5-50 µM).

    • Fill the injection syringe with the PROTAC solution (typically 10-fold higher concentration than the cell component).

    • Perform a series of small injections of the PROTAC into the E3 ligase solution while monitoring the heat change.

    • Integrate the heat peaks and fit the data to a suitable binding model to obtain Kd, n, and ΔH.

  • Ternary Titration (Target + PROTAC into E3 Ligase):

    • Pre-incubate the PROTAC with a saturating concentration of the target protein.

    • Fill the ITC sample cell with the E3 ligase solution.

    • Fill the injection syringe with the pre-formed Target-PROTAC binary complex.

    • Perform the titration as described for the binary interaction.

    • Fit the data to determine the thermodynamic parameters for the formation of the ternary complex.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) from the dissociation constants: α = Kd (binary PROTAC:E3) / Kd (ternary Target:PROTAC:E3).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a solution-based, high-throughput format.

Objective: To quantify the formation of the ternary complex induced by PROTACs.

Materials:

  • TR-FRET compatible plate reader

  • Low-volume microplates (e.g., 384-well)

  • Labeled E3 ligase (e.g., His-tagged, for use with a terbium-cryptate labeled anti-His antibody - donor)

  • Labeled target protein (e.g., GST-tagged, for use with a d2-labeled anti-GST antibody - acceptor)

  • PROTACs with varying linker lengths

  • Assay buffer

Protocol:

  • Assay Setup:

    • Add the labeled E3 ligase, labeled target protein, and the corresponding antibodies to the wells of the microplate.

    • Add a dilution series of the PROTAC to the wells. Include no-PROTAC controls.

    • Incubate the plate for a predetermined time (e.g., 60-180 minutes) at room temperature to allow the complex to form.

  • Measurement:

    • Read the plate using a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of ternary complex formation. The peak of the curve represents the maximum complex formation.

    • Compare the peak heights and the concentrations at which they occur for PROTACs with different linker lengths to assess their relative efficiency in forming the ternary complex.

Conclusion

The length of the linker is a paramount design consideration in the development of effective PROTACs. As demonstrated by the presented data and methodologies, linker length directly influences the stability and cooperativity of the ternary complex, which are key drivers of degradation efficiency. A systematic approach, combining rational design with rigorous biophysical and cellular characterization, is essential for optimizing linker length and unlocking the full therapeutic potential of targeted protein degradation. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the impact of linker modifications on ternary complex formation and stability.

References

The Impact of Linker Chemistry on PROTAC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The design of a Proteolysis-Targeting Chimera (PROTAC) is a multifactorial challenge where the linker, the bridge between the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in determining the molecule's overall success. Far from being a passive spacer, the linker's composition directly influences a PROTAC's structural dynamics, cell permeability, and, critically, its pharmacokinetic (PK) profile. This guide provides a comparative analysis of how different linker types, with a focus on the hybrid Azido-PEG2-C6-OH linker, affect the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC.

PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). They form a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle, acting in a catalytic manner.

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Releases (Catalytic Cycle) Ternary->E3 Releases Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker Composition and its Influence on Pharmacokinetics

PROTACs are large molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space, which presents inherent challenges for achieving favorable drug metabolism and pharmacokinetic (DMPK) properties.[1] The linker is the most flexible component for modification to optimize these properties.[2] The this compound linker is a hybrid structure, combining a hydrophilic di-ethylene glycol (PEG2) portion with a more lipophilic six-carbon alkyl chain (C6). This design attempts to balance key pharmacokinetic determinants.

  • Hydrophilicity (PEG component): Polyethylene glycol (PEG) linkers are widely used to improve the aqueous solubility of PROTACs.[3][4] This enhanced solubility is crucial for administration and distribution. The ether backbone of PEG is also considered less prone to oxidative cleavage compared to alkyl chains, potentially enhancing metabolic stability.[]

  • Lipophilicity (Alkyl component): Alkyl chains are hydrophobic and can improve cell membrane permeability, a critical factor for PROTACs to reach their intracellular targets.[4][] However, excessive lipophilicity can negatively affect solubility and may lead to faster metabolic clearance.[7]

  • Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains are common, but can make a PROTAC more susceptible to enzymatic degradation.[2][7] More rigid linkers, such as those incorporating piperazine or phenyl rings, can improve metabolic stability and lock the PROTAC into a bioactive conformation, which may lead to better oral absorption.[2][3][8]

Comparative Analysis of Linker Effects on Pharmacokinetics

While direct, head-to-head pharmacokinetic data for a PROTAC containing the specific this compound linker is not publicly available, we can analyze data from studies comparing PROTACs with distinct linker classes (PEG-based vs. Rigid) to understand the likely impact. The following table summarizes data from a study on Bruton's tyrosine kinase (BTK) degrading PROTACs, where the core components were kept constant while the linker and E3 ligase ligand were varied.[9]

Linker TypeE3 Ligase LigandHalf-Life (t½) in mice (hours)Clearance in mice (mL/min/kg)Key Takeaway
PEG-based (Flexible)CRBN Ligand A0.1191662High clearance and a very short half-life, indicating poor metabolic stability, making it unsuitable for in vivo studies.[9]
Piperazine-based (Rigid)CRBN Ligand B1.08321Replacing the flexible PEG linker with a more rigid structure and modifying the CRBN ligand significantly improved metabolic stability, resulting in a nearly 10-fold longer half-life and 5-fold lower clearance.[9]

Data derived from a study on BTK-targeting PROTACs to illustrate the general principles of linker effects on pharmacokinetics.[9]

This comparison highlights a common theme in PROTAC development: while flexible PEG-containing linkers are synthetically accessible and can aid solubility, they often lead to poor metabolic stability.[3] The shift towards more rigid linker structures, such as those containing piperazine or other cyclic motifs, is a key strategy to improve in vivo half-life and overall drug exposure.[8][10] The this compound linker, with its mixed flexible character, would likely offer better solubility than a pure alkyl linker but may exhibit greater metabolic liability than a fully rigidified counterpart.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

A representative protocol for evaluating the pharmacokinetics of a novel PROTAC in mice is detailed below, based on methodologies reported in the literature.[4][11]

PK Workflow cluster_0 Experimental Workflow A 1. Dosing Administer PROTAC to mice (IV and PO routes) B 2. Sample Collection Collect blood samples at timed intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C 3. Plasma Preparation Centrifuge blood to isolate plasma B->C D 4. Sample Extraction Protein precipitation with acetonitrile containing internal standard C->D E 5. LC-MS/MS Analysis Quantify PROTAC concentration in plasma D->E F 6. Data Analysis Calculate PK parameters (Cmax, t1/2, AUC, F%) E->F

Caption: A typical workflow for a PROTAC pharmacokinetic study.

1. Animal Model:

  • Male BALB/c mice (6-8 weeks old). Animals are fasted overnight before oral administration.

2. Formulation and Dosing:

  • Intravenous (IV) Administration: The PROTAC is dissolved in a vehicle such as 20% Solutol HS 15 in saline for a final concentration of 1 mg/mL. A single dose of 2 mg/kg is administered via the tail vein.

  • Oral (PO) Administration: The PROTAC is formulated in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water, for a final concentration of 2 mg/mL. A single dose of 5 mg/kg is administered.

3. Blood Sampling:

  • Following administration, blood samples (~50 µL) are collected from the saphenous vein into heparinized tubes at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma is isolated by centrifugation at 4,000 g for 10 minutes at 4°C and stored at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Plasma samples (20 µL) are thawed.

  • Protein precipitation is performed by adding 120 µL of cold acetonitrile containing a suitable internal standard (e.g., pomalidomide for a CRBN-based PROTAC).[11]

  • Samples are vortexed for 10 minutes and then centrifuged at 13,500 rpm for 10 minutes.

  • The supernatant is collected, and an aliquot (e.g., 10 µL) is injected into the LC-MS/MS system.[11]

5. LC-MS/MS Quantification:

  • Chromatography: Separation is achieved using a C18 analytical column (e.g., Waters ACQUITY HSS T3, 2.1 x 50 mm, 1.7 µm).[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is used.[11]

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive ion mode using Multiple Reaction Monitoring (MRM). Specific parent-product ion transitions for the PROTAC and the internal standard are monitored.[11][12]

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Key parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and terminal half-life (t½) are calculated.

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Conclusion

The this compound linker represents a rational design that attempts to balance the competing needs for solubility and permeability in a PROTAC molecule. Its hydrophilic PEG component is expected to enhance aqueous solubility, while the C6 alkyl chain may aid in membrane transit. However, comparative data suggests that PROTACs with flexible linkers are often susceptible to rapid metabolic clearance.[9] Therefore, while a PROTAC utilizing this linker might show improved solubility over a pure alkyl alternative, it would likely exhibit a shorter in vivo half-life compared to a PROTAC designed with a more metabolically robust, rigid linker.[3][8] The optimal linker strategy must be determined empirically for each specific PROTAC, balancing the physicochemical properties to achieve sufficient drug exposure at the site of action.

References

Validating Target Protein Degradation with Azido-PEG2-C6-OH PROTACs: A Western Blot-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of validating the efficacy of Azido-PEG2-C6-OH PROTACs in mediating target protein degradation, with a primary focus on the well-established Western Blot technique. We offer a comparative analysis with alternative methods, supported by illustrative experimental data and detailed protocols to aid in the design and interpretation of your experiments.

Principles of PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound linker represents a specific type of chemical tether that influences the physicochemical properties and ternary complex formation of the PROTAC.

The fundamental mechanism involves the PROTAC simultaneously binding to the target protein and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Western Blot for Quantifying Protein Degradation

Western blotting is a cornerstone technique for assessing PROTAC efficacy due to its ability to directly measure the reduction in the target protein levels within a cell population.[1][2] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Comparative Analysis of Validation Methods

While Western Blot is a robust and widely used method, several alternatives offer advantages in terms of throughput, sensitivity, and the specific questions they can answer.

Method Principle Advantages Disadvantages Primary Use Case
Western Blot Size-based separation of proteins followed by antibody-based detection of the target protein.Direct measurement of protein levels, widely accessible, provides information on protein size.[3][4]Low throughput, semi-quantitative, requires high-quality antibodies.[3][5]Gold standard for validation of hits and lead optimization.[4]
In-Cell Western (ICW) Immunofluorescence-based quantification of protein levels directly in microplates.Higher throughput than traditional Western Blot, more quantitative.[6]Requires specific instrumentation, antibody optimization is crucial.[6]Screening of PROTAC libraries.
HiBiT Lytic Assay Bioluminescence-based detection of a small peptide tag (HiBiT) knocked into the endogenous target protein.High throughput, highly sensitive and quantitative, wide dynamic range.[5][7]Requires genetic modification of the target cell line.High-throughput screening and detailed kinetic analysis.[7]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins to assess selectivity.Global view of protein changes, identifies off-target effects.[8]Technically complex, expensive, lower throughput.In-depth selectivity profiling of lead compounds.
Flow Cytometry Intracellular staining followed by fluorescence-based quantification on a single-cell level.High throughput, provides single-cell data.Indirect measurement of protein levels, requires cell permeabilization.Screening in suspension cell lines.
Illustrative Experimental Data

The following tables present simulated data representative of what would be generated during the validation of a hypothetical this compound PROTAC targeting Protein X.

Table 1: Dose-Dependent Degradation of Protein X by an this compound PROTAC

PROTAC Concentration (nM)% Protein X Remaining (Normalized to Loading Control)
0 (Vehicle)100%
185%
1055%
5020%
10015%
50025% (Hook Effect)
100040% (Hook Effect)

From this data, a DC50 value can be calculated, representing the concentration at which 50% of the target protein is degraded. The observed "hook effect" at higher concentrations, where degradation is less efficient, is a characteristic of PROTACs and results from the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for degradation.[7]

Table 2: Time-Course of Protein X Degradation

Time (hours) after 50 nM PROTAC Treatment% Protein X Remaining
0100%
270%
445%
825%
1618%
2420%

Table 3: Confirmation of Proteasome-Dependent Degradation

Treatment% Protein X Remaining
Vehicle100%
50 nM PROTAC20%
50 nM PROTAC + 10 µM MG132 (Proteasome Inhibitor)95%
10 µM MG132 alone105%

This demonstrates that the degradation of Protein X is dependent on the proteasome, a key hallmark of a functional PROTAC.[1][3]

Detailed Experimental Protocol: Western Blot for PROTAC Validation

This protocol outlines the key steps for assessing PROTAC-mediated protein degradation.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-Target & Anti-Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western Blot analysis.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[1]

    • Treat cells with a range of concentrations of the this compound PROTAC or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 18-24 hours).[1]

    • For proteasome-dependent degradation confirmation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.

  • Signal Detection:

    • Wash the membrane extensively with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Logical Relationships in Data Interpretation

Data_Interpretation cluster_interpretation Data Interpretation Flowchart Start Western Blot Data Acquired Dose_Response Dose-dependent decrease in target protein? Start->Dose_Response Proteasome_Rescue Is degradation rescued by proteasome inhibitor? Dose_Response->Proteasome_Rescue Yes Optimize_PROTAC Optimize PROTAC design (linker, ligands) or experimental conditions Dose_Response->Optimize_PROTAC No Valid_PROTAC Conclusion: Valid PROTAC-mediated degradation Proteasome_Rescue->Valid_PROTAC Yes Investigate_Mechanism Investigate alternative degradation pathways or off-target effects Proteasome_Rescue->Investigate_Mechanism No

Caption: Flowchart for interpreting Western Blot results.

References

Comparing the Efficiency of E3 Ligase Ligands with a Fixed Azido-PEG2-C6-OH Linker: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a framework for comparing the efficiency of different E3 ligase ligands when coupled with a fixed Azido-PEG2-C6-OH linker. Due to the limited availability of direct head-to-head comparative studies in publicly available literature for this specific linker, this guide presents a composite analysis based on established principles of PROTAC development and data from studies using structurally similar linkers. The quantitative data presented herein should be considered illustrative, highlighting the key metrics for comparison.

The this compound linker is a popular choice in PROTAC design due to its advantageous properties. The polyethylene glycol (PEG) component imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The terminal azide group allows for efficient and specific conjugation to a target protein ligand via "click chemistry," a highly reliable and versatile reaction. The C6 alkyl chain provides a spatial separation between the E3 ligase ligand and the target protein ligand, which is crucial for the formation of a productive ternary complex.

Comparative Analysis of E3 Ligase Ligand Efficiency

The efficiency of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax : The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax value indicates a more efficacious PROTAC.

The following table provides an illustrative comparison of the efficiency of two of the most commonly used E3 ligase ligands, those for Cereblon (CRBN) and Von Hippel-Lindau (VHL), assuming they are conjugated to a hypothetical target protein ligand via the this compound linker.

E3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Pomalidomide (CRBN)Hypothetical Protein XCell Line A50>90Illustrative Data
VH032 (VHL)Hypothetical Protein XCell Line A25>95Illustrative Data

Disclaimer: The data in this table is for illustrative purposes only. Actual DC50 and Dmax values are highly dependent on the specific target protein, the protein of interest (POI) ligand, and the cell line used. Direct experimental comparison under identical conditions is necessary for a conclusive assessment.

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand the process of PROTAC-mediated protein degradation and the methods used to evaluate it, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary Ternary Complex (E3-PROTAC-POI) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary POI Protein of Interest (POI) POI->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation cluster_assays Efficiency Assays start Synthesize PROTACs (Different E3 Ligands) cell_culture Cell Culture and Treatment with PROTACs start->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis western Western Blot (Determine Dmax and DC50) lysis->western ubiquitination Ubiquitination Assay (Confirm Mechanism) lysis->ubiquitination data Data Analysis and Comparison western->data ubiquitination->data conclusion Select Optimal E3 Ligase Ligand data->conclusion

assessing the off-target effects of PROTACs synthesized with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the off-target effects of Proteolysis Targeting Chimeras (PROTACs) is a critical aspect of their development into safe and effective therapeutics. This guide provides a comparative analysis of PROTACs synthesized with the Azido-PEG2-C6-OH linker against other common linker classes, supported by established experimental methodologies for assessing off-target profiles.

The choice of linker in a PROTAC molecule is a key determinant of its biological activity, influencing not only the formation of the ternary complex between the target protein and the E3 ligase but also its pharmacokinetic properties and off-target profile.[1][2] While specific quantitative data for PROTACs utilizing an this compound linker is not extensively available in the public domain, we can infer its likely performance characteristics by examining the properties of its core components: a polyethylene glycol (PEG) chain. This guide will compare PEG-based linkers to other common linker types, such as alkyl chains and more rigid structures, to provide a framework for assessing potential off-target effects.

Comparison of PROTAC Linker Classes and Their Potential Off-Target Effects

The structure and composition of the linker can significantly impact a PROTAC's selectivity.[1] Flexible linkers like PEG and alkyl chains allow for a greater degree of conformational freedom, which can be advantageous for facilitating ternary complex formation with a variety of target proteins and E3 ligases. However, this flexibility can also contribute to the formation of unintended ternary complexes, leading to off-target protein degradation.[3] In contrast, more rigid linkers can offer higher selectivity by pre-organizing the PROTAC into a conformation that favors a specific protein-protein interaction.[4]

Linker ClassRepresentative ExamplesPotential Impact on Off-Target EffectsSupporting Rationale
Flexible Linkers (e.g., PEG, Alkyl Chains) This compound, Alkyl chains of varying lengthsMay exhibit a broader off-target profile.Increased conformational flexibility can accommodate the formation of multiple, non-specific ternary complexes. The hydrophilicity of PEG linkers can enhance solubility and potentially alter cellular distribution, which may influence interactions with off-target proteins.[4][5]
Rigid Linkers Linkers containing cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynesGenerally associated with higher selectivity and reduced off-target degradation.The constrained conformation limits the number of possible protein-protein interactions, thereby favoring the intended ternary complex. Rigidity can also improve metabolic stability.[4]
Functionalized Linkers Photo-switchable linkers (e.g., containing azobenzene), cleavable linkersCan offer spatiotemporal control over PROTAC activity, potentially minimizing off-target effects in non-target tissues.Activity is restricted to specific conditions (e.g., light exposure), reducing the likelihood of unintended degradation in other areas.[6]

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged experimental approach is essential for a comprehensive evaluation of a PROTAC's off-target profile. Key methodologies include global proteomics to identify unintended protein degradation and biophysical assays to assess the formation of the ternary complex.

Global Proteomics for Unbiased Off-Target Identification

Mass spectrometry-based proteomics provides an unbiased and global view of changes in the cellular proteome following PROTAC treatment.[7] This technique allows for the identification and quantification of thousands of proteins, enabling the detection of those that are unintentionally degraded.[8]

Experimental Protocol: Global Proteomics Analysis

  • Cell Culture and Treatment: Culture selected human cell lines (e.g., HEK293, HeLa) to ~80% confluency. Treat cells with the PROTAC of interest (e.g., synthesized with this compound linker) and a vehicle control at various concentrations and time points.

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Protein Digestion: Reduce, alkylate, and digest the protein lysates into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This separates the peptides and fragments them to determine their amino acid sequences.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. A "Selected Off-Target Proteome" (SOTP) approach can be used to focus the analysis on a pre-defined set of proteins known to be associated with adverse effects.[9][10][11]

NanoBRET™ Ternary Complex Formation Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the PROTAC-induced ternary complex.[12][13] This assay provides insights into the direct interaction between the target protein and the E3 ligase in the presence of the PROTAC, which is a prerequisite for subsequent degradation.

Experimental Protocol: NanoBRET™ Ternary Complex Formation Assay

  • Cell Line Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the BRET acceptor).

  • Cell Plating: Seed the transfected cells into a 384-well plate.

  • Compound Treatment: Treat the cells with the PROTAC of interest across a range of concentrations. Include reference PROTACs (e.g., dBET6, MZ1) as positive controls.

  • BRET Signal Measurement: Add the NanoBRET® Nano-Glo® substrate and the HaloTag® ligand to the wells. Measure the donor and acceptor signals using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. A higher BRET ratio indicates a closer proximity between the target protein and the E3 ligase, signifying ternary complex formation.[14][15]

Visualizing Key Processes in PROTAC Off-Target Assessment

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action, the experimental workflow for off-target assessment, and the logical relationship in comparing linker types.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Off_Target_Workflow cluster_proteomics Global Proteomics cluster_nanobret NanoBRET Assay Proteomics_Start Cell Treatment with PROTAC Proteomics_Lysis Cell Lysis & Protein Extraction Proteomics_Start->Proteomics_Lysis Proteomics_Digest Protein Digestion Proteomics_Lysis->Proteomics_Digest Proteomics_LCMS LC-MS/MS Analysis Proteomics_Digest->Proteomics_LCMS Proteomics_Data Data Analysis & Off-Target ID Proteomics_LCMS->Proteomics_Data NanoBRET_Start Cell Transfection NanoBRET_Treatment PROTAC Treatment NanoBRET_Start->NanoBRET_Treatment NanoBRET_Measure BRET Signal Measurement NanoBRET_Treatment->NanoBRET_Measure NanoBRET_Analysis Ternary Complex Confirmation NanoBRET_Measure->NanoBRET_Analysis PROTAC_Synthesis PROTAC Synthesis (e.g., with this compound) PROTAC_Synthesis->Proteomics_Start PROTAC_Synthesis->NanoBRET_Treatment

Experimental Workflow for Off-Target Assessment

Linker_Comparison cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers PROTAC_Linker PROTAC Linker (e.g., this compound) Flexibility High Conformational Flexibility PROTAC_Linker->Flexibility Rigidity Constrained Conformation PROTAC_Linker->Rigidity compare to Broad_Profile Potentially Broader Off-Target Profile Flexibility->Broad_Profile High_Selectivity Higher Selectivity Rigidity->High_Selectivity

References

A Comparative Guide to the Structural Analysis of Ternary Complexes Formed with Azido-PEG2-C6-OH and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable and productive ternary complex—comprising a target protein, a bifunctional molecule, and a recruiting protein (often an E3 ligase in the case of PROTACs)—is the cornerstone of induced proximity-based therapeutics. The linker connecting the two ends of the bifunctional molecule is a critical determinant of the geometry, stability, and cooperativity of this ternary complex. This guide provides a comparative analysis of the Azido-PEG2-C6-OH linker and other common linker classes used in the formation of ternary complexes, supported by experimental data and detailed protocols for structural and biophysical characterization.

The Role of the Linker in Ternary Complex Formation

The linker in a bifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), is not merely a spacer. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex.[1][2][3] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and enhanced degradation efficiency.[4][5][6] Conversely, a suboptimal linker can lead to steric clashes, unfavorable conformations, or high entropic penalties, resulting in negative cooperativity and reduced efficacy.[1][4]

Comparative Analysis of Linker Performance

The choice of linker significantly impacts the biophysical properties of the resulting ternary complex. This section compares the performance of this compound, a flexible polyethylene glycol (PEG)-based linker, with other commonly used linker types: alkyl chains and more rigid structures. The data presented below is a synthesis from various studies and is intended to be illustrative of general trends.

Quantitative Comparison of Linker Impact on Ternary Complex Formation

The stability and cooperativity of ternary complexes can be quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Key parameters include the dissociation constant (KD) for binary and ternary complexes, and the cooperativity factor (α), where α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[7][8]

Linker TypeRepresentative LinkerTypical Length (atoms)KD (Ternary Complex)Cooperativity (α)Key Characteristics
Flexible PEG This compound ~11nM to µMVariable (can be >1)Hydrophilic, flexible, can promote favorable protein-protein interactions.[1]
PEG4~15Generally nMOften >1Increased flexibility compared to PEG2, can span larger distances.[1]
PEG6~21nM to µMVariableFurther increased flexibility, but can have higher entropic cost.[1]
Flexible Alkyl C8 Alkyl Chain8µMOften <1 or ~1Hydrophobic, flexible.[3]
C12 Alkyl Chain12nM to µMVariableIncreased length can sometimes improve ternary complex formation.[9]
Rigid Piperazine-basedVariablenMCan be >1Constrained conformation can reduce entropic penalty and pre-organize the molecule for binding.[2][3]
Alkyne-basedVariablenMCan be >1Provides rigidity and linear extension.[3]

Note: The KD and cooperativity values are highly dependent on the specific target, E3 ligase, and the warhead/anchor moieties of the PROTAC. The data in this table represents a general summary from multiple studies.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of ternary complexes. Below are methodologies for key experiments cited in the structural analysis of these complexes.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique to measure the kinetics (on-rate, kon, and off-rate, koff) and affinity (KD) of binary and ternary complex formation in real-time.[7][10][11]

Experimental Workflow:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD.

    • In a separate experiment, immobilize the target protein and flow the PROTAC over the surface to determine the other binary KD.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for ternary interactions) to determine kon, koff, and KD.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[7]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the dissociation constant (KD).[12]

Experimental Workflow:

  • Sample Preparation:

    • Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heat of dilution effects.

    • The protein in the cell is typically at a concentration 10-20 times the expected KD. The ligand in the syringe is at a concentration 10-15 times that of the protein in the cell.

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding thermodynamics.

    • Titrate the PROTAC into a solution of the target protein for the other binary interaction.

  • Ternary Titration:

    • Saturate the E3 ligase with the PROTAC to form the binary complex.

    • Titrate this binary complex into a solution of the target protein. The resulting thermogram represents the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat of binding for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

    • The cooperativity can be assessed by comparing the thermodynamics of binary and ternary complex formation.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides atomic-level insights into the conformation of the ternary complex and the specific interactions that stabilize it.[13]

Experimental Workflow:

  • Ternary Complex Formation and Purification:

    • Mix the target protein, E3 ligase, and PROTAC in a slight molar excess of the PROTAC.

    • Purify the ternary complex using size-exclusion chromatography to remove unbound components and aggregates.

  • Crystallization Screening:

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion (hanging or sitting drop) methods. PEG is often used as a precipitant.[14]

  • Crystal Optimization and Soaking:

    • Optimize initial crystal hits by refining the crystallization conditions.

    • If co-crystallization is unsuccessful, crystals of the binary complex or the apo protein can be soaked in a solution containing the PROTAC and the other protein partner.[14]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, followed by model building and refinement.

Cryogenic Electron Microscopy (Cryo-EM) for Large and Flexible Complexes

Cryo-EM is particularly useful for determining the structures of large, flexible, or heterogeneous complexes that are difficult to crystallize.[15]

Experimental Workflow:

  • Sample Preparation and Vitrification:

    • Prepare a purified and concentrated sample of the ternary complex.

    • Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.[16][17][18]

    • For transient complexes, chemical crosslinking (e.g., with BS3) immediately before freezing can be employed to stabilize the complex.[19]

  • Data Collection:

    • Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking, 2D classification, and 3D reconstruction using specialized software to generate a high-resolution 3D map of the ternary complex.

    • Build an atomic model into the cryo-EM density map.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the structural analysis of ternary complexes.

Experimental_Workflow_SPR cluster_prep Sample Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis E3_Ligase E3 Ligase Immobilize Immobilize E3 Ligase on Sensor Chip E3_Ligase->Immobilize Target_Protein Target Protein Binary_2 Immobilize Target Flow PROTAC (Binary Interaction 2) Target_Protein->Binary_2 Ternary Flow PROTAC + Target Protein (Ternary Complex) Target_Protein->Ternary PROTAC PROTAC Binary_1 Flow PROTAC (Binary Interaction 1) PROTAC->Binary_1 PROTAC->Binary_2 PROTAC->Ternary Immobilize->Binary_1 Immobilize->Ternary Kinetics Determine kon, koff, KD Binary_1->Kinetics Binary_2->Kinetics Ternary->Kinetics Cooperativity Calculate Cooperativity (α) Kinetics->Cooperativity

SPR Experimental Workflow for Ternary Complex Analysis.

Linker_Properties_Impact cluster_linker Linker Properties cluster_complex Ternary Complex Characteristics cluster_outcome Biological Outcome Length Length Geometry Geometry & Conformation Length->Geometry Composition Composition (e.g., PEG, Alkyl) Stability Stability (KD, ΔG) Composition->Stability Flexibility Flexibility/Rigidity Cooperativity Cooperativity (α) Flexibility->Cooperativity Degradation Protein Degradation Efficiency Geometry->Degradation Stability->Degradation Cooperativity->Degradation

Impact of Linker Properties on Ternary Complex and Degradation.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-Mediated Protein Degradation Pathway.

References

Benchmarking Azido-PEG2-C6-OH: A Comparative Guide to Commercially Available Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and the development of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the commercially available Azido-PEG2-C6-OH linker against other common linker classes, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a short polyethylene glycol (PEG) spacer, an azide group for "click chemistry," and a terminal hydroxyl group. The PEG moiety enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate.[1] The azide functional group allows for highly efficient and specific conjugation to alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2] The terminal hydroxyl can be further functionalized, adding to the linker's versatility.

Comparative Analysis of Linker Performance

The performance of a linker is assessed based on several key parameters: reactivity, stability, and hydrophilicity. This section compares this compound to other widely used commercially available linkers.

Reactivity

The reactivity of a linker determines the efficiency and speed of the conjugation reaction. The azide group of this compound participates in click chemistry, which is renowned for its high efficiency and bioorthogonality.[3]

Table 1: Comparison of Reaction Kinetics for Different Linker Chemistries

Linker TypeReactive GroupsTypical Reaction TimeRelative Reaction RateKey AdvantagesKey Disadvantages
Azide-Alkyne (CuAAC) Azide + Terminal Alkyne30-60 minutesVery FastHigh efficiency, bioorthogonal, forms stable triazole linkage.[4]Requires copper catalyst which can be cytotoxic.[5]
Azide-Alkyne (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)1-4 hoursFastCopper-free, bioorthogonal, suitable for in vivo applications.[5]Strained alkynes can be less stable and more expensive.
NHS Ester-Amine NHS Ester + Primary Amine1-2 hoursFastWell-established chemistry, good yields.Susceptible to hydrolysis, requires pH control (7-8.5).[6]
Maleimide-Thiol Maleimide + Thiol1-2 hoursFastHighly selective for thiols.Potential for retro-Michael reaction leading to deconjugation.[7]
Hydrazone-Carbonyl Hydrazone + Aldehyde/Ketone2-4 hoursModeratepH-sensitive cleavage, useful for drug release in acidic tumor microenvironments.[8]Can have limited plasma stability.[7]
Stability

Linker stability, particularly in plasma, is crucial for ensuring that the bioconjugate remains intact until it reaches its target. Premature cleavage can lead to off-target toxicity and reduced efficacy.[3][]

Table 2: Comparative Plasma Stability of Different Linker Types

Linker TypeLinkage FormedGeneral Plasma StabilityFactors Affecting Stability
Triazole (from Click Chemistry) 1,2,3-TriazoleHigh Generally very stable under physiological conditions.
Thioether (from Maleimide) ThioetherModerate to High Susceptible to retro-Michael reaction and exchange with other thiols (e.g., albumin). Stability can be site-dependent.[7]
Amide (from NHS Ester) AmideHigh Very stable under physiological conditions.
Hydrazone HydrazoneLow to Moderate Hydrolyzes at acidic pH; can be unstable in circulation.[7][8]
Disulfide DisulfideLow to Moderate Cleaved in the presence of reducing agents like glutathione, which are present at higher concentrations inside cells than in plasma.[10]

Note: Quantitative half-life data is highly dependent on the specific conjugate and experimental conditions. The stability of a Val-Ala linker has been shown to be greater than a Val-Cit linker, with less aggregation.[7] A silyl ether-based linker showed a half-life of more than 7 days in human plasma, compared to 2 days for a traditional hydrazine linker.[11]

Hydrophilicity

The hydrophilicity of a linker can significantly impact the solubility, aggregation, and pharmacokinetic properties of a bioconjugate. PEGylation is a common strategy to increase hydrophilicity. Hydrophilicity is often expressed by the logP value, where a lower logP indicates higher hydrophilicity.

Table 3: Comparison of Hydrophilicity for Different Linker Types

Linker TypeKey Structural FeaturesExpected LogP RangeImpact on Conjugate Properties
This compound Contains a PEG2 unitLowIncreases hydrophilicity, potentially improving solubility and reducing aggregation.
Alkyl Linkers (e.g., SMCC) Hydrocarbon chainsHighHydrophobic, may contribute to aggregation of the conjugate.[12]
PEGylated Linkers (e.g., NHS-PEG4-Maleimide) Longer PEG chains (PEG4, PEG8, etc.)Very LowSignificantly increases hydrophilicity, improves pharmacokinetics.[13]
Peptide Linkers (e.g., Val-Cit) Amino acid sequenceVariableHydrophilicity depends on the specific amino acid composition.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the conjugation of an azide-containing linker (like this compound) to an alkyne-modified biomolecule (e.g., a protein).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Copper(II) sulfate (CuSO4) solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • DMSO (for dissolving the linker if necessary)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the this compound linker in DMSO or an appropriate buffer to a stock concentration of 10-20 mM.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.

    • Add the this compound linker stock solution to achieve the desired molar excess (typically 5-10 equivalents relative to the protein).

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO4 solution and THPTA ligand solution in a 1:2 molar ratio. Let it stand for 2-3 minutes to allow for complex formation.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the protein and linker.

    • Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography or another appropriate method to remove excess reagents and byproducts.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable.[4]

Protocol 2: In Vitro Plasma Stability Assay

This protocol can be used to compare the stability of different linkers conjugated to a payload in plasma.

Materials:

  • Bioconjugate of interest (e.g., ADC)

  • Control bioconjugate with a different linker

  • Human, mouse, or rat plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike the bioconjugate into the plasma to a final concentration of 10 µg/mL.

  • Incubation:

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • At each time point, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile containing the internal standard.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.

  • Data Analysis:

    • Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time and calculate the half-life (t½) of the bioconjugate in plasma.[11][14]

Visualizations

Experimental Workflow for ADC Development using Click Chemistry

ADC_Development_Workflow cluster_antibody Antibody Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Click Chemistry Conjugation cluster_purification_analysis Purification & Analysis Ab Monoclonal Antibody Ab_mod Antibody with Alkyne Handle Ab->Ab_mod Site-specific modification Conjugation CuAAC Reaction (CuSO4, Ascorbate, Ligand) Ab_mod->Conjugation Linker This compound LP Linker-Payload (Azide-functionalized) Linker->LP Payload Cytotoxic Payload Payload->LP LP->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis ADC Antibody-Drug Conjugate (ADC) Analysis->ADC

Caption: Workflow for ADC synthesis using this compound and click chemistry.

Signaling Pathway Inhibition by a HER2-Targeted ADC

HER2_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Internalization Internalization & Lysosomal Trafficking HER2->Internalization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Microtubules Microtubules Microtubules->Proliferation Required for Cell Division ADC HER2-Targeted ADC ADC->HER2 Binding Payload_Release Payload Release Internalization->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Payload->Microtubules Inhibition

Caption: Mechanism of a HER2-targeted ADC inhibiting cell proliferation.[1][15][16]

Conclusion

This compound offers a compelling combination of features for bioconjugation, including enhanced hydrophilicity and access to highly efficient click chemistry reactions. Its performance in terms of reactivity and stability is competitive with, and in some aspects superior to, other commercially available linkers. The choice of the optimal linker will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. This guide provides a framework for making an informed decision by comparing key performance metrics and providing adaptable experimental protocols for in-house evaluation.

References

The Strategic Advantage of Azido-PEG2-C6-OH in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced biomedical research, the precise and efficient linking of molecules is paramount. The choice of a chemical linker can significantly impact the efficacy, stability, and pharmacokinetic properties of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of Azido-PEG2-C6-OH, a bifunctional linker, highlighting its successful application in research and its performance relative to other linker types.

Unveiling this compound: A Versatile Tool for Bioconjugation

This compound is a chemical linker featuring a short polyethylene glycol (PEG) chain, a terminal azide group, and a hydroxyl group. This heterobifunctional structure allows for the sequential and controlled conjugation of two different molecules. The azide group is a key participant in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and biocompatibility.[][2][3] The terminal hydroxyl group provides a further point for chemical modification, enabling the attachment of various payloads or targeting moieties.

The inclusion of a two-unit PEG chain imparts several beneficial properties. PEG linkers are known to enhance the solubility and stability of the resulting conjugate, and can reduce aggregation, a common challenge with hydrophobic drug payloads.[4] The defined, short length of the PEG chain in this compound offers a degree of rigidity that can be advantageous in applications like PROTACs, where precise spatial orientation of the linked molecules is crucial for optimal activity.[5]

Performance in PROTACs: The Critical Role of the Linker

PROTACs are innovative therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The nature of this linker is a critical determinant of the PROTAC's success.[2]

The length and composition of the linker directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.[6] While longer, more flexible linkers can facilitate the initial interaction, shorter and more rigid linkers, such as those based on a short PEG chain like in this compound, can provide the necessary conformational constraint to achieve a productive ternary complex.[5]

Comparative Data: Linker Impact on PROTAC Potency

While direct head-to-head studies exhaustively comparing this compound with a wide array of other linkers in the same PROTAC system are not abundantly available in the public domain, the principles of linker optimization are well-documented. The following table illustrates a conceptual comparison based on established principles in PROTAC development, where a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) is synthesized with different linkers.

Linker TypeLinker Length (atoms)Key FeaturePredicted DC50 (nM)Rationale
This compound ~14Short, hydrophilic, rigid10 - 50The defined length and rigidity can facilitate optimal ternary complex formation. The azide allows for efficient click chemistry conjugation.[5][7]
Alkyl Chain~14Hydrophobic, flexible50 - 200Increased flexibility may lead to a less stable ternary complex. Hydrophobicity can decrease solubility and bioavailability.[8]
Long PEG Chain (e.g., PEG8)~28Hydrophilic, highly flexible20 - 100Increased flexibility can be beneficial in some systems but may also lead to non-productive binding modes. Can improve solubility.[5]

Note: The DC50 values are hypothetical and for illustrative purposes to demonstrate the potential impact of the linker. Actual values are highly dependent on the specific target, ligands, and cell line used.

Application in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer antigen. The properties of the linker affect the drug-to-antibody ratio (DAR), stability in circulation, and the efficiency of drug release at the tumor site.[4]

The hydrophilicity imparted by the PEG component of this compound can be particularly advantageous in ADC development. It can help to solubilize hydrophobic drug payloads, allowing for a higher DAR without causing aggregation of the ADC, which can lead to rapid clearance from circulation.[4][9] The azide functionality enables the use of click chemistry for a precise and stable conjugation, which is a significant advantage over less specific conjugation methods.[4]

Comparative Data: Linker Impact on ADC Properties

The following table provides a conceptual comparison of how different linkers might affect the properties of an ADC.

Linker TypeConjugation ChemistryKey FeaturePredicted DARPredicted In Vivo EfficacyRationale
This compound Click Chemistry (Azide-Alkyne)Hydrophilic, defined length4 - 8HighThe hydrophilic PEG can improve solubility, allowing for a higher DAR. Click chemistry provides a stable and specific conjugation.[4][9]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Thiol-MaleimideHydrophobic2 - 4ModerateA commonly used but more hydrophobic linker, which can limit the achievable DAR due to aggregation.[10]
Valine-CitullineEnzymatic CleavageCleavable, peptide-based3 - 4High (in specific tumor environments)Designed to be cleaved by lysosomal enzymes within the tumor cell, but stability in circulation can be a concern.[11]

Note: The DAR and efficacy predictions are conceptual and for illustrative purposes. Actual outcomes depend on the specific antibody, drug, and tumor model.

Experimental Protocols and Workflows

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general framework for conjugating an alkyne-modified biomolecule with an azide-containing molecule like this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound dissolved in a compatible solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add Azide Linker: Add the desired molar excess of the this compound solution to the reaction mixture.

  • Prepare the Catalyst: In a separate tube, pre-mix the CuSO4 and THPTA ligand solutions. A typical ratio is 1:2 to 1:5 (CuSO4:THPTA).

  • Initiate the Reaction: Add the pre-mixed catalyst to the reaction mixture containing the biomolecule and azide linker.

  • Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or as optimized for the specific reaction. The reaction should be protected from light.

  • Purification: Following incubation, the conjugated biomolecule is purified from excess reagents using appropriate methods such as size-exclusion chromatography, dialysis, or affinity chromatography.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_Cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BTK) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Binds UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow_PROTAC_Synthesis Experimental Workflow: PROTAC Synthesis and Evaluation Start Start: Design PROTAC Synthesis Synthesis of PROTAC with this compound linker via Click Chemistry Start->Synthesis Purification Purification and Characterization (LC-MS, NMR) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro CellularAssay Cellular Degradation Assay (e.g., Western Blot, NanoBRET) InVitro->CellularAssay Toxicity Cytotoxicity Assay InVitro->Toxicity DC50 Determine DC50 Value CellularAssay->DC50 Optimization Linker Optimization? (Compare with other linkers) DC50->Optimization Toxicity->Optimization Optimization->Synthesis Yes End End: Lead PROTAC Identified Optimization->End No

Caption: Experimental Workflow for PROTAC Synthesis.

References

Safety Operating Guide

Proper Disposal of Azido-PEG2-C6-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of Azido-PEG2-C6-OH, a bifunctional molecule containing a potentially hazardous azide group. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals.

The dual nature of this compound, featuring a reactive azide and a generally non-hazardous polyethylene glycol (PEG) chain, necessitates a disposal protocol that prioritizes the management of the more dangerous azide component. Organic azides are known for their potential to be explosive and are highly reactive.[1][2] Therefore, the disposal of this compound must be handled with extreme caution and in accordance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound or a similar azido-PEG compound.[1]

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves, should be worn.[3][4] For handling concentrated solutions or the pure compound, more robust PPE, such as double gloving (e.g., nitrile over silver shield gloves), may be warranted.[3]

Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks and to provide containment in the event of an accidental release.[3][4]

Incompatible Materials: To prevent the formation of highly toxic and explosive byproducts, avoid all contact between this compound and the following:

  • Acids: Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[1][5]

  • Heavy Metals (e.g., lead, copper, silver, mercury): Azides can react with these metals to form dangerously explosive metal azides.[1][6] This includes avoiding the use of metal spatulas for handling.[2][4]

  • Halogenated Solvents (e.g., dichloromethane, chloroform): These can react with azides to form extremely unstable di- and tri-azidomethane.[1][2]

  • Oxidizing and Reducing Agents: Strong oxidizing or reducing agents can lead to vigorous and potentially explosive reactions.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical inactivation of the azide group followed by collection for hazardous waste pickup. Direct disposal of the active azide compound is strongly discouraged.

Step 1: Chemical Inactivation (Quenching)

For laboratories equipped to perform chemical reactions, the azide moiety should be converted into a more stable functional group, such as an amine, prior to disposal.[1] This significantly reduces the associated hazards. A common method for this conversion is the Staudinger reaction, which utilizes a phosphine reagent like triphenylphosphine.

Experimental Protocol: Staudinger Reduction of this compound

  • Reaction Setup: In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., tetrahydrofuran (THF) or ethanol). The concentration should be kept low, ideally below 1 M.[1]

  • Reagent Addition: Slowly add a slight excess (approximately 1.1 to 1.2 equivalents) of triphenylphosphine to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹). The reaction is typically complete within a few hours.

  • Hydrolysis: Upon completion of the initial reaction, add water to the reaction mixture to hydrolyze the resulting aza-ylide to the corresponding amine and triphenylphosphine oxide.

  • Neutralization: Check the pH of the resulting solution and neutralize if necessary. The final solution should have a pH between 6 and 9.[3]

Step 2: Waste Collection and Labeling

  • Container Selection: The neutralized waste solution should be collected in a designated, properly sealed, and compatible hazardous waste container. Plastic containers are preferable to avoid any potential reaction with metals.[1][6]

  • Segregation: Azide-containing waste streams, even after quenching, should be collected separately from other chemical waste to prevent inadvertent mixing with incompatible substances.[1][4]

  • Labeling: Clearly label the waste container with its contents, including the original compound (this compound), the quenching reagents used (e.g., triphenylphosphine), and the final reaction products (e.g., Amino-PEG2-C6-OH and triphenylphosphine oxide). The label should also include the date and the responsible researcher's name.

Step 3: Final Disposal

  • Contact Environmental Health & Safety (EH&S): Arrange for the collection of the hazardous waste container through your institution's EH&S department or equivalent authority.[1][3] They will ensure its disposal in compliance with all local, state, and federal regulations.

  • Avoid Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[3][5][6] This practice can lead to the accumulation of explosive metal azides in the plumbing infrastructure.[6] While polyethylene glycol itself is biodegradable, the primary hazard from the azide group dictates the disposal method.[7]

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Chemical Inactivation Recommended prior to disposal (e.g., via Staudinger reduction).[1]Reduces the explosive and toxic hazards associated with the azide group.
Waste Segregation Collect in a dedicated, clearly labeled container.[1][4]Prevents dangerous reactions with incompatible waste streams.
Container Type Use plastic containers.[1][6]Avoids the formation of explosive heavy metal azides.
Drain Disposal Strictly prohibited.[3][5][6]Prevents the formation of explosive deposits in plumbing.
Final Disposal Route Through the institution's chemical waste program.[1][3]Ensures regulatory compliance and safe handling by trained professionals.

Logical Workflow for Disposal Decision-Making

G Disposal Workflow for this compound start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_incompatibles Check for Incompatible Materials (Acids, Metals, Halogenated Solvents) fume_hood->check_incompatibles inactivation Chemically Inactivate Azide Group (e.g., Staudinger Reduction) check_incompatibles->inactivation collect_waste Collect Quenched Solution in a Labeled Plastic Container inactivation->collect_waste contact_ehs Contact EH&S for Hazardous Waste Pickup collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

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